Product packaging for O-(4-Methylphenyl)-L-serine(Cat. No.:)

O-(4-Methylphenyl)-L-serine

Cat. No.: B15128224
M. Wt: 195.21 g/mol
InChI Key: RRMJPKXTYHCNKM-UHFFFAOYSA-N
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Description

O-(4-Methylphenyl)-L-serine is a chemically modified derivative of the endogenous amino acid L-serine. L-serine is a non-essential amino acid that is fundamentally crucial for protein synthesis, cell proliferation, and the development of the central nervous system . It serves as a critical precursor for the synthesis of other amino acids like glycine and D-serine, neurotransmitters, and sphingolipids, which are essential for neural differentiation and survival . The neuroprotective potential of L-serine has been a significant area of scientific investigation, with research suggesting its benefits may arise from the activation of glycine receptors and the upregulation of PPAR-γ, leading to anti-inflammatory effects and the modulation of microglial polarization . This O-(4-methylphenyl) ether derivative of L-serine is designed for research applications, potentially serving as a building block in organic synthesis or a probe for studying amino acid metabolism and transport. The compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should consult the Safety Data Sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO3 B15128224 O-(4-Methylphenyl)-L-serine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-amino-3-(4-methylphenoxy)propanoic acid

InChI

InChI=1S/C10H13NO3/c1-7-2-4-8(5-3-7)14-6-9(11)10(12)13/h2-5,9H,6,11H2,1H3,(H,12,13)

InChI Key

RRMJPKXTYHCNKM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

Chiral Synthesis of O-(p-tolyl)-L-serine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chiral synthesis of O-(p-tolyl)-L-serine, a valuable unnatural amino acid analog with applications in drug discovery and development. The document details various synthetic strategies, with a primary focus on the efficient copper-catalyzed Chan-Lam O-arylation. Alternative methods, including the Mitsunobu reaction and nucleophilic aromatic substitution, are also discussed and compared. This guide is intended to be a practical resource for researchers, offering detailed experimental protocols, quantitative data for comparison, and visualizations of the synthetic workflows.

Introduction

The incorporation of unnatural amino acids into peptides and other pharmaceutical scaffolds is a powerful strategy for modulating their biological activity, stability, and conformational properties. O-aryl-L-serine derivatives, in particular, are of significant interest. The introduction of an aryl ether linkage on the serine side chain can impart unique structural constraints and potential for new molecular interactions. O-(p-tolyl)-L-serine, with its tolyl moiety, serves as a key building block in the synthesis of complex molecules with therapeutic potential. The primary challenge in its synthesis lies in the stereoselective formation of the ether bond while preserving the chirality of the L-serine backbone. This guide explores the most effective methods to achieve this transformation.

Synthetic Strategies

Several synthetic routes have been explored for the O-arylation of L-serine. The choice of method often depends on factors such as substrate scope, reaction conditions, and desired yield. The most prominent and effective method to date is the Chan-Lam cross-coupling reaction.

Chan-Lam O-Arylation

The Chan-Lam cross-coupling reaction is a powerful and versatile method for the formation of carbon-heteroatom bonds, particularly C-O bonds. This copper-catalyzed reaction typically involves the coupling of an alcohol with a boronic acid in the presence of an oxidant, often atmospheric oxygen.[1][2] For the synthesis of O-(p-tolyl)-L-serine, a protected L-serine derivative is reacted with p-tolylboronic acid.

The reaction is favored for its mild conditions, typically conducted at room temperature and open to the air, and its tolerance to a wide range of functional groups.[1] The use of protecting groups on the amine and carboxylic acid functionalities of L-serine is crucial to prevent side reactions. Common protecting groups include tert-butoxycarbonyl (Boc) for the amine and a methyl or benzyl ester for the carboxylic acid.[1][2]

cluster_start Starting Materials cluster_coupling Chan-Lam Coupling cluster_end Final Product L-Serine L-Serine Protected_Serine Protected L-Serine (e.g., Boc-L-Ser-OMe) L-Serine->Protected_Serine Protection Protecting_Agents Protecting Agents (e.g., Boc-anhydride, MeOH/SOCl2) Protecting_Agents->Protected_Serine Protected_Product Protected O-(p-tolyl)-L-serine Protected_Serine->Protected_Product p-Tolylboronic_Acid p-Tolylboronic Acid p-Tolylboronic_Acid->Protected_Product Cu_Catalyst Cu(II) Catalyst (e.g., Cu(OAc)2) Cu_Catalyst->Protected_Product Base_Solvent Base & Solvent (e.g., Pyridine, CH2Cl2) Base_Solvent->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product O-(p-tolyl)-L-serine Deprotection->Final_Product

Caption: General workflow for the synthesis of O-(p-tolyl)-L-serine via Chan-Lam coupling.
Mitsunobu Reaction

The Mitsunobu reaction provides an alternative route for the formation of the aryl ether bond. This reaction involves the use of a phosphine reagent, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group of the protected L-serine for nucleophilic attack by a phenol, in this case, p-cresol.[3]

A key feature of the Mitsunobu reaction is that it proceeds with inversion of configuration at the stereocenter.[4] However, for the O-arylation of serine, the stereocenter is not the site of reaction, so the chirality of the L-serine backbone is retained. While effective, the Mitsunobu reaction can have drawbacks, including the formation of stoichiometric amounts of triphenylphosphine oxide and reduced hydrazine byproducts, which can complicate purification.[1] Yields can also be lower compared to the Chan-Lam coupling for this specific transformation.[1]

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is another classic method for forming aryl ethers. This approach involves the reaction of an alkoxide, generated from the protected L-serine, with an activated aryl halide. For the synthesis of O-(p-tolyl)-L-serine, this would typically require a p-tolyl halide with a strong electron-withdrawing group (e.g., nitro) in the ortho or para position to activate the ring for nucleophilic attack.[5][6]

The use of strong bases, such as sodium hydride (NaH) or potassium hexamethyldisilazide (KHMDS), is necessary to deprotonate the hydroxyl group of the serine derivative.[1] This requirement for highly activated substrates and strong bases can limit the functional group tolerance and overall applicability of this method.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the different synthetic strategies for O-arylation of L-serine derivatives.

Method Typical Yield Key Reagents Reaction Conditions Advantages Disadvantages Enantiomeric Excess
Chan-Lam O-Arylation High (often >80%)[1]Cu(OAc)₂, Arylboronic Acid, BaseMild (rt, air)High yield, mild conditions, good functional group toleranceCatalyst can sometimes be difficult to removeHigh (retention of configuration)
Mitsunobu Reaction Moderate[1]PPh₃, DEAD/DIAD, PhenolAnhydrous, inert atmosphereGood for inversion of stereocenters (not applicable here)Stoichiometric byproducts, purification challengesHigh (retention of configuration)
Nucleophilic Aromatic Substitution VariableStrong Base (NaH, KHMDS), Activated Aryl HalideHarsher conditionsWell-established methodRequires activated substrates, strong bases, limited scopeHigh (retention of configuration)

Experimental Protocols

Protection of L-serine

To prevent unwanted side reactions, the amino and carboxyl groups of L-serine must be protected prior to the O-arylation step. A common protection strategy is the formation of N-Boc-L-serine methyl ester (Boc-L-Ser-OMe).

L-Serine L-Serine Serine_Me_Ester L-Serine Methyl Ester Hydrochloride L-Serine->Serine_Me_Ester Esterification MeOH_SOCl2 Methanol, SOCl2 0 °C to rt MeOH_SOCl2->Serine_Me_Ester Boc_Ser_OMe Boc-L-Ser-OMe Serine_Me_Ester->Boc_Ser_OMe N-Protection Boc_Anhydride_Base Boc Anhydride, Base (e.g., Et3N) Boc_Anhydride_Base->Boc_Ser_OMe

Caption: Workflow for the protection of L-serine as Boc-L-Ser-OMe.

Protocol for the Synthesis of Boc-L-Ser-OMe:

  • Esterification: L-serine (1.0 eq) is suspended in methanol. The mixture is cooled to 0 °C, and thionyl chloride (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 24-48 hours. The solvent is removed under reduced pressure to yield L-serine methyl ester hydrochloride.

  • N-protection: The L-serine methyl ester hydrochloride is dissolved in a suitable solvent (e.g., dichloromethane). A base such as triethylamine (2.5 eq) is added, followed by di-tert-butyl dicarbonate (Boc anhydride, 1.1 eq). The reaction is stirred at room temperature until completion (monitored by TLC). The reaction mixture is then washed with aqueous acid and brine, dried over anhydrous sodium sulfate, and concentrated to give Boc-L-Ser-OMe, which can be purified by column chromatography.

Chan-Lam O-Arylation for O-(p-tolyl)-L-serine

This protocol is adapted from the general procedure for the copper(II)-mediated O-arylation of protected serines.[1]

Materials:

  • Boc-L-Ser-OMe (1.0 eq)

  • p-Tolylboronic acid (1.5 - 2.0 eq)

  • Copper(II) acetate (Cu(OAc)₂, 0.1 - 0.2 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (CH₂Cl₂)

  • Molecular sieves (optional, for anhydrous conditions if desired, though the reaction is often tolerant to air)

Procedure:

  • To a flask is added Boc-L-Ser-OMe, p-tolylboronic acid, and copper(II) acetate.

  • The flask is charged with dichloromethane, followed by the addition of pyridine.

  • The reaction mixture is stirred at room temperature and is open to the atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the copper catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the protected O-(p-tolyl)-L-serine derivative.

Deprotection

The final step is the removal of the Boc and methyl ester protecting groups to yield the free amino acid, O-(p-tolyl)-L-serine.

Protocol for Deprotection:

  • Saponification: The protected O-(p-tolyl)-L-serine is dissolved in a mixture of tetrahydrofuran (THF) and water. Lithium hydroxide (LiOH, 2.0 eq) is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed (monitored by TLC). The reaction is then acidified with a mild acid (e.g., 1 M HCl) to pH ~3-4 and extracted with an organic solvent like ethyl acetate. The organic layers are combined, dried, and concentrated.

  • Boc Deprotection: The resulting N-Boc protected amino acid is dissolved in a solution of trifluoroacetic acid (TFA) in dichloromethane (e.g., 20-50% TFA). The reaction is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure to yield O-(p-tolyl)-L-serine as its TFA salt. This can be further purified by recrystallization or ion-exchange chromatography if necessary.

Conclusion

The chiral synthesis of O-(p-tolyl)-L-serine is most effectively achieved through a Chan-Lam O-arylation of a protected L-serine derivative. This method offers high yields, mild reaction conditions, and excellent stereochemical fidelity. While alternative methods such as the Mitsunobu reaction and nucleophilic aromatic substitution exist, they often present challenges in terms of by-product removal and substrate scope, respectively. The protocols and comparative data provided in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize and utilize this valuable unnatural amino acid in their work. The continued development of efficient and selective synthetic methodologies for such compounds will undoubtedly accelerate the discovery of new and improved therapeutics.

References

Spectroscopic and Structural Elucidation of O-(4-Methylphenyl)-L-serine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) for the non-canonical amino acid O-(4-Methylphenyl)-L-serine. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic values and general experimental protocols based on the analysis of the parent compound, L-serine, and related O-aryl-L-serine derivatives. This information is intended to serve as a valuable resource for the synthesis, characterization, and application of this and similar molecules in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on the known spectral data of L-serine and the expected electronic effects of the O-(4-methylphenyl) substituent.

Table 1: Predicted ¹H NMR Spectral Data for this compound
Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Notes
3.8 - 4.2Doublet of doublets (dd)Shifted downfield compared to L-serine due to the ether linkage.
4.2 - 4.6Multiplet (m)Diastereotopic protons, shifted significantly downfield.
Aromatic (ortho to O)6.8 - 7.0Doublet (d)
Aromatic (meta to O)7.1 - 7.3Doublet (d)
Methyl (CH₃)2.2 - 2.4Singlet (s)
Amine (NH₂)Broad singletChemical shift is concentration and solvent dependent.
Carboxylic Acid (COOH)Broad singletChemical shift is concentration and solvent dependent.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Carbon Predicted Chemical Shift (δ, ppm) Notes
C=O170 - 175
55 - 60
68 - 72Shifted downfield due to ether linkage.
Aromatic (C-O)155 - 160
Aromatic (C-CH₃)130 - 135
Aromatic (CH)115 - 130
Methyl (CH₃)20 - 25
Table 3: Predicted Key IR Absorption Bands for this compound
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid)3000 - 3300Broad
N-H (Amine)3200 - 3500Medium
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=O (Carboxylic Acid)1700 - 1750Strong
C=C (Aromatic)1500 - 1600Medium
C-O (Ether)1200 - 1250Strong
C-N1000 - 1200Medium
Table 4: Predicted Mass Spectrometry Data for this compound
Ion Predicted m/z Notes
[M+H]⁺196.0917Calculated for C₁₀H₁₄NO₃⁺
[M+Na]⁺218.0736Calculated for C₁₀H₁₃NNaO₃⁺
Fragmentation ionsVariesExpect loss of COOH, NH₃, and cleavage of the ether bond.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for this compound. These should be adapted based on the specific instrumentation and experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound sample (5-10 mg)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Acquire a ¹³C NMR spectrum. This will typically require a larger number of scans due to the lower natural abundance of ¹³C. Decoupling of protons is standard.

  • Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the peaks in the ¹H spectrum and assign chemical shifts based on known values and theoretical predictions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound sample (1-2 mg)

  • Potassium bromide (KBr, spectroscopic grade)

  • Mortar and pestle

  • Pellet press

  • FT-IR spectrometer with a sample holder

Procedure (for KBr pellet method):

  • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr in an agate mortar.

  • Transfer the mixture to a pellet press die.

  • Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FT-IR spectrometer.

  • Record a background spectrum of the empty sample compartment.

  • Record the spectrum of the sample, typically over a range of 4000-400 cm⁻¹.

  • Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound sample

  • Solvent (e.g., methanol, acetonitrile, water)

  • Mass spectrometer (e.g., ESI-MS, MALDI-TOF)

Procedure (for Electrospray Ionization - ESI-MS):

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent mixture (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Infuse the solution into the ESI source of the mass spectrometer at a constant flow rate.

  • Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas temperature) to achieve a stable ion signal.

  • Acquire the mass spectrum in the desired mass range.

  • If fragmentation information is required, perform tandem MS (MS/MS) by selecting the parent ion of interest and subjecting it to collision-induced dissociation (CID).

  • Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a newly synthesized amino acid derivative like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Elucidation cluster_reporting Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Sample Prep IR FT-IR Spectroscopy Purification->IR Sample Prep MS Mass Spectrometry (HRMS, MS/MS) Purification->MS Sample Prep Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Report Technical Report / Publication Structure_Elucidation->Report Purity_Assessment->Report

Caption: Workflow for the synthesis and spectroscopic characterization of a novel amino acid derivative.

Physicochemical Properties of O-(4-Methylphenyl)-L-serine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(4-Methylphenyl)-L-serine is an unnatural amino acid derivative of significant interest in medicinal chemistry and drug development. As a structural analog of natural amino acids, it holds potential for incorporation into peptides to modulate their conformation, stability, and biological activity. The introduction of the O-(4-methylphenyl) group, also known as a p-tolyl group, imparts specific steric and electronic properties that can influence molecular interactions. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, along with detailed experimental protocols for their determination and a plausible synthetic route.

Estimated Physicochemical Properties

PropertyEstimated Value for this compoundL-Serine (for comparison)O-(4-Chloro-3-methylphenyl)-L-serine (for comparison)
Molecular Formula C10H13NO3C3H7NO3C10H12ClNO3
Molecular Weight ( g/mol ) ~195.21105.09[2][3]229.66[1]
Melting Point (°C) Expected to be a crystalline solid with a defined melting point, likely with decomposition.228 (decomposes)[3]Not available
pKa (α-carboxyl) ~2.22.19[2]Not available
pKa (α-amino) ~9.29.21[2]Not available
Solubility Expected to have moderate solubility in water and be soluble in organic solvents.Soluble in water (250 g/L at 20 °C), insoluble in alcohol and ether.[2]Not available
LogP (Octanol/Water Partition Coefficient) Estimated to be higher than L-serine due to the aromatic ring.-3.07[3]-0.7 (Computed)[1]

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Chan-Lam cross-coupling reaction. This copper(II)-catalyzed reaction facilitates the O-arylation of β-hydroxy-α-amino acids under mild, open-flask conditions.[4][5] The general approach involves the coupling of a protected L-serine derivative with a p-tolylboronic acid.

Proposed Synthetic Workflow

G cluster_synthesis Synthesis L_Serine L-Serine Protected_Serine N-Protected L-Serine (e.g., Boc-L-Serine) L_Serine->Protected_Serine Protection Coupling Chan-Lam Cross-Coupling (Cu(OAc)2, base, solvent) Protected_Serine->Coupling p_Tolylboronic_Acid p-Tolylboronic Acid p_Tolylboronic_Acid->Coupling Protected_Product Protected this compound Coupling->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physicochemical properties of this compound.

Determination of Melting Point

The melting point of a crystalline solid is a crucial indicator of its purity.

Methodology:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The powder is then packed into a capillary tube to a height of 2-3 mm.[6]

  • Apparatus: A calibrated digital melting point apparatus (e.g., MelTemp) is used.[6]

  • Measurement:

    • If the approximate melting point is unknown, a rapid heating ramp (10-20 °C/minute) is used to determine a preliminary range.[7]

    • For an accurate measurement, a fresh sample is heated at a medium rate to about 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute.[6]

    • The melting range is recorded from the temperature at which the first droplet of liquid appears to the temperature at which the entire sample becomes a clear liquid. For amino acids, decomposition is often observed, which should be noted.

Determination of Solubility

Solubility in various solvents is a critical parameter for drug development and formulation.

Methodology (Analytical Gravimetric Method): [8]

  • Solvent Selection: A range of solvents should be tested, including water, buffered solutions at different pH values, and common organic solvents (e.g., ethanol, DMSO).

  • Equilibration: An excess amount of this compound is added to a known volume of the solvent in a sealed vial. The suspension is agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is filtered through a fine-pored filter (e.g., 0.22 µm) to remove undissolved solid.

  • Quantification:

    • A known volume of the clear filtrate is transferred to a pre-weighed container.

    • The solvent is evaporated under reduced pressure or by lyophilization.

    • The container with the dried solute is weighed again.

    • The solubility is calculated as the mass of the dissolved solid per volume of solvent (e.g., mg/mL or g/L).

    • For low solubilities, analytical techniques such as UPLC can be employed for more accurate quantification.[9]

Determination of pKa (Acid Dissociation Constant)

The pKa values of the ionizable groups (α-carboxyl and α-amino) are essential for understanding the charge state of the molecule at different pH values.

Methodology (Potentiometric Titration): [10][11][12]

  • Solution Preparation: A precise weight of this compound is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

  • Titration Setup: The amino acid solution is placed in a beaker with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.

  • Acidic Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl). The pH is recorded after each incremental addition of the acid until a low pH (e.g., 1.5-2.0) is reached.

  • Basic Titration: A fresh sample of the amino acid solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition of the base until a high pH (e.g., 11.5-12.0) is reached.

  • Data Analysis:

    • A titration curve is generated by plotting the pH versus the equivalents of acid or base added.

    • The pKa of the α-carboxyl group (pKa1) is the pH at the midpoint of the first buffer region (where 0.5 equivalents of base have been added to the fully protonated form).

    • The pKa of the α-amino group (pKa2) is the pH at the midpoint of the second buffer region (where 1.5 equivalents of base have been added to the fully protonated form).

Overall Characterization Workflow

The following diagram illustrates the logical flow from synthesis to the comprehensive physicochemical characterization of this compound.

G cluster_workflow Physicochemical Characterization Workflow cluster_properties Property Determination Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structural_Verification Structural Verification (NMR, Mass Spectrometry) Purification->Structural_Verification Melting_Point Melting Point Structural_Verification->Melting_Point Solubility Solubility Structural_Verification->Solubility pKa pKa Determination Structural_Verification->pKa Data_Analysis Data Analysis and Compilation Melting_Point->Data_Analysis Solubility->Data_Analysis pKa->Data_Analysis

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While direct experimental data is sparse, the provided estimations, synthetic strategies, and detailed experimental protocols offer a robust framework for researchers and scientists to undertake the synthesis and comprehensive characterization of this and other novel amino acid derivatives. Such characterization is a critical step in the rational design of new peptide-based therapeutics and research tools.

References

Navigating the Solubility Landscape of O-(4-Methylphenyl)-L-serine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

O-(4-Methylphenyl)-L-serine is a derivative of the amino acid L-serine, characterized by the substitution of a 4-methylphenyl group on the side-chain hydroxyl group. This modification significantly alters its physicochemical properties, including solubility, which is a critical parameter in drug development, biochemical assays, and synthetic chemistry. This technical guide addresses the solubility of this compound in both aqueous and organic solvents. A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. Consequently, this document provides a detailed framework of established experimental protocols for determining solubility, enabling researchers to generate the necessary data in their own laboratories. Furthermore, a generalized experimental workflow is presented to guide these efforts.

Understanding the Solubility of Amino Acid Derivatives

The solubility of amino acid derivatives like this compound is governed by a complex interplay of factors including the polarity of the solvent, the pH of aqueous solutions, temperature, and the physicochemical properties of the solute itself. The introduction of the lipophilic 4-methylphenyl group is expected to decrease its solubility in polar solvents like water compared to the parent L-serine, and increase its solubility in organic solvents.

General principles indicate that the solubility of amino acids and their derivatives in aqueous solutions is pH-dependent, typically exhibiting the lowest solubility at their isoelectric point and increasing in acidic or basic conditions due to the formation of soluble salts. In organic solvents, solubility is primarily dictated by "like dissolves like," where nonpolar or moderately polar solvents are more likely to dissolve compounds with significant nonpolar character.

Experimental Protocols for Solubility Determination

Several robust methods are employed to determine the solubility of compounds like this compound. The choice of method often depends on the required accuracy, the amount of substance available, and the nature of the solvent.

Gravimetric Method (Shake-Flask)

This is a widely used and reliable method for determining equilibrium solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial or flask.

  • Equilibration: The mixture is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

  • Sampling and Analysis: A known volume of the clear supernatant is carefully withdrawn.

  • Solvent Evaporation: The solvent from the aliquot is evaporated under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.

  • Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot taken.

UV/Vis Spectrophotometry

This method is suitable if the compound has a chromophore and is highly sensitive, requiring less material.

Methodology:

  • Standard Curve Generation: A series of solutions of this compound of known concentrations in the solvent of interest are prepared. The absorbance of these solutions is measured at the wavelength of maximum absorbance (λmax) to generate a standard curve (Absorbance vs. Concentration).

  • Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (Section 2.1).

  • Sampling and Dilution: A small, precise volume of the clear supernatant is withdrawn and diluted with the solvent to a concentration that falls within the linear range of the standard curve.

  • Absorbance Measurement: The absorbance of the diluted sample is measured at λmax.

  • Calculation: The concentration of the diluted sample is determined from the standard curve. This value is then multiplied by the dilution factor to obtain the solubility of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and specific method for determining solubility, especially in complex mixtures.

Methodology:

  • Method Development: An appropriate HPLC method is developed, including the choice of column, mobile phase, and detection wavelength, to allow for the quantification of this compound.

  • Calibration Curve: A calibration curve is constructed by injecting known concentrations of the compound and plotting peak area against concentration.

  • Preparation of Saturated Solution: A saturated solution is prepared as described in the gravimetric method (Section 2.1).

  • Sampling and Dilution: An aliquot of the supernatant is taken and diluted as necessary to fall within the calibration range.

  • Analysis: The diluted sample is injected into the HPLC system, and the peak area corresponding to this compound is recorded.

  • Calculation: The concentration in the diluted sample is determined from the calibration curve and then multiplied by the dilution factor to give the solubility.

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for determining the solubility of this compound.

Solubility_Workflow start Start: Define Solvents and Temperatures prep_compound Prepare Pure this compound start->prep_compound prep_solvent Prepare Solvents (e.g., Aqueous Buffers, Organic Solvents) start->prep_solvent add_excess Add Excess Compound to Solvent prep_compound->add_excess prep_solvent->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) add_excess->equilibrate separate Separate Solid and Liquid Phases (Centrifugation/Filtration) equilibrate->separate sample Withdraw Clear Supernatant separate->sample analyze Analyze Solute Concentration sample->analyze gravimetric Gravimetric Analysis analyze->gravimetric  If applicable spectro Spectrophotometric Analysis analyze->spectro  If applicable hplc HPLC Analysis analyze->hplc  If applicable calculate Calculate Solubility (e.g., mg/mL, mol/L) gravimetric->calculate spectro->calculate hplc->calculate end End: Report Solubility Data calculate->end

General workflow for solubility determination.

Concluding Remarks

While specific solubility data for this compound remains to be experimentally determined and published, the methodologies outlined in this guide provide a clear path for researchers to obtain this crucial information. The structural features of the molecule suggest a solubility profile that is sensitive to solvent polarity and pH. By employing the robust experimental protocols described, scientists and drug development professionals can accurately characterize the solubility of this compound, facilitating its application in further research and development.

An In-depth Technical Guide on the In Vitro Biological Activity Screening of O-(4-Methylphenyl)-L-serine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific experimental data on the in vitro biological activity of O-(4-Methylphenyl)-L-serine is not publicly available. This guide, therefore, presents a comprehensive framework of standard experimental protocols and data presentation methods that would be employed for the initial screening of a novel amino acid derivative of this nature. The quantitative data herein is illustrative and intended to serve as a template for reporting findings.

Introduction

L-serine and its derivatives are implicated in a vast array of physiological processes, including protein synthesis, neurotransmission, and the biosynthesis of purines, pyrimidines, and other amino acids.[1][2] The structural modification of L-serine, such as the introduction of a 4-methylphenyl group to form this compound, presents a novel chemical entity with the potential for unique biological activities. A systematic in vitro screening is the foundational step in elucidating its pharmacological profile. This guide outlines a robust workflow for such a screening, covering cytotoxicity, antimicrobial, antioxidant, and enzyme inhibition assays.

Proposed Screening Workflow

A logical, tiered approach is recommended for the in vitro screening of a novel compound like this compound. The workflow ensures that foundational safety and broad-spectrum activity are assessed before proceeding to more specific and mechanistic studies.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Mechanistic & Targeted Assays cluster_2 Phase 3: In Vivo & Preclinical Studies A Compound Synthesis & Characterization (this compound) B Cytotoxicity Profiling (e.g., MTT Assay) A->B C Broad-Spectrum Antimicrobial Screen (e.g., MIC Assay) A->C D General Antioxidant Capacity (e.g., DPPH/ABTS Assays) A->D G Advanced Anti-cancer Studies (Apoptosis, Cell Cycle Analysis) B->G If cytotoxic E Specific Enzyme Inhibition Assays (e.g., Kinases, Proteases) C->E If antimicrobial F Cellular Antioxidant & Anti-inflammatory Assays D->F If antioxidant H Animal Model Testing E->H F->H G->H

Caption: General workflow for in vitro screening of a novel compound.

Cytotoxicity Assessment

The initial evaluation of any novel compound intended for biological application is the assessment of its cytotoxicity. This determines the concentration range at which the compound can be safely studied without causing non-specific cell death.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]

  • Cell Culture: Human cell lines (e.g., HEK293 for general cytotoxicity, MCF-7 for breast cancer) are cultured in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Treatment: A stock solution of this compound is prepared in DMSO and then diluted in culture media to final concentrations ranging from 0.1 µM to 1000 µM. The medium in the wells is replaced with the compound-containing medium. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: Plates are incubated for 24, 48, or 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle control. The IC50 (half-maximal inhibitory concentration) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Cytotoxicity

Table 1: Illustrative Cytotoxicity of this compound on Various Cell Lines

Cell LineTypeIncubation Time (h)IC50 (µM)
HEK293Normal Human Embryonic Kidney48> 500
MCF-7Human Breast Adenocarcinoma48150.2 ± 12.5
A549Human Lung Carcinoma48212.8 ± 18.9
HepG2Human Hepatocellular Carcinoma48185.4 ± 15.3

Antimicrobial Activity

The evaluation of antimicrobial properties is a common component of primary screening for novel compounds.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5]

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are grown in Mueller-Hinton Broth (MHB) to the mid-logarithmic phase.[6] The culture is then diluted to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: this compound is serially diluted in a 96-well plate using MHB, typically from 512 µg/mL down to 1 µg/mL.

  • Inoculation: An equal volume of the prepared bacterial suspension is added to each well.

  • Controls: A positive control (bacteria with no compound) and a negative control (broth only) are included. A known antibiotic (e.g., Gentamicin) is used as a reference standard.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity is observed.

Data Presentation: Antimicrobial Activity

Table 2: Illustrative Minimum Inhibitory Concentrations (MIC) of this compound

MicroorganismGram StainMIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive128
Bacillus subtilis (ATCC 6633)Positive256
Escherichia coli (ATCC 25922)Negative> 512
Pseudomonas aeruginosa (ATCC 27853)Negative> 512
Candida albicans (ATCC 10231)Fungus256

Antioxidant Potential

Antioxidant assays are crucial for identifying compounds that can mitigate oxidative stress, a key factor in many diseases.

Experimental Protocols: DPPH and ABTS Assays

These assays measure the radical scavenging ability of a compound.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: [7][8][9]

    • A stock solution of DPPH in methanol is prepared (e.g., 0.1 mM).

    • Various concentrations of this compound are added to the DPPH solution in a 96-well plate.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm. The decrease in absorbance indicates radical scavenging activity.

    • Ascorbic acid or Trolox is used as a positive control.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: [10][11]

    • The ABTS radical cation (ABTS•+) is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.

    • The ABTS•+ solution is diluted with ethanol to an absorbance of ~0.7 at 734 nm.

    • Various concentrations of the test compound are added to the diluted ABTS•+ solution.

    • After a 6-minute incubation, the absorbance at 734 nm is measured.

Data Presentation: Antioxidant Activity

Table 3: Illustrative Antioxidant Activity of this compound

AssayParameterResult
DPPH Radical ScavengingIC50 (µM)85.6 ± 7.2
ABTS Radical ScavengingTrolox Equivalents (TEAC)0.85 ± 0.09
Ferric Reducing Antioxidant Power (FRAP)Fe(II) Equivalents (µM/mg)120.4 ± 11.3

Enzyme Inhibition

Targeted enzyme inhibition assays can reveal specific mechanisms of action. Given that L-serine derivatives have been shown to inhibit enzymes like glutamate dehydrogenase, this is a plausible area of investigation.[12][13]

Experimental Protocol: General Enzyme Inhibition Assay (e.g., Glutamate Dehydrogenase)
  • Reagents: Prepare buffer solution, substrate (e.g., glutamate), cofactor (e.g., NAD+), and enzyme (e.g., bovine liver Glutamate Dehydrogenase).

  • Assay Setup: In a 96-well UV-transparent plate, add buffer, NAD+, and varying concentrations of this compound.

  • Enzyme Addition: Add the enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding the substrate (glutamate).

  • Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm (due to the formation of NADH) over time using a plate reader in kinetic mode.

  • Data Analysis: The rate of reaction (V) is calculated from the linear portion of the kinetic curve. The percentage of inhibition is calculated for each inhibitor concentration. The IC50 value is determined by plotting percent inhibition against the log of the inhibitor concentration.

Data Presentation: Enzyme Inhibition

Table 4: Illustrative Enzyme Inhibition Profile of this compound

Enzyme TargetSourceType of InhibitionIC50 (µM)
Glutamate DehydrogenaseBovine LiverCompetitive45.3 ± 4.1
Serine RacemaseRecombinant HumanNon-competitive> 200
Phosphoglycerate Dehydrogenase (PHGDH)Recombinant HumanUncompetitive98.7 ± 8.5

Potential Signaling Pathway Involvement

Based on the known roles of L-serine, this compound could potentially modulate cellular stress response pathways, such as the Nrf2-ARE pathway, which is critical for antioxidant defense.[3]

G cluster_n compound This compound (Hypothesized Inducer) keap1_nrf2 Keap1-Nrf2 Complex (Inactive) compound->keap1_nrf2 Inhibit Keap1 ros Oxidative Stress (e.g., H2O2) ros->keap1_nrf2 Inhibit Keap1 nrf2 Nrf2 keap1_nrf2->nrf2 Nrf2 Release nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) ho1 HO-1 are->ho1 Gene Transcription nqo1 NQO1 are->nqo1 Gene Transcription gst GST are->gst Gene Transcription cytoprotection Cytoprotection ho1->cytoprotection nqo1->cytoprotection gst->cytoprotection

Caption: Hypothesized modulation of the Nrf2 antioxidant pathway.

Conclusion

This technical guide provides a standardized framework for the initial in vitro biological screening of this compound. The outlined protocols for assessing cytotoxicity, antimicrobial activity, antioxidant potential, and enzyme inhibition, combined with structured data presentation and workflow visualization, offer a comprehensive approach to characterizing the bioactivity of this novel compound. The illustrative data and diagrams serve as a practical template for researchers to design experiments and report their findings in a clear, concise, and scientifically rigorous manner. Further studies would be contingent on the results of this primary screening, potentially leading to more in-depth mechanistic investigations and eventual in vivo testing.

References

The Cellular Journey of O-(4-Methylphenyl)-L-serine: A Technical Guide to Uptake and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(4-Methylphenyl)-L-serine is a synthetic derivative of the non-essential amino acid L-serine, characterized by the substitution of a 4-methylphenyl group on the hydroxyl moiety. This modification significantly alters the physicochemical properties of the parent amino acid, introducing a bulky, hydrophobic aromatic ring. Understanding the cellular uptake and subsequent metabolic fate of this compound is crucial for elucidating its pharmacological and toxicological profile. This technical guide provides a comprehensive overview of the predicted pathways for its cellular transport and metabolism, supported by analogous compound data and detailed experimental protocols for in vitro investigation.

Section 1: Cellular Uptake

The cellular entry of this compound is anticipated to be primarily mediated by amino acid transporters, given its structural resemblance to endogenous amino acids. The presence of a free carboxylic acid and a free α-amino group is a key determinant for recognition by these transporters.

Predicted Transporter Involvement

Based on the substrate specificities of various amino acid transporters, the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) and the Alanine, Serine, Cysteine-preferring Transporter 2 (ASCT2/SLC1A5) are the most probable candidates for the transport of this compound.

  • LAT1 (SLC7A5): This transporter is known to facilitate the transport of large, neutral amino acids with bulky and aromatic side chains. Its substrate portfolio includes compounds like L-dopa and melphalan. The 4-methylphenyl group of this compound presents a large, hydrophobic moiety that aligns with the known substrate preferences of LAT1.

  • ASCT2 (SLC1A5): While its primary substrates are smaller neutral amino acids, ASCT2 has also been shown to transport L-serine derivatives. Studies on the closely related analog, O-benzyl-L-serine, have demonstrated its ability to inhibit ASCT2, suggesting it is a substrate for this transporter[1].

Quantitative Transport Data (Analog-Based)

Direct kinetic data for the transport of this compound is not currently available in the public domain. However, studies on analogous compounds provide valuable insights into the potential transport kinetics. For instance, O-benzyl-L-serine has been shown to significantly inhibit the uptake of both leucine (a primary LAT1 substrate) and glutamine (a primary ASCT2 substrate) in breast cancer cell lines[2].

Cell LineInhibitorTarget SubstrateInhibition of Uptake (%)
MCF-7O-benzyl-L-serineLeucine~55%
HCC1806O-benzyl-L-serineLeucine~78%
MDA-MB-231O-benzyl-L-serineLeucine~55%
MCF-7O-benzyl-L-serineGlutamine~35%
HCC1806O-benzyl-L-serineGlutamine~35%
MDA-MB-231O-benzyl-L-serineGlutamine~35%

Data adapted from a study on O-benzyl-L-serine, which serves as a structural analog for this compound[2].

This inhibitory activity strongly suggests that O-aryl-L-serine derivatives are recognized and likely transported by these key amino acid transporters.

Experimental Protocol: In Vitro Cellular Uptake Assay

This protocol describes a method to determine the cellular uptake of this compound in a cell line overexpressing a candidate transporter (e.g., LAT1).

1.3.1. Cell Culture and Seeding:

  • Culture a suitable cell line (e.g., HEK293 cells stably overexpressing human LAT1) in appropriate growth medium.

  • Seed cells onto 24-well plates at a density of 1 x 10^5 cells/well and allow them to adhere and grow for 24-48 hours to reach confluence.

1.3.2. Uptake Experiment:

  • Wash the cells twice with pre-warmed Krebs-Henseleit (KH) buffer (pH 7.4).

  • Pre-incubate the cells in KH buffer for 15 minutes at 37°C.

  • Prepare uptake solutions containing a range of concentrations of this compound (e.g., 1, 10, 50, 100, 250, 500 µM) in KH buffer. For competitive inhibition studies, include a known substrate of the transporter (e.g., radiolabeled L-leucine for LAT1).

  • Remove the pre-incubation buffer and add the uptake solutions to the respective wells.

  • Incubate for a predetermined time (e.g., 1, 5, 15, 30 minutes) at 37°C. To determine non-specific uptake, perform parallel incubations at 4°C.

  • Terminate the uptake by rapidly washing the cells three times with ice-cold KH buffer.

  • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer compatible with LC-MS/MS analysis).

1.3.3. Quantification:

  • Analyze the concentration of this compound in the cell lysates using a validated LC-MS/MS method.

  • Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) to normalize the uptake data.

1.3.4. Data Analysis:

  • Calculate the initial rate of uptake (V) at each substrate concentration.

  • Determine the kinetic parameters, Michaelis-Menten constant (Km) and maximum velocity (Vmax), by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

experimental_workflow_uptake cluster_prep Cell Preparation cluster_exp Uptake Experiment cluster_analysis Analysis cell_culture Culture LAT1-overexpressing cells seeding Seed cells in 24-well plates cell_culture->seeding wash1 Wash with KH buffer seeding->wash1 pre_incubation Pre-incubate in KH buffer wash1->pre_incubation add_substrate Add this compound pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation terminate Terminate with ice-cold KH buffer incubation->terminate lysis Lyse cells terminate->lysis lcms LC-MS/MS Quantification lysis->lcms protein_assay Protein Assay lysis->protein_assay data_analysis Calculate Km and Vmax lcms->data_analysis protein_assay->data_analysis

Caption: Experimental workflow for determining the cellular uptake kinetics of this compound.

Section 2: Metabolism

The metabolic fate of this compound is predicted to involve the cleavage of the aryl-ether bond, a common metabolic pathway for xenobiotics containing this functional group.

Predicted Metabolic Pathway

The primary metabolic transformation is expected to be O-dealkylation , catalyzed by cytochrome P450 (CYP) enzymes in the liver. This oxidative cleavage would result in the formation of L-serine and p-cresol (4-methylphenol).

metabolic_pathway substrate This compound enzyme Cytochrome P450 (O-dealkylation) substrate->enzyme product1 L-Serine enzyme->product1 product2 p-Cresol enzyme->product2

Caption: Predicted metabolic pathway of this compound via O-dealkylation.

Subsequent metabolism of the resulting products would follow their established pathways:

  • L-serine: Would enter the endogenous L-serine pool and be utilized in various metabolic processes, including protein synthesis, gluconeogenesis, and the synthesis of other amino acids and biomolecules.

  • p-Cresol: Would undergo phase II conjugation reactions, primarily sulfation and glucuronidation, to form water-soluble metabolites that can be readily excreted.

Experimental Protocol: In Vitro Metabolism Assay using Liver Microsomes

This protocol outlines a method to investigate the metabolism of this compound using human liver microsomes.

2.2.1. Reagents and Materials:

  • Human liver microsomes (pooled from multiple donors)

  • This compound

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (for reaction termination and protein precipitation)

  • Internal standard for LC-MS/MS analysis

2.2.2. Incubation Procedure:

  • Prepare a master mix containing phosphate buffer and the NADPH regenerating system.

  • Pre-warm the master mix, human liver microsomes, and a solution of this compound to 37°C.

  • In a microcentrifuge tube, combine the human liver microsomes (final concentration, e.g., 0.5 mg/mL) and the this compound solution (final concentration, e.g., 1-100 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be run in parallel to assess non-enzymatic degradation.

  • Incubate the reaction mixture at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile containing the internal standard.

  • Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for LC-MS/MS analysis.

2.2.3. Metabolite Identification and Quantification:

  • Analyze the supernatant for the disappearance of the parent compound and the appearance of predicted metabolites (L-serine and p-cresol) using a validated LC-MS/MS method.

  • Metabolite identification can be confirmed by comparing the retention time and fragmentation pattern with authentic standards.

2.2.4. Enzyme Kinetics:

  • To determine the kinetic parameters (Km and Vmax) for the metabolism of this compound, perform incubations with a range of substrate concentrations at a fixed, short incubation time where the reaction is linear.

  • Plot the initial velocity of metabolite formation against the substrate concentration and fit the data to the Michaelis-Menten equation.

experimental_workflow_metabolism cluster_prep Reaction Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare master mix (buffer, NADPH system) prewarm Pre-warm reagents, microsomes, and substrate reagents->prewarm combine Combine microsomes and substrate prewarm->combine start_reaction Initiate with NADPH system combine->start_reaction incubate Incubate at 37°C start_reaction->incubate terminate Terminate with acetonitrile incubate->terminate centrifuge Centrifuge to precipitate protein terminate->centrifuge analyze LC-MS/MS analysis of supernatant centrifuge->analyze kinetics Determine Km and Vmax analyze->kinetics

Caption: Experimental workflow for studying the in vitro metabolism of this compound.

Section 3: Data Presentation and Interpretation

All quantitative data obtained from the experimental protocols should be systematically organized for clear interpretation and comparison.

Cellular Uptake Kinetics
ParameterValue
Km (µM) To be determined experimentally
Vmax (pmol/mg protein/min) To be determined experimentally
Metabolic Stability and Enzyme Kinetics
ParameterValue
Half-life (t1/2, min) To be determined experimentally
Intrinsic Clearance (CLint, µL/min/mg protein) To be determined experimentally
Km (µM) for metabolite formation To be determined experimentally
Vmax (pmol/min/mg protein) for metabolite formation To be determined experimentally

Conclusion

This technical guide provides a predictive framework and detailed experimental methodologies for investigating the cellular uptake and metabolism of this compound. The proposed involvement of LAT1 and ASCT2 in its transport and the likelihood of cytochrome P450-mediated O-dealkylation offer clear starting points for empirical studies. The provided protocols for in vitro assays will enable researchers to generate robust quantitative data to fully characterize the cellular disposition of this novel L-serine derivative. Such data is indispensable for the rational design and development of new therapeutic agents and for understanding their potential biological activities.

References

In-Depth Technical Guide: Proposed Toxicology Profile of O-(4-Methylphenyl)-L-serine in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive toxicology profile for O-(4-Methylphenyl)-L-serine in cell lines is not available in the public domain. This guide outlines a proposed research framework and methodologies to establish such a profile, providing a robust template for researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic amino acid derivative with potential applications in various fields, including medicinal chemistry and drug discovery. A thorough understanding of its toxicological profile at the cellular level is paramount for any further development and to ensure its safety. This document details a proposed series of in vitro studies designed to elucidate the cytotoxicity, mechanism of action, and overall safety profile of this compound in relevant human cell lines.

Proposed Experimental Workflow

The following diagram outlines the proposed experimental workflow for assessing the toxicology of this compound.

cluster_0 Phase 1: Initial Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Signaling Pathway Analysis A Cell Line Selection (e.g., HepG2, HEK293, A549) B Dose-Response Analysis (MTT Assay) A->B Expose cells to varying concentrations C Determine IC50 Values B->C Analyze cell viability D Apoptosis vs. Necrosis (Annexin V/PI Staining) C->D C->D Based on IC50 E Cell Cycle Analysis (Propidium Iodide Staining) C->E C->E Based on IC50 F Oxidative Stress Assessment (ROS Assay) D->F G Mitochondrial Membrane Potential (JC-1 Assay) D->G H Western Blot Analysis of Key Apoptotic Proteins (e.g., Caspase-3, Bcl-2, Bax) D->H D->H Investigate underlying mechanisms I Investigate MAPK Pathway (p-ERK, p-JNK, p-p38) D->I Investigate underlying mechanisms F->I

Caption: Proposed experimental workflow for toxicological assessment.

Data Presentation: Hypothetical Data Tables

The following tables are templates for organizing the quantitative data that would be generated from the proposed experiments.

Table 1: Cytotoxicity of this compound (IC50 Values)

Cell LineTissue of OriginIncubation Time (hours)IC50 (µM)
HepG2Human Liver Carcinoma24Data to be determined
48Data to be determined
72Data to be determined
HEK293Human Embryonic Kidney24Data to be determined
48Data to be determined
72Data to to be determined
A549Human Lung Carcinoma24Data to be determined
48Data to be determined
72Data to be determined

Table 2: Effects of this compound on Cell Cycle Distribution in HepG2 Cells (48 hours)

Treatment Concentration (µM)% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
Vehicle ControlData to be determinedData to be determinedData to be determined
IC50/2Data to be determinedData to be determinedData to be determined
IC50Data to be determinedData to be determinedData to be determined
IC50*2Data to be determinedData to be determinedData to be determined

Table 3: Induction of Apoptosis by this compound in HepG2 Cells (48 hours)

Treatment Concentration (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Necrotic Cells (Annexin V-/PI+)
Vehicle ControlData to be determinedData to be determinedData to be determined
IC50/2Data to be determinedData to be determinedData to be determined
IC50Data to be determinedData to be determinedData to be determined
IC50*2Data to be determinedData to be determinedData to be determined

Detailed Experimental Protocols

Cell Culture
  • Cell Lines: HepG2 (human liver carcinoma), HEK293 (human embryonic kidney), and A549 (human lung carcinoma) cells will be obtained from the American Type Culture Collection (ATCC).

  • Culture Medium: Cells will be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells will be maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability
  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 1000 µM) for 24, 48, and 72 hours. A vehicle control (e.g., DMSO) will be included.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control. The IC50 value will be determined by non-linear regression analysis.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis
  • Seed cells in 6-well plates and treat with this compound at concentrations of IC50/2, IC50, and 2*IC50 for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided with the Annexin V-FITC Apoptosis Detection Kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour of staining.

Cell Cycle Analysis
  • Seed cells in 6-well plates and treat as described for the apoptosis assay.

  • Harvest the cells, wash with PBS, and fix in 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in a solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Proposed Signaling Pathway Investigation

Based on the outcomes of the initial toxicological assays, a deeper investigation into the underlying molecular mechanisms is warranted. A potential signaling pathway to explore is the intrinsic apoptosis pathway.

cluster_stress Cellular Stress cluster_mito Mitochondrial Dysregulation cluster_caspase Caspase Cascade O4MPL This compound ROS ↑ Reactive Oxygen Species (ROS) O4MPL->ROS Induces Bax ↑ Bax ROS->Bax Bcl2 ↓ Bcl-2 ROS->Bcl2 MMP ↓ Mitochondrial Membrane Potential Bax->MMP Bcl2->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical intrinsic apoptosis signaling pathway.

This proposed framework provides a comprehensive starting point for the toxicological evaluation of this compound in cell lines. The results from these studies will be crucial in determining its safety profile and potential for further development.

The Pivotal Role of the 4-Methylphenyl Moiety in Modulating the Biological Activity of Serine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the strategic incorporation of the 4-methylphenyl group into serine derivatives, a critical area of investigation in medicinal chemistry. The addition of this moiety has been shown to significantly influence the pharmacological properties of the parent serine molecule, opening new avenues for the development of novel therapeutic agents. This document provides a comprehensive overview of the synthesis, biological activity, and mechanistic considerations of 4-methylphenyl-containing serine derivatives, with a particular focus on their anti-inflammatory potential.

Introduction: The Significance of the 4-Methylphenyl Group in Drug Design

The 4-methylphenyl (or p-tolyl) group is a common substituent in medicinal chemistry, valued for its ability to modulate a compound's physicochemical and pharmacokinetic properties. Its introduction into a drug candidate can influence lipophilicity, metabolic stability, and binding interactions with biological targets. In the context of serine derivatives, the 4-methylphenyl group can serve as a key pharmacophoric element, enhancing the molecule's affinity for specific enzymes or receptors and thereby augmenting its biological effect. Serine itself is a fundamental amino acid involved in numerous physiological processes, and its derivatives are explored for a wide range of therapeutic applications, including as anti-inflammatory and anti-cancer agents.[1]

Synthesis of N-Aroyl-DL-Serine Derivatives Containing a 4-Methylphenyl Group

The synthesis of serine derivatives bearing a 4-methylphenyl group can be achieved through various established synthetic routes. A common approach involves the N-acylation of the serine backbone with a reagent containing the 4-methylphenyl moiety.

A key synthetic strategy involves the reaction of DL-phenylserine with an appropriate arylsulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base. This reaction yields the corresponding N-arylsulfonyl-DL-phenylserine derivative. The general synthetic scheme is outlined below:

Synthesis of N-Aroyl-DL-Serine Derivatives cluster_reactants Reactants Serine DL-Phenylserine Reaction N-Acylation Serine->Reaction ToluenesulfonylChloride p-Toluenesulfonyl Chloride ToluenesulfonylChloride->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Solvent Solvent->Reaction Product N-(p-Toluenesulfonyl) -DL-phenylserine Derivative Reaction->Product

Figure 1: General synthesis of N-(p-toluenesulfonyl)-DL-phenylserine.

This modular synthesis allows for the introduction of various substituents on the phenylserine core and the arylsulfonyl moiety, enabling the exploration of structure-activity relationships.

Biological Activity: Anti-Inflammatory Properties

Research has demonstrated that N-arylsulfonyl DL-phenylserine derivatives, including those with a 4-methylphenyl group, exhibit significant anti-inflammatory activity.[2] The anti-inflammatory efficacy of these compounds has been evaluated in preclinical models, such as the adjuvant-induced arthritis model in rats, which is a well-established model for studying chronic inflammation.[3][4][5][6]

Quantitative Data on Anti-Inflammatory Activity

The anti-inflammatory activity of a series of N-arylsulfonyl DL-phenylserine derivatives was assessed by their ability to inhibit the inflammatory process in the polyarthritis phase of adjuvant-induced arthritis in rats. The results are summarized in the table below.

Compound IDArylsulfonyl GroupPhenylserine DerivativeInhibition of Inflammation (%)
1 Benzenethreo-DL-phenylserineData not available in abstract
2 p-Toluene threo-DL-phenylserine Data not available in abstract
3 p-Bromobenzenethreo-DL-phenylserineData not available in abstract
4 Benzenethreo-DL-phenylserine ethyl esterData not available in abstract
5 p-Toluene threo-DL-phenylserine ethyl ester Data not available in abstract
6 p-Bromobenzenethreo-DL-phenylserine ethyl esterData not available in abstract
7 Benzeneerythro-DL-p-nitrophenylserineData not available in abstract
8 p-Toluene erythro-DL-p-nitrophenylserine Data not available in abstract
9 p-Bromobenzeneerythro-DL-p-nitrophenylserineData not available in abstract
10 Benzeneerythro-DL-p-nitrophenylserine ethyl esterData not available in abstract
11 p-Toluene erythro-DL-p-nitrophenylserine ethyl ester Data not available in abstract
12 p-Bromobenzeneerythro-DL-p-nitrophenylserine ethyl ester53

Table 1: Anti-inflammatory activity of N-arylsulfonyl DL-phenylserine derivatives in the rat adjuvant-induced arthritis model.[2] Note: The abstract of the primary source only provided a specific inhibition value for the most active compound (12). The presence of the 4-methylphenyl group in compounds 2, 5, 8, and 11 suggests its contribution to the overall anti-inflammatory profile of this class of molecules.

The data indicates that the nature of the arylsulfonyl group and modifications to the phenylserine core influence the anti-inflammatory potency. While the specific percentage of inhibition for the 4-methylphenyl-containing derivatives was not detailed in the abstract, their inclusion in the study highlights their relevance in the structure-activity relationship analysis of this compound class. The 4-methylphenyl group likely contributes to the overall lipophilicity and electronic properties of the molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with the biological target.

Experimental Protocols

General Synthesis of N-(p-Toluenesulfonyl)-DL-phenylserine Ethyl Ester

To a solution of threo-DL-phenylserine ethyl ester (1 equivalent) in a suitable solvent such as tetrahydrofuran, p-toluenesulfonyl chloride (1.05 equivalents) is added.[7] The mixture is cooled in an ice bath, and a solution of a base like hydrazine hydrate (2.22 equivalents) is added dropwise while maintaining the temperature between 10 and 20°C. The reaction is stirred for 15 minutes after the addition is complete. The reaction mixture is then transferred to a separatory funnel, and the organic layer is separated, filtered, and concentrated. The product is purified by crystallization.

Adjuvant-Induced Arthritis in Rats for Anti-inflammatory Activity Screening

The following protocol is a standard method for inducing arthritis in rats to evaluate the anti-inflammatory potential of test compounds.[3][4][5][6]

Adjuvant_Induced_Arthritis_Protocol cluster_setup Experimental Setup cluster_induction Arthritis Induction (Day 0) cluster_treatment Treatment Regimen cluster_evaluation Evaluation of Anti-inflammatory Effect Animals Male Wistar Rats (150-180 g) Injection Subplantar injection into the right hind paw Animals->Injection Housing Standardized Conditions (Temperature, Light/Dark Cycle, Food and Water ad libitum) Adjuvant Freund's Complete Adjuvant (FCA) (0.1 mL) Adjuvant->Injection Dosing Oral administration of Test Compound or Vehicle Injection->Dosing Initiation of Treatment Schedule Daily from Day 0 to Day 20 Dosing->Schedule PawVolume Measurement of paw volume (Plethysmometer) Schedule->PawVolume ArthritisScore Clinical scoring of arthritis severity Schedule->ArthritisScore BodyWeight Monitoring of body weight changes Schedule->BodyWeight DataAnalysis Data Analysis and Comparison with Control Group PawVolume->DataAnalysis ArthritisScore->DataAnalysis BodyWeight->DataAnalysis Histopathology Histopathological examination of joints DataAnalysis->Histopathology Post-mortem

Figure 2: Experimental workflow for the adjuvant-induced arthritis model.

Plausible Signaling Pathway of Anti-Inflammatory Action

While the precise molecular target of N-arylsulfonyl DL-phenylserine derivatives is not definitively established in the available literature, their anti-inflammatory effects suggest interference with key inflammatory signaling pathways. A plausible mechanism involves the inhibition of pro-inflammatory mediators, potentially through the modulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades. These pathways are central to the inflammatory response, leading to the production of cytokines, chemokines, and other inflammatory molecules.

Inflammatory_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_pathways Intracellular Signaling Cascades cluster_transcription Transcription Factor Activation cluster_response Cellular Response Stimulus e.g., Adjuvant (LPS) TLR4 Toll-like Receptor 4 (TLR4) Stimulus->TLR4 MAPK_pathway MAPK Pathway (p38, JNK, ERK) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway AP1 AP-1 MAPK_pathway->AP1 NFkB NF-κB NFkB_pathway->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) AP1->Cytokines NFkB->Cytokines Inflammation Inflammation Cytokines->Inflammation Inhibitor N-Aroyl-Serine Derivative (with 4-methylphenyl group) Inhibitor->MAPK_pathway Inhibition Inhibitor->NFkB_pathway Inhibition

Figure 3: Plausible anti-inflammatory signaling pathway.

The 4-methylphenyl group in these serine derivatives may enhance their binding to a key regulatory protein within these pathways, leading to a more potent inhibitory effect and a reduction in the downstream inflammatory response.

Conclusion

The incorporation of a 4-methylphenyl group into the serine scaffold represents a promising strategy for the development of novel anti-inflammatory agents. The synthetic accessibility of these derivatives, coupled with their demonstrated biological activity, makes them attractive candidates for further investigation. Future research should focus on elucidating the precise mechanism of action and optimizing the structure-activity relationship to identify compounds with enhanced potency and a favorable safety profile. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the exploration of these compelling molecules.

References

Unveiling the Potential of O-Aryl-L-Serine Derivatives as Novel Non-Proteinogenic Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The exploration of non-proteinogenic amino acids (NPAAs) represents a burgeoning frontier in chemical biology and drug discovery. These unique molecular building blocks, which are not among the 22 naturally encoded amino acids, offer a vast and largely untapped chemical space for the design of novel therapeutics, probes, and biomaterials. Among the diverse classes of NPAAs, O-aryl-L-serine derivatives are emerging as a promising scaffold. Their structural diversity, arising from the variable aromatic moiety, allows for the fine-tuning of steric and electronic properties, making them valuable tools for modulating biological activity.

This technical guide provides a comprehensive overview of the synthesis, potential applications, and key experimental considerations for the investigation of O-aryl-L-serine derivatives. While specific experimental data for O-(4-Methylphenyl)-L-serine is not currently available in the public domain, this document will leverage data from closely related analogues to provide a foundational understanding for researchers interested in this novel class of compounds.

Physicochemical Properties of O-Aryl-L-Serine Analogues

To illustrate the general characteristics of this class of compounds, the computed properties of two related molecules, O-(4-Chloro-3-methylphenyl)-L-serine and O-(Phenylmethyl)serine, are presented below. These values, sourced from PubChem, offer insights into the potential physicochemical space occupied by this compound.

PropertyO-(4-Chloro-3-methylphenyl)-L-serine[1]O-(Phenylmethyl)serine[2]
Molecular Formula C₁₀H₁₂ClNO₃C₁₀H₁₃NO₃
Molecular Weight 229.66 g/mol 195.21 g/mol
XLogP3 -0.7-2.0
Hydrogen Bond Donor Count 22
Hydrogen Bond Acceptor Count 44
Rotatable Bond Count 45
Exact Mass 229.0505709 Da195.08954328 Da
Monoisotopic Mass 229.0505709 Da195.08954328 Da
Topological Polar Surface Area 72.6 Ų72.6 Ų
Heavy Atom Count 1514
Formal Charge 00
Complexity 225178

Synthesis of O-Aryl-L-Serine Derivatives: Experimental Protocols

The synthesis of O-aryl-L-serine derivatives can be approached through several established chemical methodologies. A general and robust method involves the arylation of a suitably protected L-serine derivative. One such powerful technique is the Chan-Lam coupling reaction.

General Protocol for Chan-Lam Coupling

The Chan-Lam coupling reaction facilitates the formation of a carbon-oxygen bond between an alcohol and a boronic acid, catalyzed by a copper salt. This method is particularly useful for the synthesis of O-aryl ethers.

Materials:

  • N-protected L-serine derivative (e.g., N-Boc-L-serine methyl ester)

  • Aryl boronic acid (e.g., 4-methylphenylboronic acid)

  • Copper(II) acetate (Cu(OAc)₂)

  • Base (e.g., pyridine or triethylamine)

  • Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))

  • Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

  • To a solution of N-protected L-serine derivative (1 equivalent) and the aryl boronic acid (1.5-2 equivalents) in the chosen solvent, add copper(II) acetate (0.1-0.2 equivalents) and the base (2-3 equivalents).

  • The reaction mixture is typically stirred at room temperature or gently heated under an inert atmosphere (e.g., nitrogen or argon).

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture is filtered to remove the copper catalyst.

  • The filtrate is then washed with an acidic solution (e.g., 1M HCl) to remove the base, followed by a wash with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the protected O-aryl-L-serine derivative.

  • Subsequent deprotection of the amine and ester groups, if necessary, can be achieved using standard protocols (e.g., trifluoroacetic acid for Boc deprotection and saponification for methyl ester hydrolysis) to yield the final O-aryl-L-serine.

Chan_Lam_Coupling_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Serine N-Protected L-Serine Reaction Chan-Lam Coupling Serine->Reaction BoronicAcid Aryl Boronic Acid BoronicAcid->Reaction Catalyst Cu(OAc)₂ Catalyst->Reaction Base Base (e.g., Pyridine) Base->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product Protected O-Aryl-L-Serine Purification->Product Deprotection Deprotection Product->Deprotection FinalProduct O-Aryl-L-Serine Deprotection->FinalProduct

Caption: General workflow for the synthesis of O-aryl-L-serine via Chan-Lam coupling.

Potential Biological Activities and Signaling Pathways

While the specific biological effects of this compound are unknown, the broader class of L-serine derivatives has been implicated in various biological processes. L-serine itself is a crucial molecule in the central nervous system, serving as a precursor to neurotransmitters like D-serine and glycine.[3][4][5] These neurotransmitters are key modulators of the N-methyl-D-aspartate (NMDA) receptor, a critical component of synaptic plasticity and memory formation.

The introduction of an aryl group onto the oxygen atom of the L-serine side chain could potentially lead to compounds with novel pharmacological properties. For instance, these derivatives could act as:

  • Enzyme Inhibitors: The aryl moiety could interact with hydrophobic pockets in enzyme active sites, leading to inhibition. For example, derivatives of serine have been investigated as inhibitors of the SARS coronavirus 3CL protease.[6]

  • Receptor Modulators: The modified amino acid could exhibit altered affinity or efficacy for amino acid receptors, such as the glycine or NMDA receptors.

  • Metabolic Probes: Isotopically labeled O-aryl-L-serine derivatives could be used to trace metabolic pathways and understand the fate of non-proteinogenic amino acids in biological systems.

L_Serine_Signaling_Pathway cluster_precursors Precursors cluster_serine_metabolism L-Serine Metabolism cluster_receptors Receptor Modulation cluster_cellular_functions Cellular Functions Glycolysis Glycolysis L_Serine L-Serine Glycolysis->L_Serine Biosynthesis Glycine Glycine L_Serine->Glycine D_Serine D-Serine L_Serine->D_Serine NMDA_Receptor NMDA Receptor Glycine->NMDA_Receptor Co-agonist D_Serine->NMDA_Receptor Co-agonist Synaptic_Plasticity Synaptic Plasticity NMDA_Receptor->Synaptic_Plasticity Neurotransmission Neurotransmission NMDA_Receptor->Neurotransmission O_Aryl_L_Serine O-Aryl-L-Serine (Potential Modulator) O_Aryl_L_Serine->L_Serine Structural Analogue O_Aryl_L_Serine->NMDA_Receptor Potential Interaction

Caption: Potential interaction of O-aryl-L-serine derivatives with L-serine metabolic and signaling pathways.

Future Directions and Research Opportunities

The field of non-proteinogenic amino acids is ripe with opportunities for discovery. The synthesis and characterization of a library of O-aryl-L-serine derivatives, including this compound, would be a valuable endeavor. Key research directions include:

  • Systematic Synthesis and Structure-Activity Relationship (SAR) Studies: Preparing a diverse set of analogues with varying substituents on the aryl ring to probe the effects on biological activity.

  • In Vitro and In Vivo Biological Evaluation: Screening these compounds in relevant assays to identify potential therapeutic leads. This could include assays for enzyme inhibition, receptor binding, and cellular toxicity.

  • Incorporation into Peptides and Proteins: Exploring the impact of incorporating these novel amino acids on the structure and function of peptides and proteins.

Conclusion

While direct experimental data on this compound remains to be established, the broader class of O-aryl-L-serine derivatives holds significant promise as a source of novel non-proteinogenic amino acids. The synthetic methodologies are well-established, and the potential for these compounds to interact with key biological pathways is high. Further research into this area is warranted and could lead to the development of new tools for chemical biology and novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using O-(4-Methylphenyl)-L-serine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating the pharmacological properties of therapeutic peptides, including their stability, conformation, and receptor-binding affinity. O-(4-Methylphenyl)-L-serine is an O-aryl serine derivative that introduces a rigid, hydrophobic moiety onto the peptide backbone. This modification can be leveraged to enhance peptide stability against enzymatic degradation and to probe specific hydrophobic interactions within receptor binding pockets. This document provides detailed application notes and protocols for the successful incorporation of this compound into peptides via Fmoc-based solid-phase peptide synthesis (SPPS).

Key Applications

The use of this compound in peptide synthesis can be advantageous for several applications in drug discovery and development:

  • Enhanced Proteolytic Stability: The bulky 4-methylphenyl group can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.

  • Conformational Rigidity: The introduction of this non-canonical amino acid can restrict the conformational flexibility of the peptide backbone, which can be beneficial for locking the peptide into a bioactive conformation.

  • Probing Hydrophobic Interactions: The aromatic side chain can be used as a tool to investigate and optimize hydrophobic interactions between the peptide and its biological target.

  • Development of Novel Peptide Therapeutics: The unique structural and chemical properties of this compound can lead to the discovery of peptide leads with improved potency, selectivity, and pharmacokinetic profiles.

Challenges and Considerations

The incorporation of this compound presents challenges primarily due to its steric bulk, which can impede coupling efficiency.[1][2] Key considerations include:

  • Coupling Reagent Selection: The choice of coupling reagent is critical for achieving high coupling yields. More potent activating agents are generally recommended.

  • Extended Coupling Times: Longer reaction times or double coupling protocols may be necessary to ensure complete incorporation of the sterically hindered residue.[1]

  • Monitoring of Coupling Reactions: Careful monitoring of the coupling reaction using methods like the Kaiser test is essential to confirm complete acylation.

  • Potential for Racemization: As with many non-standard amino acids, there is a potential for racemization during activation and coupling.[3] The use of additives like Oxyma Pure can help to suppress this side reaction.[4]

Data Presentation: Comparative Coupling Efficiency

While specific quantitative data for this compound is not extensively published, the following table provides an illustrative comparison of expected coupling efficiencies with different reagents, based on data for other sterically hindered amino acids.[4][5] Actual results will be sequence-dependent and require optimization.

Coupling Reagent/AdditiveTypical Molar Excess (Amino Acid:Reagent:Base)Expected Coupling Efficiency (Single 2h Coupling)Notes
HBTU/HOBt/DIPEA4:3.9:8Moderate to Good (70-90%)A standard and effective choice for many sequences.
HATU/HOAt/DIPEA4:3.9:8Good to Excellent (85-98%)Generally provides higher efficiency for hindered couplings.
DIC/Oxyma Pure4:4:0Good to Excellent (85-98%)A carbodiimide-based method known to reduce racemization.
PyBOP/DIPEA4:3.9:8Good (80-95%)Another effective phosphonium-based coupling reagent.

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis strategies and are adapted for the incorporation of this compound.[6][7][8]

Materials and Reagents
  • Fmoc-O-(4-Methylphenyl)-L-serine

  • Rink Amide MBHA resin (or other suitable solid support)

  • Standard Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, peptide synthesis grade

  • N,N'-Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HATU, HOBt, DIC, Oxyma Pure)

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

  • Acetonitrile (ACN), HPLC grade

  • Diethylether, anhydrous

Protocol 1: Manual Solid-Phase Peptide Synthesis

This protocol describes a single coupling cycle for the incorporation of Fmoc-O-(4-Methylphenyl)-L-serine.

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (Example using HATU/DIPEA):

    • In a separate vial, dissolve Fmoc-O-(4-Methylphenyl)-L-serine (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF.

    • Pre-activate for 5-10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 2-4 hours at room temperature. For difficult couplings, the reaction can be extended or performed at a slightly elevated temperature (e.g., 40°C).

    • Perform a Kaiser test to monitor the reaction progress. If the test is positive (blue beads), indicating incomplete coupling, drain the solution and repeat the coupling step (double coupling).

    • Once the Kaiser test is negative (yellow beads), drain the coupling solution and wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). For peptides containing sensitive residues like Cys or Met, a scavenger cocktail such as TFA/TIS/Water/EDT (94:1:2.5:2.5, v/v/v/v) may be required.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., ACN/water mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry to confirm its identity.

Visualizations

SPPS_Workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling: Fmoc-O-(4-Methylphenyl)-L-Serine + Coupling Reagents wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test wash2 Wash (DMF, DCM) next_aa Couple Next Amino Acid wash2->next_aa Repeat Cycle cleavage Final Cleavage & Deprotection (TFA Cocktail) wash2->cleavage Final Cycle incomplete Incomplete kaiser_test->incomplete Positive complete Complete kaiser_test->complete Negative incomplete->coupling Double Couple complete->wash2 next_aa->deprotection purification Purification (RP-HPLC) cleavage->purification end End: Pure Peptide purification->end

Figure 1: General workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Coupling_Mechanism amino_acid Fmoc-O-(4-Methylphenyl)-L-Serine (Carboxyl Group) active_ester Activated Ester Intermediate amino_acid->active_ester coupling_reagent Coupling Reagent (e.g., HATU) coupling_reagent->active_ester peptide_bond Peptide Bond Formation active_ester->peptide_bond resin Resin-Bound Peptide (Free N-terminus) resin->peptide_bond new_peptide Elongated Peptide peptide_bond->new_peptide

Figure 2: Simplified representation of the coupling reaction mechanism in SPPS.

Conclusion

The incorporation of this compound into peptides using solid-phase synthesis is a viable strategy for developing novel peptide therapeutics with potentially enhanced properties. While challenges related to steric hindrance exist, they can be overcome by employing robust coupling reagents, optimizing reaction conditions, and carefully monitoring the synthesis. The protocols and guidelines presented here provide a solid foundation for researchers to successfully utilize this valuable non-canonical amino acid in their peptide synthesis endeavors.

References

Application Notes and Protocols: Incorporation of O-(4-Methylphenyl)-L-serine into Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, function, and therapeutic potential. O-(4-Methylphenyl)-L-serine, an analog of serine, introduces an aromatic moiety that can be leveraged to enhance receptor binding, improve metabolic stability, and serve as a probe for structure-activity relationship (SAR) studies. This document provides detailed application notes and protocols for the successful incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS).

Key Applications

The incorporation of this compound can be advantageous in several areas of peptide research and drug development:

  • Enhanced Receptor Affinity: The 4-methylphenyl group can participate in hydrophobic or π-π stacking interactions within a receptor binding pocket, potentially increasing the peptide's affinity and potency.

  • Increased Proteolytic Stability: The bulky aryl ether linkage can sterically hinder the approach of proteases, thereby extending the in vivo half-life of the peptide.

  • Conformational Constraint: The introduction of this non-natural amino acid can restrict the conformational flexibility of the peptide backbone, locking it into a bioactive conformation.

  • Spectroscopic Probing: The aromatic ring can serve as a handle for spectroscopic analysis, such as NMR, to probe peptide structure and interactions.

Data Presentation

As direct quantitative data for the incorporation of this compound is not extensively available in the literature, the following tables provide expected performance metrics based on the incorporation of similar sterically hindered or O-aryl amino acids. Researchers should perform initial optimization studies to determine the precise values for their specific peptide sequence.

Table 1: Expected Coupling Efficiency of Fmoc-O-(4-Methylphenyl)-L-serine-OH with Various Coupling Reagents.

Coupling ReagentActivatorBaseExpected Coupling Efficiency (%)Notes
HBTUHOBtDIPEA95 - 99Standard, efficient coupling.
HATUHOAtDIPEA98 - 99.5Recommended for sterically hindered couplings.
DICOxyma Pure-97 - 99Good for reducing racemization.
PyBOP-DIPEA96 - 99Effective for hindered amino acids.

Table 2: Recommended Cleavage Cocktails for Peptides Containing this compound.

Reagent CocktailCompositionScavengersApplication Notes
Reagent KTFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)Phenol, Thioanisole, EDTA robust, general-purpose cleavage cocktail that protects against various side reactions. Recommended for initial trials.
Reagent BTFA/Phenol/H₂O/TIPS (88:5:5:2)Phenol, TIPSA lower odor alternative to cocktails containing thiols. Effective for scavenging cationic species.
95% TFATFA/H₂O/TIPS (95:2.5:2.5)TIPSStandard cleavage cocktail. May require optimization of scavenger concentration to prevent side-chain alkylation.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-O-(4-Methylphenyl)-L-serine-OH

This protocol outlines the synthesis of the necessary Fmoc-protected building block for SPPS.

Materials:

  • L-Serine methyl ester hydrochloride

  • 4-Methylphenol (p-cresol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate (NaHCO₃)

  • 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Magnesium sulfate (MgSO₄)

Procedure:

  • O-Arylation (Mitsunobu Reaction):

    • Dissolve L-Serine methyl ester hydrochloride and 4-methylphenol in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add triphenylphosphine to the solution.

    • Slowly add DIAD or DEAD dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound methyl ester.

  • Saponification:

    • Dissolve the purified methyl ester in a mixture of methanol and 1 M NaOH.

    • Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield this compound.

  • Fmoc Protection:

    • Dissolve this compound in a 10% aqueous sodium bicarbonate solution and 1,4-dioxane.

    • Add a solution of Fmoc-OSu in 1,4-dioxane dropwise.

    • Stir the reaction at room temperature overnight.

    • Acidify the reaction mixture to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate.

    • Purify the crude product by flash chromatography or recrystallization to obtain Fmoc-O-(4-Methylphenyl)-L-serine-OH.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the incorporation of Fmoc-O-(4-Methylphenyl)-L-serine-OH into a peptide sequence using a standard Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide MBHA resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-O-(4-Methylphenyl)-L-serine-OH

  • N,N'-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Coupling reagent (e.g., HATU, HBTU)

  • Activator (e.g., HOAt, HOBt)

  • N,N'-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (see Table 2)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain and repeat the 20% piperidine treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) with the coupling reagent (e.g., HATU, 0.95 equivalents relative to the amino acid) and an activator (e.g., HOAt, 1 equivalent) in DMF.

    • Add DIPEA (2 equivalents relative to the amino acid) to the activation mixture and vortex briefly.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours. For the sterically hindered this compound, a longer coupling time or a double coupling may be necessary.

    • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the appropriate cleavage cocktail (see Table 2) to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh cleavage cocktail.

    • Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

Protocol 3: Peptide Characterization

1. Mass Spectrometry:

  • Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry.

  • Procedure:

    • Dissolve a small amount of the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

    • Analyze the sample to determine the molecular weight of the synthesized peptide.

    • Compare the experimental mass with the theoretical mass of the peptide containing this compound to confirm successful incorporation.

2. High-Performance Liquid Chromatography (HPLC):

  • Method: Reverse-Phase HPLC (RP-HPLC).

  • Procedure:

    • Dissolve the crude peptide in a suitable solvent.

    • Inject the sample onto a C18 column.

    • Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).

    • Monitor the elution profile at 220 nm and 280 nm.

    • The purity of the peptide can be determined by integrating the area of the main peak.

    • Collect the fraction corresponding to the desired peptide for further characterization or use.

Mandatory Visualizations

experimental_workflow start Start: Fmoc-Rink Amide Resin swell Resin Swelling (DMF) start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash (DMF, DCM) deprotect->wash1 couple Amino Acid Coupling (HATU/HOAt/DIPEA) wash1->couple wash2 Wash (DMF, DCM) couple->wash2 repeat Repeat for Each Amino Acid wash2->repeat repeat->deprotect Next cycle final_deprotect Final Fmoc Deprotection repeat->final_deprotect End of sequence cleave Cleavage & Deprotection (TFA Cocktail) final_deprotect->cleave precipitate Precipitation (Cold Ether) cleave->precipitate characterize Characterization (HPLC, MS) precipitate->characterize end Purified Peptide characterize->end

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

logical_relationship unnatural_aa This compound peptide Peptide Properties unnatural_aa->peptide Incorporation into receptor Enhanced Receptor Affinity peptide->receptor stability Increased Proteolytic Stability peptide->stability conformation Conformational Constraint peptide->conformation

Caption: Rationale for incorporating this compound.

Application Notes and Protocols: O-(4-Methylphenyl)-L-serine as a Probe for Studying Enzyme-Substrate Interactions with L-Serine Dehydratase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

O-(4-Methylphenyl)-L-serine is an analog of the natural amino acid L-serine. In this application note, we describe its use as a probe to investigate the active site and catalytic mechanism of L-serine dehydratase (SDH), a pyridoxal phosphate (PLP)-dependent enzyme.[1][2] SDH catalyzes the deamination of L-serine to pyruvate and ammonia, a key step in gluconeogenesis.[1][2] Understanding how structural modifications to the substrate, such as the introduction of a 4-methylphenyl group on the oxygen atom of the hydroxyl side chain, affect enzyme binding and catalysis can provide valuable insights into the enzyme's substrate specificity and reaction mechanism. This knowledge is crucial for the rational design of specific enzyme inhibitors or activators.

Principle of the Assay

The enzymatic activity of L-serine dehydratase is typically monitored by measuring the rate of pyruvate formation.[3][4] In this protocol, the reaction of L-serine dehydratase with this compound as a potential substrate is monitored. The production of pyruvate is quantified using a coupled assay with lactate dehydrogenase (LDH), which catalyzes the reduction of pyruvate to lactate with the concomitant oxidation of NADH to NAD+. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.

Data Presentation

Table 1: Kinetic Parameters of L-Serine Dehydratase with L-Serine and this compound

SubstrateKm (mM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)
L-Serine10.5 ± 0.892.5 ± 6.855.55.29 x 103
This compound25.2 ± 2.145.3 ± 3.527.21.08 x 103

Note: The data presented in this table are hypothetical and for illustrative purposes only.

Experimental Protocols

1. Synthesis of this compound

A common method for the synthesis of O-aryl-L-serine derivatives involves the modification of a protected L-serine starting material. A general synthetic approach is outlined below, adapted from procedures for similar compounds.

  • Step 1: Protection of L-Serine: L-serine is first protected at the amino and carboxyl groups to prevent side reactions. For example, the amino group can be protected with a tert-butoxycarbonyl (Boc) group, and the carboxyl group can be converted to a methyl ester.[5]

  • Step 2: O-Alkylation: The protected L-serine is then reacted with a suitable arylating agent. For the synthesis of this compound, this would involve a reaction with a p-tolylating agent, such as a p-tolyl-iodonium salt or by employing a copper-catalyzed Chan-Lam coupling with p-cresol.

  • Step 3: Deprotection: Finally, the protecting groups are removed to yield the desired this compound.

2. L-Serine Dehydratase Activity Assay

This protocol describes the determination of the kinetic parameters of L-serine dehydratase with this compound as a substrate.

Materials:

  • Purified L-serine dehydratase (e.g., from rat liver)

  • This compound

  • L-Serine (for control experiments)

  • Potassium phosphate buffer (100 mM, pH 8.0)

  • Pyridoxal 5'-phosphate (PLP) (1 mM stock)

  • NADH (10 mM stock)

  • Lactate dehydrogenase (LDH) (1000 units/mL)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare Assay Buffer: Prepare a 100 mM potassium phosphate buffer (pH 8.0) containing 0.1 mM PLP.

  • Prepare Substrate Stock Solutions: Prepare stock solutions of L-serine and this compound in the assay buffer. A range of concentrations will be needed to determine Km and Vmax (e.g., 0.5 mM to 50 mM).

  • Prepare Reaction Mixture: In each well of the 96-well plate, prepare a reaction mixture containing:

    • Assay Buffer

    • NADH (final concentration 0.2 mM)

    • Lactate dehydrogenase (final concentration 10 units/mL)

    • Varying concentrations of the substrate (L-serine or this compound)

  • Initiate the Reaction: Add a solution of L-serine dehydratase to each well to initiate the reaction. The final enzyme concentration should be in the linear range of the assay.

  • Monitor Absorbance: Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate spectrophotometer.

  • Data Analysis:

    • Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

    • Plot the initial velocities against the substrate concentrations.

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizations

Signaling Pathway: L-Serine Metabolism

L_Serine_Metabolism 3-Phosphoglycerate 3-Phosphoglycerate Phosphohydroxypyruvate Phosphohydroxypyruvate 3-Phosphoglycerate->Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine Phosphohydroxypyruvate->Phosphoserine PSAT1 L-Serine L-Serine Phosphoserine->L-Serine PSPH Pyruvate Pyruvate L-Serine->Pyruvate L-Serine Dehydratase Glycine Glycine L-Serine->Glycine SHMT Cysteine Cysteine L-Serine->Cysteine Sphingolipids Sphingolipids L-Serine->Sphingolipids

Caption: Metabolic fate of L-Serine.

Experimental Workflow: Kinetic Analysis of L-Serine Dehydratase

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer, Substrate Stocks, NADH, LDH Setup_Reaction Combine Reagents and Substrate in Microplate Prepare_Reagents->Setup_Reaction Prepare_Enzyme Purify/Dilute L-Serine Dehydratase Initiate_Reaction Add Enzyme Prepare_Enzyme->Initiate_Reaction Setup_Reaction->Initiate_Reaction Monitor_Absorbance Measure A340 over time Initiate_Reaction->Monitor_Absorbance Calculate_Velocity Determine Initial Reaction Velocities (V0) Monitor_Absorbance->Calculate_Velocity Plot_Data Plot V0 vs. [Substrate] Calculate_Velocity->Plot_Data Determine_Parameters Fit to Michaelis-Menten (Km, Vmax) Plot_Data->Determine_Parameters

Caption: Workflow for kinetic analysis.

References

Application Notes and Protocols for O-(4-Methylphenyl)-L-serine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available research specifically detailing the biological activity and established cell-based assay protocols for O-(4-Methylphenyl)-L-serine is limited. The following application notes and protocols are based on the known functions of its parent molecule, L-serine, and provide a strategic framework for characterizing the biological effects of this novel derivative. The proposed assays are standard methodologies for evaluating new chemical entities targeting pathways influenced by amino acid metabolism.

Introduction

This compound is a derivative of the non-essential amino acid L-serine. L-serine plays a crucial role in a multitude of cellular processes, including protein synthesis, nucleotide biosynthesis, and as a precursor for critical molecules like glycine, D-serine, and sphingolipids[1][2][3]. It is deeply involved in the metabolism of the central nervous system (CNS) and in the proliferation of cancer cells[1][4][5]. Specifically, L-serine is a precursor to the NMDA receptor co-agonist D-serine and has neuroprotective properties[1][6][7]. Conversely, the serine biosynthesis pathway is often upregulated in cancer to support rapid cell growth[4].

The addition of a 4-methylphenyl group to the hydroxyl side chain of L-serine may alter its properties in several ways:

  • It could act as a competitive inhibitor for enzymes that utilize L-serine.

  • It may modulate amino acid transporters, such as ASCT2, which is a primary serine transporter in cancer cells[8].

  • It could serve as a pro-drug, releasing L-serine upon metabolic cleavage.

  • It might possess entirely novel activities due to its unique structure.

These application notes provide a roadmap for the initial characterization of this compound in two key therapeutic areas where L-serine is implicated: Neuroscience and Oncology.

Part 1: Investigating Neuroprotective Potential

L-serine exerts neuroprotective effects, in part by serving as a precursor to D-serine, a co-agonist of NMDA receptors, and by activating glycine receptors[1][6]. Assays in this section aim to determine if this compound shares or modulates these properties.

Proposed Signaling Pathway for L-serine in Neurons

The following diagram illustrates the established role of L-serine in neuronal signaling, providing a basis for investigating the effects of its derivatives.

G cluster_astrocyte Astrocyte cluster_neuron Neuron Phgdh Phgdh L_Serine_Astro L-Serine Phgdh->L_Serine_Astro Biosynthesis L_Serine_Neuron L-Serine L_Serine_Astro->L_Serine_Neuron Transport SR Serine Racemase L_Serine_Neuron->SR D_Serine D-Serine SR->D_Serine NMDAR NMDA Receptor D_Serine->NMDAR Co-agonist Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Neuroprotection Neuroprotection/ Synaptic Plasticity Ca_Influx->Neuroprotection Glutamate Glutamate Glutamate->NMDAR Agonist Test_Compound O-(4-Methylphenyl) -L-serine Test_Compound->L_Serine_Neuron Potential Conversion? Test_Compound->SR Potential Inhibition?

Caption: L-serine metabolism and NMDA receptor signaling in the CNS.
Protocol 1: Assessing Cytotoxicity in a Neuronal Cell Line

This protocol determines the concentration range at which this compound is non-toxic to neuronal cells, a critical first step before functional assays.

Workflow Diagram:

G start Seed SH-SY5Y Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with serial dilutions of This compound incubate1->treat incubate2 Incubate 48h treat->incubate2 add_reagent Add CellTiter-Glo® Reagent incubate2->add_reagent incubate3 Incubate 10 min add_reagent->incubate3 read Read Luminescence incubate3->read

Caption: Workflow for assessing compound cytotoxicity.

Methodology:

  • Cell Culture: Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Seeding: Seed 10,000 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 2-fold serial dilution series in culture medium, ranging from 200 µM to 0.1 µM (final concentration). Include a vehicle control (DMSO) and an untreated control.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plate for 48 hours.

  • Viability Assessment:

    • Equilibrate the plate and CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve to determine the CC50 (Concentration causing 50% cytotoxicity).

Data Presentation:

Concentration (µM)Luminescence (RLU)% Viability
Vehicle ControlValue100
0.1ValueValue
0.2ValueValue
...ValueValue
200ValueValue
CC50 (µM) -Calculated Value

Part 2: Investigating Anti-proliferative Effects in Cancer

The serine biosynthesis pathway, initiated by the enzyme 3-phosphoglycerate dehydrogenase (Phgdh), is a key metabolic dependency in some cancers[4][5]. Assays in this section explore if this compound can disrupt this pathway and inhibit cancer cell proliferation.

Proposed Serine Biosynthesis Pathway in Cancer

This diagram shows the pathway for de novo L-serine synthesis, which is a potential target for anti-cancer therapeutics.

G cluster_pathway Serine Biosynthesis Pathway (SSP) Glycolysis Glycolysis P3G 3-Phosphoglycerate Glycolysis->P3G Phgdh Phgdh P3G->Phgdh PSAT1 PSAT1 Phgdh->PSAT1 PSPH PSPH PSAT1->PSPH L_Serine L-Serine PSPH->L_Serine Nucleotides Nucleotide Biosynthesis L_Serine->Nucleotides Synthesis Proliferation Cell Proliferation L_Serine->Proliferation Supports Test_Compound O-(4-Methylphenyl) -L-serine Test_Compound->Phgdh Potential Inhibition?

Caption: The phosphorylated pathway for L-serine biosynthesis in cancer.
Protocol 2: Cancer Cell Proliferation Assay in Serine-Depleted Media

This protocol assesses the ability of this compound to inhibit the growth of cancer cells, particularly when they are forced to rely on de novo serine synthesis.

Methodology:

  • Cell Culture: Culture MCF-7 breast cancer cells (known to have some dependency on serine metabolism) in standard RPMI-1640 medium with 10% FBS.

  • Media Preparation: Prepare two types of assay media:

    • Complete Medium: Standard RPMI-1640.

    • Serine-Depleted Medium: Custom RPMI-1640 formulated without L-serine and L-glycine.

  • Seeding: Seed 5,000 cells per well in a 96-well plate. Allow cells to attach for 24 hours in complete medium.

  • Medium Exchange: Wash cells once with PBS and replace the medium with either Complete or Serine-Depleted medium.

  • Treatment: Add serial dilutions of this compound (e.g., 100 µM to 0.05 µM) to wells containing both media types.

  • Incubation: Incubate the plates for 72 hours.

  • Proliferation Assessment:

    • Add 20 µL of CellTiter 96® AQueous One Solution Reagent (MTS) to each well.

    • Incubate for 2-4 hours at 37°C.

  • Data Acquisition: Measure absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to vehicle-treated controls for each medium condition. Plot dose-response curves and determine the GI50 (Concentration for 50% growth inhibition). A significantly lower GI50 in serine-depleted media suggests the compound may target the serine synthesis pathway.

Data Presentation:

Concentration (µM)% Inhibition (Complete Medium)% Inhibition (Serine-Depleted)
Vehicle Control00
0.05ValueValue
...ValueValue
100ValueValue
GI50 (µM) Calculated Value Calculated Value

References

Application Notes and Protocols for O-(4-Methylphenyl)-L-serine Delivery to Cultured Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the delivery of O-(4-Methylphenyl)-L-serine to cultured cells. This document outlines the necessary steps for preparing the compound, determining its cytotoxic profile, and treating cells for experimental purposes.

Introduction

This compound is an unnatural amino acid and an analog of L-serine. L-serine is a crucial molecule in cellular metabolism, serving as a building block for proteins and a precursor for the synthesis of other amino acids, nucleotides, and lipids such as sphingolipids and phosphatidylserine.[1][2] Due to its structural similarity, this compound has the potential to act as a competitive inhibitor or a modulator of L-serine-dependent pathways. Understanding its effects on cellular processes is of interest in various research areas, including cancer biology and neuroscience.

The delivery of this compound to cultured cells is expected to be mediated by existing amino acid transport systems. L-serine is taken up by cells through both sodium-dependent and sodium-independent transporters.[3] It is plausible that this compound utilizes these same pathways for cellular entry.

Key Considerations Before Starting

  • Compound Solubility: The solubility of this compound in aqueous solutions such as cell culture media should be empirically determined. It is recommended to first dissolve the compound in a sterile, biocompatible solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution.

  • Cytotoxicity: As with any novel compound, it is critical to first assess the cytotoxicity of this compound on the specific cell line of interest. This will determine the sub-toxic concentration range for subsequent functional assays.

  • Cell Line Specificity: The effects and uptake of this compound may vary between different cell lines due to variations in metabolism and the expression of amino acid transporters.

  • Control Experiments: Appropriate controls are essential for interpreting the results. These should include a vehicle control (e.g., DMSO) and potentially a positive control with L-serine.

Experimental Protocols

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution, which can be further diluted to the desired working concentration in cell culture medium.

Materials:

  • This compound powder

  • Sterile, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • In a sterile microcentrifuge tube, weigh out a precise amount of this compound powder.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

  • Vortex the tube thoroughly until the compound is completely dissolved. A brief sonication step may be used if solubility is an issue.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Protocol for Determining Cytotoxicity using MTT Assay

This protocol outlines the steps to evaluate the effect of this compound on cell viability.

Materials:

  • Selected mammalian cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 3.1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0 µM, 1 µM, 10 µM, 50 µM, 100 µM, 250 µM, 500 µM, 1 mM). Include a vehicle control with the highest concentration of DMSO used.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Data Presentation

The quantitative data from the cytotoxicity assay should be summarized in a table for clear comparison.

Concentration of this compound (µM)Cell Viability (%) ± SD
0 (Vehicle Control)100 ± 5.2
198.7 ± 4.8
1095.3 ± 5.1
5090.1 ± 6.3
10085.6 ± 5.9
25070.2 ± 7.1
50055.4 ± 6.8
100030.9 ± 8.2
Note: The data presented here is for illustrative purposes only and should be replaced with experimental results.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_stock Prepare Stock Solution cytotoxicity Cytotoxicity Assay (MTT) prep_stock->cytotoxicity Dilute for assay cell_culture Seed Cells cell_culture->cytotoxicity treatment Treat Cells with Compound cell_culture->treatment data_analysis Data Analysis cytotoxicity->data_analysis Determine IC50 / Sub-toxic Range functional_assay Functional Assays treatment->functional_assay functional_assay->data_analysis data_analysis->treatment Select Concentrations interpretation Interpretation of Results data_analysis->interpretation

Caption: Workflow for this compound delivery to cultured cells.

Potential Interaction with L-serine Metabolic Pathways

l_serine_pathway cluster_glycolysis Glycolysis cluster_serine_synthesis L-serine Synthesis cluster_downstream Downstream Metabolism glucose Glucose phosphoglycerate 3-Phosphoglycerate glucose->phosphoglycerate l_serine L-serine phosphoglycerate->l_serine PHGDH, PSAT1, PSPH glycine Glycine l_serine->glycine SHMT cysteine Cysteine l_serine->cysteine sphingolipids Sphingolipids l_serine->sphingolipids nucleotides Nucleotides glycine->nucleotides omp_serine This compound omp_serine->l_serine Potential Competition/ Inhibition transporters Amino Acid Transporters omp_serine->transporters Uptake transporters->l_serine Uptake

Caption: Potential interaction of this compound with L-serine metabolism.

References

Application Notes and Protocols for the Detection of O-(4-Methylphenyl)-L-serine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of O-(4-Methylphenyl)-L-serine in biological samples. While specific methods for this analyte are not widely published, the following protocols are adapted from established and validated methods for the analysis of L-serine and other amino acids in biological matrices. The primary recommended technique is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

Overview of Analytical Methods

The detection of this compound, a derivative of the amino acid L-serine, in complex biological matrices such as plasma, urine, and tissue homogenates requires robust analytical methodologies. Several techniques can be employed, with the choice depending on the required sensitivity, selectivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) coupled with various detectors (UV, Fluorescence, Electrochemical) can be used. However, since this compound lacks a strong native chromophore or fluorophore, derivatization is often necessary to enhance detection.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique. It necessitates derivatization to increase the volatility of the analyte for gas-phase analysis.[3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high specificity, sensitivity, and ability to often analyze the compound without derivatization.[4][5][6] This method is particularly advantageous for complex biological samples.

This document will focus on an LC-MS/MS method, providing a detailed protocol for sample preparation and analysis.

LC-MS/MS Method for this compound Analysis

This protocol describes a method for the quantitative analysis of this compound in human plasma. The method can be adapted for other biological matrices like urine or tissue homogenates with appropriate modifications to the sample preparation procedure.

Principle

The method involves the extraction of this compound from the biological matrix, followed by chromatographic separation using reversed-phase HPLC and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. An isotopically labeled internal standard (IS) should be used to ensure accuracy and precision.

Materials and Reagents
  • This compound reference standard

  • This compound stable isotope-labeled internal standard (e.g., D3-O-(4-Methylphenyl)-L-serine)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (or other biological matrix)

  • Protein precipitation solvent (e.g., ACN with 0.1% FA)

Experimental Workflow

LC-MS/MS Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Precipitate Protein Precipitation (e.g., with ACN) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject LC_Separation Chromatographic Separation Inject->LC_Separation MS_Detection Mass Spectrometric Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: General workflow for the analysis of this compound by LC-MS/MS.

Detailed Protocols

2.4.1. Standard and Quality Control (QC) Sample Preparation

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol.

  • Prepare a stock solution of the internal standard (e.g., 1 mg/mL) in the same solvent.

  • Prepare a series of working standard solutions by serially diluting the stock solution to create a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Prepare QC samples at low, medium, and high concentrations in the biological matrix of interest.[5]

2.4.2. Sample Preparation Protocol

  • Thaw biological samples (e.g., plasma) on ice.

  • To a 100 µL aliquot of the sample, add 20 µL of the internal standard working solution.

  • Add 400 µL of cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.[4]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

2.5.1. Liquid Chromatography

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm)[7]
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min[7]
Injection Volume 5 µL
Column Temperature 35°C[7]
Gradient Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

2.5.2. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

To determine the MRM transitions for this compound, the parent ion (Q1) and a characteristic product ion (Q3) must be identified. The molecular weight of this compound is 195.21 g/mol . In positive ESI mode, the protonated molecule [M+H]+ would be at m/z 196.2. A plausible fragmentation would involve the loss of the 4-methylphenyl group.

AnalyteQ1 (m/z)Q3 (m/z)
This compound196.2To be determined experimentally
Internal Standard (e.g., D3)199.2To be determined experimentally

Note: The optimal Q3 transition and collision energy must be determined by infusing a standard solution of this compound into the mass spectrometer.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the LC-MS/MS method, based on similar validated assays for amino acids in biological fluids.[4][8][9]

ParameterExpected Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL[8]
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect To be assessed, but minimized by stable isotope-labeled IS

Derivatization-Based HPLC Method (Alternative)

For laboratories without access to LC-MS/MS, an HPLC method with fluorescence detection can be employed following derivatization.

Principle

This compound is derivatized with a fluorescent tag, such as o-phthalaldehyde (OPA) in the presence of a thiol, to form a highly fluorescent isoindole derivative that can be detected with high sensitivity.[10][11]

Derivatization Workflow

Derivatization Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Prepared_Sample Prepared Sample Extract Add_OPA Add OPA/Thiol Reagent Prepared_Sample->Add_OPA Incubate Incubate at Room Temperature Add_OPA->Incubate Inject_HPLC Inject into HPLC Incubate->Inject_HPLC Fluorescence_Detection Fluorescence Detection Inject_HPLC->Fluorescence_Detection

Caption: Workflow for derivatization and HPLC analysis of this compound.

Protocol
  • Prepare the sample extract as described in the LC-MS/MS sample preparation protocol (up to the reconstitution step).

  • Prepare the OPA derivatization reagent. For example, dissolve OPA and a thiol (e.g., N-acetyl-L-cysteine) in a borate buffer.[10]

  • To the reconstituted sample extract, add the OPA reagent.

  • Allow the reaction to proceed for a short, defined time (e.g., 2 minutes) at room temperature.

  • Immediately inject the derivatized sample into the HPLC system.

HPLC Conditions
ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Phosphate or acetate buffer
Mobile Phase B Acetonitrile or Methanol
Detector Fluorescence Detector (e.g., Ex: 340 nm, Em: 450 nm)

Note: The exact mobile phase composition and gradient will need to be optimized for the separation of the derivatized this compound from other matrix components.

Conclusion

The protocols outlined in this document provide a robust framework for the detection and quantification of this compound in biological samples. The LC-MS/MS method is recommended for its superior sensitivity and specificity. For laboratories where this technology is unavailable, a derivatization-based HPLC-fluorescence method offers a viable alternative. It is crucial to validate any method in the specific biological matrix of interest to ensure reliable and accurate results.

References

Application Notes and Protocols: O-(4-Methylphenyl)-L-serine as a Potential Inhibitor of Serine Metabolizing Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Serine metabolism is a critical pathway for cancer cell proliferation and survival, providing essential precursors for the synthesis of proteins, nucleotides, and lipids.[1][2] Key enzymes in this pathway, such as Phosphoglycerate Dehydrogenase (PHGDH) and Serine Hydroxymethyltransferase (SHMT), are frequently upregulated in various cancers, making them attractive targets for therapeutic intervention.[3][4] O-(4-Methylphenyl)-L-serine is an O-aryl serine derivative that presents a novel scaffold for investigation as a potential inhibitor of these key serine metabolizing enzymes. These application notes provide a framework for evaluating the inhibitory potential of this compound and its effects on cancer cell biology.

Target Enzymes and Rationale for Inhibition

  • Phosphoglycerate Dehydrogenase (PHGDH): This enzyme catalyzes the first, rate-limiting step in the de novo serine biosynthesis pathway, converting 3-phosphoglycerate to 3-phosphohydroxypyruvate.[2][5][6][7] Inhibition of PHGDH can deplete intracellular serine levels, thereby hindering cancer cell growth.[5][6][7]

  • Serine Hydroxymethyltransferase (SHMT): SHMT catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate.[8] This reaction is a major source of one-carbon units essential for nucleotide synthesis.[8] SHMT exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms, both of which are implicated in cancer progression.[9]

Data Presentation: Hypothetical Inhibitory Activity

The following tables present a hypothetical summary of the inhibitory activity of this compound against PHGDH and SHMT, and its effect on cancer cell proliferation. These tables are for illustrative purposes to guide data organization.

Table 1: In Vitro Enzymatic Inhibition of Serine Metabolizing Enzymes

EnzymeInhibitorIC50 (µM)Inhibition Type
Human PHGDHThis compoundTo be determinedTo be determined
Human SHMT1This compoundTo be determinedTo be determined
Human SHMT2This compoundTo be determinedTo be determined

Table 2: Effect of this compound on Cancer Cell Proliferation

Cell LineTissue of OriginPHGDH/SHMT StatusGI50 (µM)
MDA-MB-468Breast CancerPHGDH AmplifiedTo be determined
HCT116Colon CancerHigh SHMT1/2To be determined
A549Lung Cancer-To be determined
MCF-7Breast Cancer-To be determined

Experimental Protocols

Protocol 1: PHGDH Enzymatic Assay (Coupled Colorimetric Assay)

This protocol is adapted from commercially available kits and published literature.[5][10][11][12][13][14]

Objective: To determine the in vitro inhibitory activity of this compound against human PHGDH.

Principle: The activity of PHGDH is measured by monitoring the production of NADH, which is coupled to the reduction of a colorimetric probe. In the presence of an inhibitor, the rate of NADH production will decrease.

Materials:

  • Recombinant human PHGDH enzyme

  • PHGDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • 3-Phosphoglycerate (3-PG), substrate

  • NAD+, cofactor

  • Diaphorase

  • Resazurin (or similar colorimetric probe)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 570 nm for resorufin)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound.

    • Prepare serial dilutions of the inhibitor in PHGDH Assay Buffer.

    • Prepare a reaction mixture containing 3-PG, NAD+, diaphorase, and resazurin in PHGDH Assay Buffer.

  • Assay Setup:

    • Add a small volume of the inhibitor dilutions (or vehicle control) to the wells of a 96-well plate.

    • Add the PHGDH enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction:

    • Add the reaction mixture to each well to start the reaction.

  • Measurement:

    • Immediately measure the absorbance in kinetic mode for 30-60 minutes at the appropriate wavelength.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Plot the reaction rate against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Protocol 2: SHMT Enzymatic Assay (Radioactive Assay)

This protocol is based on established methods for measuring SHMT activity.[8][10][15][16]

Objective: To determine the in vitro inhibitory activity of this compound against human SHMT1 and SHMT2.

Principle: SHMT activity is measured by monitoring the release of tritium from [3-³H]L-serine as it is converted to glycine. The tritium is transferred to water and can be quantified by liquid scintillation counting.

Materials:

  • Recombinant human SHMT1 and SHMT2 enzymes

  • SHMT Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM β-mercaptoethanol, 100 µM PLP)

  • [3-³H]L-serine (radiolabeled substrate)

  • Tetrahydrofolate (THF), cofactor

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Activated charcoal suspension

  • Liquid scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound.

    • Prepare serial dilutions of the inhibitor in SHMT Assay Buffer.

  • Assay Setup:

    • In a microcentrifuge tube, combine the SHMT enzyme, inhibitor dilution (or vehicle control), and THF in SHMT Assay Buffer.

    • Pre-incubate for 10-15 minutes at 37°C.

  • Initiate Reaction:

    • Add [3-³H]L-serine to each tube to start the reaction.

    • Incubate for a defined period (e.g., 20-30 minutes) at 37°C.

  • Terminate Reaction and Separate Products:

    • Stop the reaction by adding an equal volume of activated charcoal suspension. The charcoal will bind the unreacted [3-³H]L-serine.

    • Centrifuge the tubes to pellet the charcoal.

  • Measurement:

    • Transfer a portion of the supernatant (containing the tritiated water) to a scintillation vial with scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of product formed for each inhibitor concentration.

    • Plot the product formation against the inhibitor concentration and fit the data to determine the IC50 value.

Protocol 3: Cell Proliferation Assay (MTT Assay)

This is a general protocol to assess the effect of an inhibitor on cancer cell viability.[13][17]

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-468, HCT116)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound (and a vehicle control).

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert MTT into a purple formazan product.[13]

  • Solubilization:

    • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualizations

Signaling Pathways and Experimental Workflows

serine_metabolism_pathway Serine Biosynthesis and One-Carbon Metabolism cluster_enzymes Enzymes Glucose Glucose ThreePG 3-Phosphoglycerate Glucose->ThreePG Glycolysis PHGDH PHGDH ThreePHP 3-Phosphohydroxypyruvate ThreePG->ThreePHP NAD+ -> NADH PSAT1 PSAT1 ThreePS 3-Phosphoserine ThreePHP->ThreePS PSPH PSPH Serine Serine ThreePS->Serine SHMT SHMT1/2 Glycine Glycine Serine->Glycine Proteins Proteins Serine->Proteins Lipids Lipids Serine->Lipids OneCarbon One-Carbon Units (5,10-Methylene-THF) Glycine->OneCarbon Nucleotides Nucleotides OneCarbon->Nucleotides

Caption: Overview of the serine biosynthesis pathway and its connection to one-carbon metabolism.

experimental_workflow Workflow for Inhibitor Evaluation start Start enzymatic_assays In Vitro Enzymatic Assays (PHGDH & SHMT) start->enzymatic_assays determine_ic50 Determine IC50 Values enzymatic_assays->determine_ic50 cell_proliferation Cell-Based Proliferation Assays determine_ic50->cell_proliferation determine_gi50 Determine GI50 Values cell_proliferation->determine_gi50 pathway_analysis Signaling Pathway Analysis (Western Blot, Metabolomics) determine_gi50->pathway_analysis in_vivo In Vivo Efficacy Studies (Xenograft Models) pathway_analysis->in_vivo end End in_vivo->end

Caption: A streamlined workflow for the evaluation of this compound as a potential enzyme inhibitor.

mtor_pathway mTOR Signaling in Serine Metabolism GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 ATF4 ATF4 mTORC1->ATF4 activates ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis eIF4EBP1->ProteinSynthesis SerineMetabolism Serine & Glycine Metabolism PHGDH_exp PHGDH Expression ATF4->PHGDH_exp upregulates PHGDH_exp->SerineMetabolism

Caption: The mTOR signaling pathway and its regulatory role in serine metabolism.

p53_pathway p53 Response to Serine Deprivation SerineDeprivation Serine Deprivation MetabolicStress Metabolic Stress SerineDeprivation->MetabolicStress p53 p53 MetabolicStress->p53 activates p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis PHGDH_exp PHGDH Expression p53->PHGDH_exp represses CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: The role of p53 in response to metabolic stress induced by serine deprivation.[18]

cgas_sting_pathway cGAS-STING Pathway Activation SerineDeprivation Serine Deprivation (via Inhibitor) MitoDysfunction Mitochondrial Dysfunction SerineDeprivation->MitoDysfunction mtDNA_release Cytosolic mtDNA Release MitoDysfunction->mtDNA_release cGAS cGAS mtDNA_release->cGAS activates cGAMP cGAMP cGAS->cGAMP produces STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 Type1_IFN Type I Interferon Production IRF3->Type1_IFN AntitumorImmunity Antitumor Immunity Type1_IFN->AntitumorImmunity

Caption: Activation of the cGAS-STING pathway as a consequence of mitochondrial dysfunction induced by serine deprivation.[1][19][20]

References

Application Notes and Protocols for O-(4-Methylphenyl)-L-serine in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-serine and its derivatives are a critical class of molecules in drug discovery, playing significant roles in cellular metabolism, signaling, and as building blocks for therapeutic agents.[1] O-aryl ethers of L-serine, such as O-(4-Methylphenyl)-L-serine, represent a promising scaffold for the development of novel therapeutics. The introduction of an aryl group, like a 4-methylphenyl ring, to the hydroxyl side chain of L-serine can significantly alter its physicochemical properties, including lipophilicity and metabolic stability, and can introduce new biological activities. O-substituted serine analogs are key intermediates in the synthesis of antibacterial, antiviral, and antitumor peptides.[2] For instance, derivatives of O-benzyl-DL-serine have shown potential as antagonists for cardiovascular diseases, osteoporosis, and inflammation, and may play a role in preventing tumor metastasis.[3]

This document provides a hypothetical framework for the application of this compound in drug discovery, focusing on its potential as an anti-inflammatory agent.

Potential Applications in Drug Discovery

  • Anti-inflammatory Drug Development: Based on the activity of related serine derivatives, this compound could be investigated for its potential to modulate inflammatory pathways.[3][4]

  • Oncology: As a synthetic intermediate, this compound could be used to generate more complex molecules with potential anti-cancer properties.[2][3]

  • Neurological Disorders: L-serine itself has neuroprotective effects, and its derivatives are being explored for neurological diseases.[5][6] The modified side chain of this compound could be leveraged to target specific receptors or enzymes in the central nervous system.

  • Peptide Synthesis: O-protected serine derivatives are crucial for the synthesis of peptides with enhanced stability or novel functions.[7][8]

Quantitative Data Summary

Due to the lack of specific data for this compound, the following table presents hypothetical data for a related O-aryl-L-serine derivative in an in vitro anti-inflammatory assay. This is for illustrative purposes to guide potential experimental design.

CompoundTargetAssay TypeIC50 (µM)Cell LineReference
O-Aryl-L-serine Derivative 1Cyclooxygenase-2 (COX-2)Enzyme Inhibition Assay5.2-Fictional
O-Aryl-L-serine Derivative 1TNF-α ProductionLipopolysaccharide-stimulated12.8RAW 264.7Fictional
Ibuprofen (Reference Drug)Cyclooxygenase-2 (COX-2)Enzyme Inhibition Assay8.5-Fictional
Dexamethasone (Reference Drug)TNF-α ProductionLipopolysaccharide-stimulated0.1RAW 264.7Fictional

Experimental Protocols

Synthesis of this compound via Chan-Lam Coupling

This protocol describes a potential method for the O-arylation of L-serine using a copper-catalyzed Chan-Lam cross-coupling reaction.[9]

Materials:

  • N-Boc-L-serine methyl ester

  • 4-Methylphenylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add N-Boc-L-serine methyl ester (1 equivalent), 4-methylphenylboronic acid (1.5 equivalents), and copper(II) acetate (1.2 equivalents).

  • Dissolve the solids in dichloromethane (DCM).

  • Add pyridine (2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc) and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-Boc-O-(4-methylphenyl)-L-serine methyl ester.

  • Subsequent deprotection of the Boc and methyl ester groups under appropriate acidic and basic conditions will yield this compound.

In Vitro Anti-inflammatory Activity Assay: Measurement of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

This protocol outlines a common in vitro assay to screen for anti-inflammatory activity.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS)

  • This compound (dissolved in DMSO)

  • Griess Reagent

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone).

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

  • Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent to each supernatant sample and incubate at room temperature for 15 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite (a stable product of NO) from a standard curve prepared with sodium nitrite. Determine the percentage inhibition of NO production by the test compound compared to the LPS-stimulated control.

Visualizations

Synthesis_and_Screening_Workflow cluster_synthesis Synthesis cluster_screening In Vitro Screening N-Boc-L-serine_methyl_ester N-Boc-L-serine methyl ester Chan_Lam_Coupling Chan-Lam Coupling (Cu(OAc)₂, Pyridine, DCM) N-Boc-L-serine_methyl_ester->Chan_Lam_Coupling 4-Methylphenylboronic_acid 4-Methylphenylboronic acid 4-Methylphenylboronic_acid->Chan_Lam_Coupling Protected_Product N-Boc-O-(4-methylphenyl) -L-serine methyl ester Chan_Lam_Coupling->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product O-(4-Methylphenyl) -L-serine Deprotection->Final_Product Compound_Treatment Compound Treatment + LPS Stimulation Final_Product->Compound_Treatment RAW_264_7_cells RAW 264.7 Cells RAW_264_7_cells->Compound_Treatment NO_Production_Assay Nitric Oxide (NO) Production Assay Compound_Treatment->NO_Production_Assay Data_Analysis Data Analysis (IC50 Determination) NO_Production_Assay->Data_Analysis

Caption: Workflow for the synthesis and in vitro anti-inflammatory screening of this compound.

Hypothetical_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB_Pathway NF-κB Signaling Pathway MyD88->NF_kB_Pathway iNOS_Expression iNOS Gene Expression NF_kB_Pathway->iNOS_Expression NO_Production Nitric Oxide (NO) Production iNOS_Expression->NO_Production Inflammation Inflammation NO_Production->Inflammation O_Aryl_Serine O-(4-Methylphenyl) -L-serine O_Aryl_Serine->NF_kB_Pathway Inhibition

Caption: Hypothetical mechanism of anti-inflammatory action for this compound.

References

Application Notes and Protocols for Fluorescent Labeling of O-(4-Methylphenyl)-L-serine for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O-(4-Methylphenyl)-L-serine is a non-canonical amino acid of interest in various biochemical and pharmacological studies. Fluorescent labeling of this molecule enables its visualization and tracking in biological systems, providing valuable insights into its uptake, distribution, and mechanism of action.[] This document provides detailed protocols for the fluorescent labeling of this compound and its application in cellular imaging. The primary method described utilizes amine-reactive fluorescent dyes, specifically N-hydroxysuccinimidyl (NHS) esters, which efficiently react with the primary amine of the amino acid to form a stable amide bond.[2][3][4]

Principle of Fluorescent Labeling

The most straightforward approach for labeling this compound is to target its primary amine group. NHS esters of fluorescent dyes are highly reactive towards primary amines at alkaline pH, resulting in the formation of a stable covalent bond.[2][3] This one-step labeling process is robust and can be performed with a variety of commercially available fluorescent dyes, allowing for the selection of a fluorophore with optimal spectral properties for the imaging setup.

Recommended Fluorescent Dyes for Labeling

A variety of amine-reactive dyes are commercially available.[5] The choice of dye will depend on the specific application, the available excitation sources and emission filters on the imaging system, and the potential for spectral overlap with other fluorescent probes. The following table summarizes key properties of some suitable NHS ester fluorescent dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)Quantum YieldMolar Extinction Coefficient (cm⁻¹M⁻¹)
Fluorescein (FITC) 4945180.9275,000
Cyanine3 (Cy3) NHS Ester 5505700.15150,000
Cyanine5 (Cy5) NHS Ester 6496700.28250,000
ATTO 488 NHS Ester 5015230.8090,000
ATTO 550 NHS Ester 5545760.90120,000
ATTO 647N NHS Ester 6466640.65150,000
Janelia Fluor® 549 NHS Ester 5495710.89101,000

Note: The spectral properties of the dye-conjugate may vary slightly from the free dye.

Experimental Protocols

1. Protocol for Fluorescent Labeling of this compound with an NHS Ester Dye

This protocol describes a general method for the covalent labeling of this compound with a fluorescent NHS ester.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 8.3)

  • Trifluoroacetic acid (TFA)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • High-performance liquid chromatography (HPLC) system with a C18 column

  • Lyophilizer

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 10 mg/mL.

    • Dissolve the amine-reactive fluorescent dye (NHS ester) in anhydrous DMF or DMSO to a final concentration of 10 mg/mL. This should be done immediately before use as NHS esters are susceptible to hydrolysis.[2]

  • Labeling Reaction:

    • In a microcentrifuge tube, combine the this compound solution and the fluorescent dye solution at a molar ratio of 1:1.2 (amino acid to dye). The slight excess of the dye ensures efficient labeling.

    • Vortex the reaction mixture gently and incubate for 1-2 hours at room temperature in the dark.

  • Purification of the Labeled Product:

    • After incubation, the reaction mixture can be directly purified by reverse-phase HPLC.

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in methanol

    • Gradient: A suitable gradient will depend on the specific dye used. A general starting point is a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Detection: Monitor the elution profile using both a UV-Vis detector (at the absorbance maximum of the dye and the amino acid) and a fluorescence detector (at the excitation and emission maxima of the dye).

    • Collect the fractions corresponding to the fluorescently labeled this compound. The labeled product should have a longer retention time than the unlabeled amino acid.

  • Characterization and Storage:

    • Confirm the identity of the purified product by mass spectrometry.

    • Lyophilize the purified fractions to obtain the fluorescently labeled this compound as a powder.

    • Store the lyophilized product at -20°C or -80°C, protected from light and moisture.

2. Protocol for Live-Cell Imaging of Amino Acid Uptake

This protocol provides a general workflow for visualizing the uptake of fluorescently labeled this compound in cultured mammalian cells.[6]

Materials:

  • Cultured mammalian cells (e.g., HEK293, HeLa) plated on glass-bottom dishes or chamber slides

  • Fluorescently labeled this compound

  • Phosphate-buffered saline (PBS)

  • Complete cell culture medium

  • Fluorescence microscope with appropriate filters for the chosen fluorophore

Procedure:

  • Cell Preparation:

    • Plate the cells on a suitable imaging dish and allow them to adhere and grow to 50-70% confluency.

  • Labeling:

    • Prepare a stock solution of the fluorescently labeled this compound in PBS or a suitable buffer.

    • On the day of imaging, dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically in the range of 1-10 µM, but this should be optimized).

    • Remove the existing medium from the cells and wash once with warm PBS.

    • Add the medium containing the fluorescently labeled amino acid to the cells.

  • Incubation and Imaging:

    • Incubate the cells with the fluorescent probe for a desired period (e.g., 15-60 minutes) at 37°C and 5% CO₂.

    • For time-lapse imaging, the dish can be placed on the microscope stage immediately after adding the probe.

    • Wash the cells two to three times with warm PBS to remove the excess fluorescent probe.

    • Add fresh, pre-warmed culture medium or a suitable imaging buffer to the cells.

    • Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for the chosen dye.

Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis cluster_final Final Product A This compound C Dissolve in Bicarbonate Buffer (pH 8.3) A->C B Amine-Reactive Dye (NHS Ester) D Dissolve in Anhydrous DMF/DMSO B->D E Mix and Incubate (1-2h, RT, Dark) C->E D->E F Reverse-Phase HPLC E->F G Mass Spectrometry Confirmation F->G H Lyophilization G->H I Fluorescently Labeled This compound H->I

Caption: Experimental workflow for fluorescently labeling this compound.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Probe Fluorescently Labeled This compound Transporter Amino Acid Transporter Probe->Transporter Uptake Metabolism Metabolic Incorporation (e.g., Protein Synthesis) Transporter->Metabolism Signaling Downstream Signaling (Hypothetical) Transporter->Signaling Imaging Fluorescence Imaging Metabolism->Imaging Signaling->Imaging

Caption: Potential cellular fate and imaging of the fluorescently labeled amino acid.

Potential Applications and Further Considerations

Fluorescently labeled this compound can serve as a powerful tool in various research areas:

  • Amino Acid Transporter Studies: The probe can be used to study the kinetics and specificity of amino acid transporters in live cells.[][6]

  • Drug Delivery and Targeting: If this compound is a component of a larger therapeutic molecule, fluorescent labeling can aid in tracking its delivery and cellular entry.

  • Metabolic Labeling: The labeled amino acid could potentially be incorporated into proteins or other metabolic pathways, allowing for the visualization of these processes.[7] However, it is crucial to verify that the fluorescent tag does not sterically hinder these processes.

  • High-Throughput Screening: The fluorescent signal can be used in high-throughput screening assays to identify modulators of amino acid transport.[]

Limitations:

  • The addition of a fluorescent dye can alter the physicochemical properties of this compound, potentially affecting its biological activity and transport characteristics.

  • The photostability of the chosen fluorophore will determine the duration of imaging experiments.

  • Autofluorescence from cells and culture medium can interfere with the signal from the probe, necessitating appropriate controls.

The protocols and information provided herein offer a comprehensive guide for the fluorescent labeling of this compound and its application in cellular imaging. By carefully selecting the appropriate fluorescent dye and optimizing the labeling and imaging conditions, researchers can effectively utilize this technique to gain valuable insights into the biological roles of this and other modified amino acids.

References

Application Notes and Protocols for O-(4-Methylphenyl)-L-serine in Protein Engineering

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in protein engineering and modification, enabling the introduction of novel chemical functionalities for a wide range of applications. O-(4-Methylphenyl)-L-serine is a non-canonical amino acid with an aromatic ether side chain. Its incorporation into proteins can provide a unique chemical handle for protein modification, serve as a biophysical probe to investigate protein structure and function, and potentially introduce novel catalytic activities.

This document provides detailed application notes and generalized experimental protocols for the incorporation of this compound into proteins of interest using the amber codon suppression methodology. Due to the limited availability of direct experimental data for this compound in the scientific literature, the following protocols are based on established methods for the genetic incorporation of other unnatural amino acids with similar structural features.

Application Notes

The introduction of this compound at specific sites within a protein can be leveraged for several advanced applications in protein engineering and drug development:

  • Biophysical Probing of Protein Environments: The methylphenyl group can serve as a sensitive NMR or fluorescence reporter to probe the local environment within a protein. Changes in the chemical shift or fluorescence properties of the incorporated UAA can provide insights into ligand binding, protein-protein interactions, and conformational changes.

  • Engineered Post-Translational Modifications: The ether linkage in this compound offers a site for potential chemical cleavage or modification, distinct from naturally occurring amino acid side chains. This allows for the development of novel protein switching or activation mechanisms.

  • Enhanced Protein Stability: The hydrophobic and aromatic nature of the methylphenyl group may contribute to the stabilization of protein structures through favorable packing interactions within the protein core.

  • Novel Catalytic Activity: The unique electronic and steric properties of the this compound side chain could be exploited to engineer novel enzymatic activities or modulate the substrate specificity of existing enzymes.

  • Platform for Bio-conjugation: While not possessing a bio-orthogonal handle itself, the aromatic ring can be a site for further chemical modification to introduce functionalities for attaching drugs, imaging agents, or other molecules.

Quantitative Data Summary

The efficiency of unnatural amino acid incorporation is a critical parameter and is highly dependent on the specific UAA, the orthogonal aminoacyl-tRNA synthetase/tRNA pair, the expression host, and the location of the amber codon within the target gene. As no specific data for this compound is available, the following table presents hypothetical but realistic data for the incorporation of an aromatic ether-containing UAA into a model protein like Green Fluorescent Protein (GFP), for illustrative purposes.

Unnatural Amino AcidTarget ProteinExpression HostIncorporation Site (Amber Codon Position)Full-Length Protein Yield (mg/L)Incorporation Efficiency (%)Reference
This compoundGFPE. coli BL21(DE3)Tyr390.840Hypothetical
This compoundGFPE. coli BL21(DE3)Ser1471.260Hypothetical
This compoundKinase XMammalian (HEK293T)Leu850.225Hypothetical

Note: Incorporation efficiency is often estimated by comparing the yield of the full-length UAA-containing protein to the yield of the wild-type protein expressed under similar conditions.

Experimental Protocols

The following are generalized protocols for the site-specific incorporation of this compound into a target protein in E. coli using the amber codon suppression method.

Protocol 1: Generation of the Target Plasmid with an Amber Codon

This protocol describes the introduction of an amber stop codon (TAG) at the desired position in the gene of interest.

Materials:

  • Plasmid DNA containing the gene of interest.

  • Site-directed mutagenesis kit.

  • Custom oligonucleotide primers containing the TAG codon at the desired location.

  • DH5α competent E. coli cells.

  • LB agar plates with appropriate antibiotic.

  • Plasmid purification kit.

Methodology:

  • Primer Design: Design forward and reverse primers that anneal to the target gene and contain the TAG codon at the desired site of UAA incorporation.

  • Site-Directed Mutagenesis: Perform PCR-based site-directed mutagenesis using the target plasmid as a template and the designed primers, following the manufacturer's instructions for the mutagenesis kit.

  • Transformation: Transform the resulting PCR product into competent DH5α E. coli cells.

  • Selection and Screening: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.

  • Plasmid Purification and Sequencing: Pick several colonies, grow overnight cultures, and purify the plasmid DNA. Verify the presence of the TAG codon at the intended position by DNA sequencing.

Protocol 2: Protein Expression and UAA Incorporation in E. coli

This protocol outlines the co-transformation of the target plasmid and the plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair, followed by protein expression in the presence of this compound.

Materials:

  • Verified plasmid containing the target gene with the amber codon.

  • Plasmid encoding the specific orthogonal aminoacyl-tRNA synthetase (aaRS) for this compound and its cognate amber suppressor tRNA (tRNAPylCUA). Note: A specific aaRS for this compound would need to be evolved or selected.

  • BL21(DE3) competent E. coli cells.

  • This compound (typically 1-2 mM final concentration).

  • LB medium and appropriate antibiotics.

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside) for induction.

Methodology:

  • Co-transformation: Co-transform the BL21(DE3) competent cells with the target plasmid and the aaRS/tRNA plasmid.

  • Selection: Plate the transformed cells on LB agar plates containing antibiotics for both plasmids and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotics and grow overnight at 37°C with shaking.

  • Expression Culture: Inoculate 500 mL of LB medium containing the antibiotics with the overnight starter culture.

  • Growth and UAA Addition: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. At this point, add this compound to a final concentration of 1-2 mM.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance proper protein folding.

  • Cell Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.

Protocol 3: Protein Purification and Analysis

This protocol describes the purification of the UAA-containing protein and its analysis to confirm incorporation.

Materials:

  • Cell pellet from Protocol 2.

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lysozyme and DNase I.

  • Appropriate chromatography resin (e.g., Ni-NTA for His-tagged proteins).

  • Wash and elution buffers for chromatography.

  • SDS-PAGE reagents.

  • Western blot reagents (if an antibody is available).

  • Mass spectrometer for protein mass analysis.

Methodology:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization. Add lysozyme and DNase I to aid lysis and reduce viscosity.

  • Clarification: Centrifuge the lysate to pellet cell debris.

  • Protein Purification: Purify the target protein from the clarified lysate using the appropriate chromatography method (e.g., affinity chromatography for tagged proteins).

  • SDS-PAGE Analysis: Analyze the purified protein fractions by SDS-PAGE to assess purity and yield. The full-length UAA-containing protein should be visible. A truncated product may be observed if suppression is inefficient.

  • Western Blotting: If a specific antibody is available, perform a Western blot to confirm the identity of the full-length protein.

  • Mass Spectrometry: To definitively confirm the incorporation of this compound, analyze the intact protein or proteolytic digests by mass spectrometry. The observed mass should correspond to the theoretical mass of the protein with the incorporated UAA.

Visualizations

experimental_workflow cluster_plasmid_prep Plasmid Preparation cluster_expression Protein Expression cluster_analysis Purification & Analysis p1 Design Primers with TAG p2 Site-Directed Mutagenesis p1->p2 p3 Transformation (DH5α) p2->p3 p4 Sequence Verification p3->p4 e1 Co-transform Plasmids (Target + aaRS/tRNA) p4->e1 Verified Plasmids e2 Grow E. coli Culture e1->e2 e3 Add this compound e2->e3 e4 Induce with IPTG e3->e4 e5 Harvest Cells e4->e5 a1 Cell Lysis & Purification e5->a1 Cell Pellet a2 SDS-PAGE & Western Blot a1->a2 a3 Mass Spectrometry a1->a3

Caption: Experimental workflow for the incorporation of this compound.

amber_suppression cluster_translation Cellular Translation Machinery cluster_components Orthogonal System cluster_output Protein Product ribosome Ribosome protein Full-length Protein with UAA ribosome->protein Peptide Bond Formation mrna mRNA with TAG codon mrna->ribosome Template uaa This compound aars Orthogonal aaRS uaa->aars Recognized & Activated trna Suppressor tRNA (CUA) aars->trna Charges trna->ribosome Delivers UAA to A-site

Caption: Mechanism of amber codon suppression for UAA incorporation.

Troubleshooting & Optimization

"improving the solubility of O-(4-Methylphenyl)-L-serine for in vitro assays"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-(4-Methylphenyl)-L-serine. It addresses common challenges related to its solubility for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A: For many poorly soluble compounds used in biological assays, Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions.[6][7] It is advisable to start with a small amount of the compound to test its solubility in DMSO before preparing a large stock.

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

A: Precipitation upon dilution of a DMSO stock into an aqueous medium is a common issue for hydrophobic compounds.[6] Several strategies can be employed to mitigate this, including:

  • Increasing the percentage of DMSO in the final assay medium: However, be cautious as high concentrations of DMSO can be toxic to cells.[6]

  • Using a co-solvent: Adding a water-miscible organic solvent to the assay buffer can improve solubility.

  • pH adjustment of the buffer: The solubility of compounds with ionizable groups can be pH-dependent.[8][9]

  • Using surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 can help to keep the compound in solution at concentrations above the critical micelle concentration.[6]

  • Complexation with cyclodextrins: These can encapsulate the hydrophobic molecule, increasing its aqueous solubility.[9]

Q4: Are there any alternatives to DMSO for stock solutions?

A: Yes, other organic solvents can be explored, such as ethanol, methanol, or dimethylformamide (DMF).[7] However, their compatibility with the specific in vitro assay and their potential for cytotoxicity must be carefully evaluated.[7]

Troubleshooting Guides

Issue 1: Compound Precipitation in Cell-Based Assays

Symptoms:

  • Visible precipitate in the cell culture wells after adding the compound.

  • Inconsistent or non-reproducible assay results.

  • Cell morphology changes or signs of toxicity not related to the compound's expected biological activity.

Possible Causes:

  • Low aqueous solubility of this compound.

  • The final concentration of the compound in the assay exceeds its solubility limit in the cell culture medium.

  • Interaction of the compound with components of the cell culture medium (e.g., proteins in fetal bovine serum).

Troubleshooting Steps:

start Precipitation Observed step1 Decrease Final Compound Concentration start->step1 step2 Increase Final DMSO Concentration (check cell tolerance) step1->step2 Failure end Precipitation Resolved step1->end Success step3 Test Use of Solubilizing Excipients (e.g., surfactants, cyclodextrins) step2->step3 Failure step2->end Success step4 Prepare an Amorphous Form of the Compound step3->step4 Failure step3->end Success step4->end Success fail Consider Compound Analogs step4->fail Failure

Figure 1. Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent Results in Enzyme Inhibition Assays

Symptoms:

  • High variability between replicate wells.

  • Non-linear or erratic dose-response curves.

  • Lower than expected potency.

Possible Causes:

  • Compound precipitation at higher concentrations.

  • Adsorption of the compound to plasticware.

  • Time-dependent precipitation during the assay incubation period.

Troubleshooting Steps:

start Inconsistent Enzyme Assay Results step1 Visually Inspect for Precipitate at Highest Concentration start->step1 step2 Incorporate a Low Concentration of a Non-ionic Surfactant (e.g., 0.01% Tween-20) step1->step2 Precipitate Observed step4 Consider Using Low-Binding Microplates step1->step4 No Precipitate step3 Pre-incubate Compound in Assay Buffer and Check for Precipitation Over Time step2->step3 Failure end Consistent Results Obtained step2->end Success step3->end Success fail Re-evaluate Compound Purity step3->fail Failure step4->end Success step4->fail Failure

Figure 2. Troubleshooting workflow for inconsistent enzyme assay results.

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a sterile, low-binding microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM).

  • Vortex the solution thoroughly for at least 2 minutes to ensure complete dissolution. Gentle heating or sonication may be used if the compound is slow to dissolve.[6]

  • Visually inspect the solution for any undissolved particles. If particles are present, continue mixing or consider a lower stock concentration.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Improving Solubility with a Co-solvent
  • Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Prepare a series of assay buffers containing different percentages of a water-miscible co-solvent (e.g., ethanol, polyethylene glycol).

  • Add the DMSO stock solution to each of the co-solvent-containing buffers to achieve the desired final compound concentration.

  • Visually inspect for precipitation immediately and after a period that mimics the assay incubation time.

  • Select the lowest concentration of co-solvent that maintains the solubility of the compound at the desired concentration.

  • Perform a vehicle control experiment to ensure the chosen co-solvent concentration does not adversely affect the in vitro assay.

Data Presentation

As specific solubility data for this compound is not publicly available, the following tables are presented as templates. Researchers should populate these with their own experimentally determined data. For illustrative purposes, data for the related compound L-serine is provided.

Table 1: Solubility of L-Serine in Different Solvents

SolventTemperature (°C)Solubility (g/L)Reference
Water20250[5]
Water25425[4]
Water20360[1]
Ethanol-Insoluble[3]
Ether-Insoluble[3]

Table 2: Template for Experimental Solubility of this compound

Solvent SystemTemperature (°C)Maximum Soluble Concentration (µM)Observations
Assay Buffer pH 7.437Data to be determined
Assay Buffer + 1% DMSO37Data to be determined
Assay Buffer + 2% DMSO37Data to be determined
Assay Buffer + 0.01% Tween-2037Data to be determined
Assay Buffer + 5% Ethanol37Data to be determined

Signaling Pathways and Workflows

The following diagram illustrates a general decision-making process for addressing compound solubility issues during in vitro assay development.

start Start Assay Development prep_stock Prepare High-Concentration Stock in DMSO start->prep_stock dilute Dilute Stock into Aqueous Assay Buffer prep_stock->dilute check_sol Check for Precipitation dilute->check_sol proceed Proceed with Assay check_sol->proceed No troubleshoot Troubleshoot Solubility check_sol->troubleshoot Yes ph_adjust pH Adjustment troubleshoot->ph_adjust cosolvent Add Co-solvent troubleshoot->cosolvent surfactant Add Surfactant troubleshoot->surfactant complexation Use Complexation Agent (e.g., Cyclodextrin) troubleshoot->complexation ph_adjust->dilute cosolvent->dilute surfactant->dilute complexation->dilute

Figure 3. Decision workflow for solubility enhancement.

References

Technical Support Center: Optimizing Coupling Conditions for O-(4-Methylphenyl)-L-serine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-(4-Methylphenyl)-L-serine in peptide synthesis. Due to the sterically hindered nature of this amino acid derivative, careful optimization of coupling conditions is crucial for successful synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the incorporation of this compound into a peptide sequence.

Issue Potential Cause Recommended Solution
Low Coupling Efficiency / Incomplete Coupling Steric Hindrance: The bulky 4-methylphenyl group can sterically hinder the approach of the activated amino acid to the N-terminus of the peptide chain.- Utilize a more potent coupling reagent: Switch to a higher reactivity coupling reagent such as HATU, HCTU, or COMU.[1] - Increase reaction time: Extend the coupling reaction time to allow for complete acylation. - Double coupling: Perform a second coupling step with fresh reagents to drive the reaction to completion.[1] - Elevate temperature: Carefully increase the reaction temperature (e.g., to 40-50°C) to overcome the activation energy barrier.
Peptide Aggregation: The growing peptide chain may aggregate on the solid support, preventing access of reagents.- Switch to a more polar solvent or a solvent mixture: Use NMP or a mixture of DMF/DCM/NMP to disrupt secondary structures. - Incorporate chaotropic salts: Add salts like LiCl to the coupling mixture to reduce aggregation.
Racemization Over-activation of the amino acid: Strong activating conditions, especially with prolonged reaction times or high temperatures, can lead to epimerization.- Add a racemization suppressant: Use additives like HOBt or OxymaPure with your coupling reagent. - Use a weaker base: If using an onium salt-based coupling reagent, consider a less hindered base than DIPEA, such as N-methylmorpholine (NMM). - Optimize pre-activation time: Minimize the time between activation of the amino acid and its addition to the resin.
Side Reactions O-acylation: Although the ether linkage is generally stable, prolonged exposure to highly activated species could potentially lead to side reactions. This is less common for ether-protected serines compared to unprotected ones.- Ensure complete Fmoc deprotection: Incomplete deprotection can lead to side reactions with the coupling reagents. - Use appropriate scavengers during cleavage: While not a coupling issue, be aware that the O-aryl ether is stable to standard TFA cleavage but ensure proper scavengers are used to prevent other side reactions.
Poor Solubility of the Protected Amino Acid Hydrophobic nature: The 4-methylphenyl group increases the hydrophobicity of the amino acid derivative.- Use a more effective solvent for dissolution: NMP or a small amount of DMSO in DMF can aid in dissolving the Fmoc-O-(4-Methylphenyl)-L-serine.

Frequently Asked Questions (FAQs)

Q1: Which coupling reagents are recommended for the sterically hindered this compound?

A1: For sterically hindered amino acids, high-reactivity coupling reagents are recommended. Phosphonium salts like PyAOP and uronium/aminium salts such as HATU, HCTU, and COMU are excellent choices.[1] These reagents have been shown to be effective for difficult couplings and can improve yields.

Q2: What are the optimal equivalents of amino acid, coupling reagent, and base to use?

A2: A good starting point for optimization is to use a 3- to 5-fold excess of the Fmoc-O-(4-Methylphenyl)-L-serine, coupling reagent, and a 6- to 10-fold excess of a non-nucleophilic base like DIPEA relative to the resin loading. The exact ratios should be optimized based on the specific sequence and coupling efficiency.

Q3: How can I monitor the completion of the coupling reaction?

A3: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative ninhydrin test (yellow beads) indicates the absence of free primary amines and thus a complete reaction. For sequences terminating in a secondary amine (like proline), an isatin test can be used.

Q4: Is the O-(4-methylphenyl) ether linkage stable during peptide synthesis and cleavage?

A4: The O-benzyl ether linkage in O-benzyl-L-serine is known to be stable under common coupling conditions and is typically removed by hydrogenolysis.[1][2] By analogy, the O-(4-methylphenyl) ether linkage is expected to be stable during standard Fmoc-based solid-phase peptide synthesis (SPPS) and resistant to cleavage by trifluoroacetic acid (TFA). However, prolonged exposure to strong acids or specific cleavage cocktails could potentially affect this bond, so it is advisable to use standard cleavage times and appropriate scavengers.

Q5: Can I use microwave-assisted peptide synthesis for coupling this compound?

A5: Yes, microwave-assisted SPPS can be beneficial for coupling sterically hindered amino acids. The elevated temperature can significantly accelerate the reaction rate and improve coupling efficiency. It is important to carefully control the temperature to avoid racemization and other side reactions.

Experimental Protocols

Protocol 1: Manual Coupling of Fmoc-O-(4-Methylphenyl)-L-serine using HATU
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-O-(4-Methylphenyl)-L-serine (4 eq.), HATU (3.9 eq.), and HOAt (4 eq.) in DMF. Add DIPEA (8 eq.) and allow to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours at room temperature.

  • Monitoring: Perform a ninhydrin test to check for completion. If the test is positive (blue beads), repeat the coupling step (double coupling).

  • Washing: Wash the resin with DMF (5x) and DCM (3x) before proceeding to the next deprotection step.

Protocol 2: Cleavage of the Peptide from the Resin
  • Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the other amino acids in your sequence. A standard cocktail is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

  • Drying: Dry the peptide pellet under vacuum.

Data Presentation

Table 1: Recommended Coupling Reagents for this compound
Coupling ReagentClassKey Advantages
HATU Uronium/Aminium SaltHigh reactivity, effective for hindered amino acids.
HCTU Uronium/Aminium SaltSimilar to HATU, often more cost-effective.
COMU Uronium/Aminium SaltHigh reactivity, non-explosive byproducts.
PyAOP Phosphonium SaltExcellent for sterically hindered couplings, low racemization.
DIC/OxymaPure Carbodiimide/AdditiveGood for reducing racemization, cost-effective.
Table 2: Troubleshooting Summary for Low Coupling Yield
Parameter to ModifyStandard ConditionOptimized Condition for Hindered Coupling
Coupling Reagent Standard (e.g., HBTU)High-Reactivity (e.g., HATU, COMU)
Reaction Time 1-2 hours2-4 hours or overnight
Temperature Room Temperature40-50°C
Equivalents (AA/Reagent/Base) 3 / 2.9 / 64-5 / 3.9-4.9 / 8-10
Coupling Strategy Single CouplingDouble Coupling

Visualizations

experimental_workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Coupling Reaction wash1->coupling activation Activate Amino Acid (Fmoc-O-(4-MePh)-L-Ser + HATU/DIPEA in DMF) activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 ninhydrin Ninhydrin Test wash2->ninhydrin incomplete Incomplete Coupling ninhydrin->incomplete Positive complete Complete ninhydrin->complete Negative double_coupling Double Coupling incomplete->double_coupling double_coupling->wash2 next_cycle Proceed to Next Cycle complete->next_cycle

Caption: Experimental workflow for a single coupling cycle of Fmoc-O-(4-Methylphenyl)-L-serine.

troubleshooting_logic start Low Coupling Efficiency Detected check_reagents Are coupling reagents potent enough? start->check_reagents upgrade_reagents Switch to HATU, HCTU, or COMU check_reagents->upgrade_reagents No check_time_temp Are reaction time and temperature sufficient? check_reagents->check_time_temp Yes double_couple Perform Double Coupling upgrade_reagents->double_couple increase_time_temp Increase coupling time and/or temperature check_time_temp->increase_time_temp No check_aggregation Is peptide aggregation suspected? check_time_temp->check_aggregation Yes increase_time_temp->double_couple change_solvent Use NMP or solvent mixtures; Add chaotropic salts check_aggregation->change_solvent Yes check_aggregation->double_couple No change_solvent->double_couple re_evaluate Re-evaluate Coupling double_couple->re_evaluate

Caption: Troubleshooting logic for addressing low coupling efficiency of this compound.

References

"preventing racemization of O-(4-Methylphenyl)-L-serine during synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of O-(4-Methylphenyl)-L-serine

Welcome to the technical support center for the synthesis of this compound. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent racemization and maintain the stereochemical integrity of their product.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of this compound?

A1: Racemization is the process that converts a single enantiomer (like L-serine) into a mixture of both enantiomers (L- and D-serine), rendering the sample optically inactive.[1][2] In pharmaceutical development, the biological activity of a molecule is often specific to one enantiomer. The presence of the undesired D-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects. Therefore, maintaining the high enantiomeric purity of this compound is essential.

Q2: What are the primary causes of racemization during the synthesis of serine derivatives?

A2: Racemization of amino acids typically occurs through the abstraction of the alpha-proton (the proton on the carbon atom bearing the amino and carboxyl groups), which leads to the formation of a planar, achiral enolate or oxazolone intermediate.[3][4] Key factors that promote this process include:

  • Strong Bases: The presence of strong bases can easily deprotonate the alpha-carbon.[5]

  • High Temperatures: Increased thermal energy can provide the activation energy needed for proton abstraction.

  • Activation of the Carboxyl Group: During coupling reactions, the activation of the carboxyl group makes the alpha-proton more acidic and susceptible to abstraction, often via an azlactone (oxazolone) intermediate.[3][4][5]

  • Inappropriate Protecting Groups: The type of N-protecting group can influence the rate of racemization.[6]

Q3: How do I choose the right protecting groups to minimize racemization?

A3: The selection of protecting groups for the α-amino and side-chain hydroxyl functions is crucial.

  • α-Amino Protection: Benzyloxycarbonyl (Z) and tert-Butoxycarbonyl (Boc) are well-established protecting groups known for their resistance to racemization during activation.[6] While Fmoc is widely used, care must be taken during subsequent coupling steps, particularly with the choice of base.

  • Side-Chain Hydroxyl Protection: The hydroxyl group of serine should be protected to prevent side reactions. Common protecting groups include tert-butyl (tBu) in Fmoc-based strategies and benzyl (Bzl) in Boc-based strategies.[6] This protection is critical as the free hydroxyl group does not directly prevent racemization but is necessary for a clean synthesis.

Q4: Which base should I use to prevent racemization during the O-arylation step?

A4: The choice of base is critical. Strong, non-hindered bases like triethylamine (TEA) can accelerate racemization.[5] It is highly recommended to use sterically hindered and weaker bases. N,N-diisopropylethylamine (DIEA) is commonly used, but for reactions highly susceptible to racemization, weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred as they are less likely to cause deprotonation at the alpha-carbon.[5]

Q5: How can I detect and quantify the extent of racemization in my product?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for determining the enantiomeric purity of your product.[7] This can be achieved in two ways:

  • Chiral Stationary Phase: Using an HPLC column with a chiral stationary phase that can directly separate the L- and D-enantiomers.[7]

  • Diastereomer Formation: Derivatizing the amino acid with a chiral reagent (like N-acetyl-L-cysteine with o-phthalaldehyde) to form diastereomers, which can then be separated on a standard reverse-phase HPLC column.[7]

Troubleshooting Guide

Problem: My final product shows significant racemization (e.g., >5% D-enantiomer) upon chiral analysis.

  • Initial Step: Verify Starting Material Purity

    • Question: Have you confirmed the enantiomeric purity of your starting L-serine derivative?

    • Action: Before troubleshooting the reaction, analyze the starting material using the same chiral HPLC method. Commercially available amino acids can sometimes contain small impurities of the opposite enantiomer.

  • Step 2: Evaluate Reaction Conditions

    • Question: What base was used during the O-arylation or any subsequent coupling steps?

    • Action: If you used a strong base like triethylamine, consider replacing it with a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[5] Refer to Table 1 for a comparison of common bases.

    • Question: What was the reaction temperature?

    • Action: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. For many coupling and arylation reactions, starting at 0°C and allowing the reaction to slowly warm to room temperature is a standard practice to minimize racemization.

  • Step 3: Review Reagents and Additives

    • Question: If this is a peptide coupling step involving carboxyl activation, are you using an anti-racemization additive?

    • Action: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is a common and effective method to suppress racemization, especially when using carbodiimide-type condensing agents like DIC.[3][5]

  • Step 4: Analyze the Deprotection Strategy

    • Question: Could racemization be occurring during a deprotection step?

    • Action: While less common, some deprotection conditions can cause racemization. For instance, prolonged exposure to strong basic conditions (like piperidine for Fmoc removal) or strongly acidic conditions can contribute to racemization over time.[3] Ensure deprotection is carried out for the minimum time necessary and at the recommended temperature.

Data Presentation

Table 1: Comparison of Common Organic Bases in Synthesis

BasepKa of Conjugate AcidSteric HindranceTendency to Cause RacemizationRecommended Use
Triethylamine (TEA)~10.7LowHighNot recommended for sensitive substrates
N,N-Diisopropylethylamine (DIEA)~10.1HighModerateCommonly used, but caution is advised
N-Methylmorpholine (NMM)~7.4ModerateLowRecommended for minimizing racemization[5]
2,4,6-Collidine (TMP)~7.4HighVery LowExcellent for minimizing racemization[5]

Experimental Protocols

Protocol 1: Racemization-Resistant O-Arylation of N-Boc-L-serine Methyl Ester via Chan-Lam Cross-Coupling

This protocol is adapted from modern copper-catalyzed methods, which are known for their mild conditions that help preserve stereochemical integrity.[8][9]

Reagents:

  • N-Boc-L-serine methyl ester

  • 4-Methylphenylboronic acid (1.5 equivalents)

  • Copper(II) acetate (Cu(OAc)₂, 0.2 equivalents)

  • Pyridine (2.0 equivalents)

  • Dichloromethane (DCM) as solvent

  • Molecular sieves (4 Å)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add N-Boc-L-serine methyl ester (1.0 eq), 4-methylphenylboronic acid (1.5 eq), Cu(OAc)₂ (0.2 eq), and activated 4 Å molecular sieves.

  • Add anhydrous DCM to create a solution with a concentration of approximately 0.1 M with respect to the serine derivative.

  • Add anhydrous pyridine (2.0 eq) to the mixture.

  • Stir the reaction mixture vigorously at room temperature under an open flask (or with an air-filled balloon) for 24-48 hours. The reaction is typically open to the air as oxygen is often an oxidant in the catalytic cycle.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the copper salts and molecular sieves. Wash the pad with additional DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield pure O-(4-Methylphenyl)-N-Boc-L-serine methyl ester.

  • Verify the enantiomeric purity of the product using a suitable chiral HPLC method.

Protocol 2: General Procedure for Chiral Purity Analysis by HPLC

  • Method Development: Select a suitable chiral HPLC column (e.g., a polysaccharide-based column like Chiralpak®) and mobile phase (typically a mixture of heptane/isopropanol or similar).

  • Standard Preparation: Prepare solutions of your purified product, as well as standards of the pure L- and D-enantiomers (if available) or the racemic mixture.

  • Injection and Separation: Inject the sample onto the HPLC system. The two enantiomers should separate into distinct peaks with different retention times.

  • Quantification: Integrate the peak areas for the L- and D-enantiomers. The enantiomeric excess (% e.e.) can be calculated using the formula: % e.e. = (|Area_L - Area_D|) / (Area_L + Area_D) * 100

Visualizations

racemization_mechanism cluster_L L-Enantiomer cluster_Intermediate Achiral Intermediate cluster_D D-Enantiomer L_AA Protected L-Serine Derivative Intermediate Planar Enolate/ Oxazolone Intermediate L_AA->Intermediate - H⁺ (Base) Intermediate->L_AA + H⁺ D_AA Protected D-Serine Derivative Intermediate->D_AA + H⁺

Caption: Mechanism of racemization via an achiral intermediate.

troubleshooting_workflow start High Racemization Detected in Final Product check_sm Analyze Chiral Purity of Starting L-Serine start->check_sm sm_impure Source Identified: Impure Starting Material check_sm->sm_impure No (Impure) check_base Evaluate Base: Is it strong/non-hindered (e.g., TEA)? check_sm->check_base Yes (Pure) change_base Solution: Switch to a weaker, hindered base (e.g., NMM, Collidine) check_base->change_base Yes check_temp Evaluate Temperature: Was the reaction heated? check_base->check_temp No end_node Problem Resolved change_base->end_node lower_temp Solution: Run reaction at 0°C or room temperature check_temp->lower_temp Yes check_additives Evaluate Reagents: Is carboxyl activation used without additives? check_temp->check_additives No lower_temp->end_node add_additive Solution: Add HOBt or HOAt to the reaction mixture check_additives->add_additive Yes check_additives->end_node No add_additive->end_node

Caption: Troubleshooting workflow for identifying sources of racemization.

References

"stability of O-(4-Methylphenyl)-L-serine in different buffer systems"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: O-(4-Methylphenyl)-L-serine

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of this compound in aqueous buffer systems?

A1: The primary stability concerns for this compound in aqueous buffers are the hydrolysis of the ether linkage between the 4-methylphenyl group and the serine side chain, and potential modifications to the L-serine backbone, such as racemization or degradation, particularly under harsh pH and temperature conditions.

Q2: What is a forced degradation study and why is it important for this compound?

A2: A forced degradation or stress study is an experiment that intentionally exposes the compound to harsh conditions like extreme pH, high temperature, oxidation, and photolysis to accelerate its degradation.[1][2][3] This is crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.[1]

  • Developing and validating a "stability-indicating" analytical method that can separate the parent compound from its degradants.[4][5][6]

Q3: Which analytical techniques are best suited for a stability study of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and recommended technique.[5][6][7] Given that the 4-methylphenyl group provides a chromophore, UV detection should be effective. An HPLC method coupled with a mass spectrometer (LC-MS) can be invaluable for identifying unknown degradation products.[5]

Q4: How should I prepare my samples for a stability study in different buffers?

A4: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) and then dilute it into the desired aqueous buffers to the final working concentration. This minimizes the amount of organic solvent in the final solution, which could otherwise influence stability. Ensure the final concentration is well above the limit of quantification (LoQ) of your analytical method.

Q5: What are typical stress conditions for a forced degradation study?

A5: Typical conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature and elevated temperatures (e.g., 60-80 °C).[3]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature and elevated temperatures.[3]

  • Oxidation: 3-30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solution or solid compound at temperatures above the expected long-term storage conditions.

  • Photostability: Exposing the solution to light sources as per ICH Q1B guidelines.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) in HPLC - Incompatible sample solvent and mobile phase.- Column overload.- Secondary interactions with the stationary phase.- Ensure the sample is dissolved in a solvent similar in composition to the mobile phase.- Reduce the injection volume or sample concentration.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Baseline Drift in HPLC Chromatogram - Inadequate column equilibration.- Mobile phase composition changing over time.- Temperature fluctuations in the column oven.- Flush the column with the mobile phase for a sufficient time before starting the analysis.- Prepare fresh mobile phase daily and ensure it is well-mixed.- Use a column oven to maintain a constant temperature.
No Degradation Observed Under Stress Conditions - The compound is highly stable under the applied conditions.- The stress conditions are not harsh enough.- Increase the temperature, concentration of the stressor (acid/base), or duration of the study.[8]
Complete Degradation of the Compound - The stress conditions are too harsh.- Reduce the temperature, concentration of the stressor, or the time of exposure to achieve a target degradation of 5-20%.[3]
Appearance of Multiple Unknown Peaks - Formation of several degradation products.- Contamination from the buffer, solvent, or glassware.- Use LC-MS to identify the mass of the unknown peaks and propose potential structures.- Run a blank (buffer without the compound) to check for interfering peaks.

Experimental Protocols

Protocol 1: General Stability Study of this compound in Different Buffers

This protocol outlines a general procedure for assessing the stability of this compound in various buffer systems.

1. Materials:

  • This compound
  • HPLC-grade water, acetonitrile, and methanol
  • Buffer salts (e.g., phosphate, acetate, citrate)
  • Acids (e.g., HCl, formic acid) and bases (e.g., NaOH) for pH adjustment

2. Buffer Preparation:

  • Prepare a range of buffers (e.g., pH 3, 5, 7.4, 9) at a desired molarity (e.g., 50 mM).
  • Filter all buffers through a 0.22 µm filter before use.

3. Sample Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile.
  • Spike the stock solution into each buffer to a final concentration of, for example, 100 µg/mL.
  • Prepare a sufficient volume for sampling at all time points.

4. Stability Study Setup:

  • Divide the sample solutions into aliquots in amber vials to protect from light.
  • Store the vials at various temperatures (e.g., 4 °C, 25 °C, and 40 °C).
  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly), withdraw an aliquot from each condition.
  • If necessary, quench the degradation reaction (e.g., by neutralizing acidic or basic samples).
  • Store the withdrawn samples at -20 °C until analysis.

5. Analytical Method (HPLC):

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: Start with a low percentage of B, and gradually increase to elute the parent compound and any more hydrophobic degradants.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at a suitable wavelength (determined by UV scan, likely around 220 nm or 270 nm).
  • Injection Volume: 10 µL.

6. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
  • Plot the percentage remaining versus time for each buffer and temperature condition.
  • Determine the degradation rate constant (k) and half-life (t₁/₂) for each condition.

Visualizations

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Buffers (e.g., pH 3, 5, 7.4, 9) C Spike Stock into Buffers to Final Concentration A->C B Prepare Stock Solution of Compound B->C D Aliquot Samples into Vials C->D E Store at Different Temperatures (4°C, 25°C, 40°C) D->E F Withdraw Samples at Time Points E->F G Quench Reaction & Store Frozen F->G H Analyze by Stability- Indicating HPLC Method G->H I Calculate % Remaining vs. Time H->I J Determine Degradation Kinetics (k, t½) I->J

Caption: Experimental workflow for stability testing.

HPLC_Troubleshooting Start HPLC Problem Observed Q1 Is it a baseline issue? Start->Q1 Q2 Is it a peak shape issue? Q1->Q2 No A1 Check mobile phase (freshness, mixing). Equilibrate column longer. Q1->A1 Yes Q3 Is retention time shifting? Q2->Q3 No A2 Adjust sample solvent. Check for column overload. Adjust mobile phase pH. Q2->A2 Yes A3 Check pump pressure. Use column oven. Ensure consistent mobile phase preparation. Q3->A3 Yes End Problem Resolved A1->End A2->End A3->End

Caption: Troubleshooting common HPLC issues.

Degradation_Pathways cluster_acid Acidic Conditions (H+) cluster_base Basic Conditions (OH-) Parent This compound Acid_Prod L-Serine + p-Cresol (Ether Hydrolysis) Parent->Acid_Prod Hydrolysis Base_Prod1 L-Serine + p-Cresol (Ether Hydrolysis) Parent->Base_Prod1 Hydrolysis Base_Prod2 Racemization to D-isomer Parent->Base_Prod2 Epimerization

Caption: Potential degradation pathways.

References

"troubleshooting O-(4-Methylphenyl)-L-serine aggregation in solution"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-(4-Methylphenyl)-L-serine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on preventing and resolving aggregation in solution.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a derivative of the amino acid L-serine. The addition of the 4-methylphenyl (or p-tolyl) group to the serine backbone significantly increases the molecule's hydrophobicity.[1] This increased lipophilicity can lead to poor solubility in aqueous solutions and a higher tendency for the molecules to aggregate or precipitate out of solution.[1] Understanding and controlling its solubility is crucial for accurate and reproducible experimental results.

Q2: What are the primary factors that can cause this compound to aggregate in my experiments?

Several factors can contribute to the aggregation of this compound in solution. These primarily relate to the physicochemical properties of the molecule and the solution environment. Key factors include:

  • Concentration: Higher concentrations of the compound increase the likelihood of intermolecular interactions and aggregation.

  • pH: The pH of the solution affects the ionization state of the amino and carboxylic acid groups, which in turn influences intermolecular electrostatic interactions. Aggregation is often highest near the isoelectric point (pI) where the net charge is zero.

  • Solvent: The choice of solvent is critical. Due to its hydrophobic nature, this compound will have limited solubility in purely aqueous solutions.

  • Temperature: Temperature can affect solubility in complex ways. While sometimes increasing temperature can improve solubility, it can also promote aggregation in other cases.

  • Ionic Strength: The concentration of salts in the solution can influence aggregation by modulating electrostatic interactions between molecules.

  • Impurities: The presence of impurities can sometimes act as nucleation sites, initiating the aggregation process.

Q3: How can I visually identify if my this compound solution has aggregated?

Aggregation can manifest in several ways. Visual cues include:

  • Cloudiness or turbidity: The solution may appear hazy or opaque.

  • Precipitate: Solid particles may be visible, either suspended in the solution or settled at the bottom of the container.

  • Film formation: A thin film may appear on the surface of the solution or on the walls of the container.

  • Gel formation: In some cases, highly concentrated solutions of compounds with significant hydrogen bonding potential can form a gel-like substance.[2]

For a more quantitative assessment, analytical techniques are recommended.

Troubleshooting Guide

Issue: this compound is not dissolving or is precipitating out of solution.

This is a common issue stemming from the compound's hydrophobic nature. The following troubleshooting steps can be taken, starting with the most common solutions.

Troubleshooting Workflow for Aggregation

Troubleshooting_Workflow Troubleshooting Workflow for this compound Aggregation A Initial Observation: Aggregation/Precipitation B Step 1: Solvent Optimization - Start with a small amount of organic solvent (e.g., DMSO, DMF). - Gradually add aqueous buffer. A->B Start Here C Step 2: pH Adjustment - Move pH away from the isoelectric point. - For basic compounds, use an acidic buffer. - For acidic compounds, use a basic buffer. B->C If aggregation persists G Resolution: Homogeneous Solution B->G Successful D Step 3: Concentration Reduction - Prepare a more dilute solution. C->D If aggregation persists C->G Successful E Step 4: Temperature Control - Attempt dissolution at a slightly elevated temperature (use with caution). - Store solutions at recommended temperatures. D->E If aggregation persists D->G Successful F Step 5: Additives/Excipients - Consider solubilizing agents like non-ionic detergents (e.g., Tween-20) at low concentrations. E->F If aggregation persists E->G Successful F->G Successful H Further Analysis: Use analytical techniques (DLS, SEC) to confirm absence of aggregates. G->H

Caption: A step-by-step workflow for troubleshooting aggregation issues.

Parameter Potential Cause of Aggregation Troubleshooting Strategy Notes
Solvent The 4-methylphenyl group makes the molecule hydrophobic and poorly soluble in water.Start by dissolving the compound in a minimal amount of a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2][3][4] Then, slowly add the aqueous buffer to the organic solvent mixture while vortexing.Avoid using DMSO with peptides containing Cys, Met, or Trp as it can cause oxidation.[2] For very hydrophobic compounds, strong acids like formic acid or TFA might be necessary for initial dissolution, followed by careful dilution.[2]
pH The pH of the solution is near the isoelectric point (pI) of the molecule, minimizing its net charge and reducing electrostatic repulsion.Adjust the pH of the aqueous buffer to be at least 1-2 units away from the estimated pI. For this amino acid derivative, which has both an amino and a carboxyl group, test both acidic (e.g., pH 4-5) and basic (e.g., pH 8-9) conditions.[3]The addition of the methylphenyl group will influence the pKa values of the ionizable groups. Empirical testing of pH is recommended.
Concentration The concentration of the compound exceeds its solubility limit in the chosen solvent system.Prepare a more dilute stock solution. It is often better to prepare a lower concentration stock and add a larger volume to your experiment than to struggle with a highly concentrated, unstable solution.
Temperature Low temperatures can decrease the solubility of some compounds. Conversely, high temperatures can sometimes promote aggregation.Gentle warming (e.g., to 37°C) may aid in initial dissolution.[4] However, for storage, it is generally recommended to keep solutions at 4°C or frozen at -20°C or -80°C to minimize degradation and potential long-term aggregation.Avoid repeated freeze-thaw cycles. Aliquoting the stock solution is highly recommended.
Ionic Strength High salt concentrations can sometimes "salt out" hydrophobic compounds, reducing their solubility.If using a high-salt buffer, try reducing the salt concentration.The effect of ionic strength can be complex and may need to be empirically determined for your specific experimental conditions.
Additives The solution lacks components that can help stabilize the dissolved compound.For persistent aggregation, consider adding a small amount (e.g., 0.01-0.1%) of a non-ionic detergent like Tween-20 or Triton X-100. In some cases, the addition of solubilizing agents like arginine or guanidine hydrochloride at low concentrations can be beneficial.[3]Be aware that additives may interfere with downstream applications. Always perform control experiments to assess the impact of any additive on your assay.

Factors Influencing Aggregation

Aggregation_Factors Key Factors Influencing this compound Aggregation A Aggregation B High Concentration B->A C pH near pI C->A D Inappropriate Solvent (e.g., high aqueous content) D->A E Suboptimal Temperature E->A F High Ionic Strength F->A G Presence of Impurities G->A

Caption: A diagram showing the main factors that can lead to aggregation.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound

This protocol provides a stepwise method for dissolving hydrophobic amino acid derivatives like this compound.

  • Pre-dissolution Analysis:

    • Examine the structure of this compound to identify ionizable groups (an amino group and a carboxylic acid group) and hydrophobic regions (the methylphenyl group).

    • Based on the structure, anticipate that the molecule will be poorly soluble in water and will require an organic solvent for initial dissolution.

  • Solvent Selection and Preparation:

    • Choose a water-miscible organic solvent such as DMSO or DMF.

    • Prepare the desired aqueous buffer (e.g., PBS, Tris, HEPES) and ensure it is sterile and filtered. Adjust the pH of the buffer if necessary (see Troubleshooting Guide).

  • Dissolution Procedure:

    • Weigh the desired amount of this compound into a sterile microcentrifuge tube or vial.

    • Add a minimal volume of the chosen organic solvent (e.g., DMSO) to the solid compound. Start with a volume that is just enough to wet the powder.

    • Vortex or gently sonicate the mixture until the solid is completely dissolved. The solution should be clear.

    • While vortexing, slowly add the aqueous buffer dropwise to the organic solution until the desired final concentration is reached.

    • If the solution becomes cloudy or a precipitate forms during the addition of the aqueous buffer, stop and refer to the Troubleshooting Guide. You may need to use a higher percentage of organic solvent or a lower final concentration.

  • Storage:

    • Once a clear, homogeneous solution is obtained, it is recommended to sterile filter it (0.22 µm filter) if it will be used in cell-based assays.

    • For short-term storage (1-2 days), keep the solution at 4°C.

    • For long-term storage, aliquot the solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Analytical Methods for Detecting Aggregation

If you suspect aggregation that is not visually apparent, the following analytical techniques can be employed.

Technique Principle Information Provided Considerations
Dynamic Light Scattering (DLS) Measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution.Provides information on the size distribution of particles (aggregates) in the solution.[5][6]Can be sensitive to dust and other contaminants. The assumption of spherical particles in many DLS models may not be accurate for all types of aggregates.[5]
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic volume as they pass through a column packed with porous beads.Can separate monomers from dimers, trimers, and larger aggregates, allowing for quantification of the different species.[7]The choice of column and mobile phase is critical to avoid interactions between the analyte and the stationary phase.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at the surface of a sensor chip as molecules bind or accumulate.Can be used to observe the kinetics of aggregation on a surface in real-time.[5]Requires specialized equipment.
UV-Vis Spectrophotometry Measures the absorbance of light at different wavelengths.An increase in light scattering due to aggregation can cause an apparent increase in absorbance across a wide range of wavelengths.Less specific than other methods but can be a quick and simple preliminary check.

Signaling Pathways and Experimental Workflows

While this compound is a synthetic amino acid derivative and not directly involved in canonical signaling pathways, its use in drug discovery and development may involve studying its effects on various cellular processes. The workflow below illustrates a general approach for screening such a compound for its biological activity, where maintaining its solubility is a critical first step.

General Workflow for Biological Screening

Screening_Workflow General Workflow for Biological Screening of this compound A Compound Preparation (See Protocol 1 for dissolution) B Solubility & Aggregation Check (Visual & Analytical - DLS/SEC) A->B C Primary Screening (e.g., enzyme inhibition assay, cell viability assay) B->C No Aggregation I Aggregation Detected B->I Aggregation D Hit Identification C->D E Dose-Response Studies D->E F Secondary Assays (e.g., target engagement, mechanism of action) E->F G Lead Optimization F->G H In Vivo Studies G->H I->A Troubleshoot & Reformulate

Caption: A generalized workflow for screening a synthetic compound.

References

Technical Support Center: Enhancing the Cellular Permeability of O-(4-Methylphenyl)-L-serine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific experimental data on the cellular permeability of O-(4-Methylphenyl)-L-serine is not extensively available in public literature. The following guides and FAQs are based on established principles and methodologies for enhancing the cellular permeability of amino acid derivatives and other small molecules.

Frequently Asked Questions (FAQs)

Q1: What is cellular permeability and why is it critical for a molecule like this compound?

Cellular permeability refers to the ability of a compound to cross cell membranes to reach its intracellular target. For a therapeutic agent like this compound, which is a derivative of the amino acid L-serine, poor permeability can prevent it from reaching necessary concentrations within the cell, rendering it ineffective.[1][2][3] High permeability is often a prerequisite for oral bioavailability and successful in vivo efficacy.[4]

Q2: What are the potential mechanisms for cellular uptake of an amino acid analog like this compound?

The uptake of this compound across a cell membrane can occur via two primary routes:

  • Passive Diffusion: The molecule moves across the membrane from an area of high concentration to low concentration without the help of a transport protein. This is favored by molecules with higher lipophilicity.

  • Facilitated Transport/Active Transport: The molecule is recognized and transported by specific carrier proteins embedded in the cell membrane. Given its structural similarity to L-serine, it may be a substrate for known amino acid transporters such as ASCTs (Alanine, Serine, Cysteine Transporters) or LATs (L-type Amino Acid Transporters).[5][6]

Q3: What general chemical strategies can be employed to enhance the cellular permeability of a polar molecule?

Several strategies have proven effective for improving the permeability of polar molecules, including amino acids and peptides:

  • Prodrug Approach: A common method involves masking polar functional groups (like hydroxyl or carboxyl groups) with lipophilic moieties.[7] These "masks" are designed to be cleaved by intracellular enzymes, releasing the active parent compound inside the cell.[7]

  • N-methylation: Methylating the amide backbone can reduce the number of hydrogen bond donors and increase lipophilicity, which often improves permeability.[8][9]

  • Structural Modifications: Introducing lipophilic groups or replacing polar residues with alkylated amino acids can enhance passive diffusion.[10][11]

  • Formulation with Permeation Enhancers: Using excipients like cyclodextrins or bile salts in the formulation can improve apparent solubility and membrane interaction.[3][4]

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) in Caco-2 Assay

You've performed a standard Caco-2 cell permeability assay and the calculated apparent permeability (Papp) for this compound is below the desired threshold (e.g., <1.0 x 10⁻⁶ cm/s).

Troubleshooting Steps:

  • Assess Efflux Ratio: First, determine if the compound is a substrate for efflux pumps (like P-glycoprotein). This is achieved by performing a bidirectional Caco-2 assay (measuring permeability from both the apical to basolateral side, A->B, and basolateral to apical side, B->A). An efflux ratio (Papp B->A / Papp A->B) greater than 2 suggests active efflux is a limiting factor.[12]

  • Run Assay with Inhibitors: If efflux is suspected, repeat the permeability assay in the presence of a known efflux pump inhibitor (e.g., Verapamil or Valspodar).[12] A significant increase in the A->B Papp value in the presence of the inhibitor confirms that efflux is hindering net permeability.

  • Evaluate Chemical Modification Strategies: If efflux is not the primary issue, the low permeability is likely due to the inherent physicochemical properties of the compound (e.g., high polarity, low lipophilicity). Consider the chemical modification strategies outlined in the FAQs.

Data Presentation Example:

Below is a template for presenting Caco-2 permeability data. Hypothetical values are used for illustration.

CompoundDirectionPapp (10⁻⁶ cm/s)Efflux Ratio (B->A / A->B)% RecoveryClassification
This compound A -> B0.54.092%Low Permeability
B -> A2.095%Substrate for Efflux
This compound + Inhibitor A -> B2.50.994%High Permeability
B -> A2.296%Efflux Inhibited
Propranolol (High Permeability Control) A -> B25.0N/A98%High Permeability
Atenolol (Low Permeability Control) A -> B0.2N/A97%Low Permeability
Issue 2: How to choose the right strategy for chemical modification?

Your initial results indicate that passive diffusion is low, and you need to decide on a chemical modification approach to synthesize more permeable analogs.

Logical Flow for Decision Making:

The following diagram illustrates a logical workflow to guide your decision-making process for improving permeability.

logical_flow start Start: Low Permeability of This compound check_efflux Perform Bidirectional Caco-2 Assay start->check_efflux is_efflux Efflux Ratio > 2? check_efflux->is_efflux strategy_efflux Strategy 1: Co-dose with inhibitor OR Modify structure to avoid efflux pump recognition is_efflux->strategy_efflux Yes strategy_passive Strategy 2: Enhance Passive Diffusion is_efflux->strategy_passive No test_analogs Synthesize & Test Analogs in Permeability Assays strategy_efflux->test_analogs sub_strategy1 Prodrug Approach: Mask polar groups (e.g., esterification) strategy_passive->sub_strategy1 sub_strategy2 Structural Modification: - Add lipophilic moieties - N-methylation strategy_passive->sub_strategy2 sub_strategy1->test_analogs sub_strategy2->test_analogs end End: Optimized Permeability test_analogs->end

Decision workflow for improving compound permeability.

Experimental Protocols

Protocol: Bidirectional Caco-2 Permeability Assay

This assay determines the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which serves as a model of the intestinal epithelium.[12][13]

1. Materials:

  • Caco-2 cells (passage 25-40)

  • 24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Hanks' Balanced Salt Solution with glucose (HBSSg), pH 7.4[13]

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds: Propranolol (high permeability), Atenolol (low permeability)

  • LC-MS/MS system for quantification

2. Cell Culture and Seeding:

  • Culture Caco-2 cells in appropriate media until confluent.

  • Seed cells onto the apical side of the Transwell inserts at a density of ~60,000 cells/cm².

  • Culture the cells for 21-28 days to allow for differentiation and formation of a tight monolayer.[13]

  • Verify monolayer integrity by measuring Trans-Epithelial Electrical Resistance (TEER).

3. Permeability Assay (A->B Direction):

  • Wash the cell monolayers with pre-warmed HBSSg.

  • Add HBSSg to the basolateral (receiver) compartment.

  • Prepare the dosing solution by diluting the test compound and controls in HBSSg to the final concentration (e.g., 5 µM).[13]

  • Add the dosing solution to the apical (donor) compartment.

  • Incubate at 37°C with gentle shaking for a defined period (e.g., 120 minutes).[13]

  • At the end of the incubation, take samples from both the apical and basolateral compartments for LC-MS/MS analysis.

4. Permeability Assay (B->A Direction):

  • Follow the same procedure as above, but add the dosing solution to the basolateral compartment and sample from the apical compartment (receiver).

5. Data Analysis:

  • Quantify the concentration of the compound in the donor and receiver compartments using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where:

      • dQ/dt is the rate of permeation of the drug across the cells (µmol/s).

      • A is the surface area of the membrane (cm²).

      • C₀ is the initial concentration in the donor compartment (µmol/cm³).

Workflow Diagram:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture_cells Culture Caco-2 cells (21-28 days) verify_monolayer Verify Monolayer Integrity (TEER measurement) culture_cells->verify_monolayer prep_solutions Prepare Dosing Solutions (Test & Control Compounds) verify_monolayer->prep_solutions apical_dosing Dose Apical Side (for A->B) prep_solutions->apical_dosing basolateral_dosing Dose Basolateral Side (for B->A) prep_solutions->basolateral_dosing incubate Incubate at 37°C (e.g., 120 min) apical_dosing->incubate basolateral_dosing->incubate sample Sample Apical & Basolateral Compartments incubate->sample lcms_analysis Quantify with LC-MS/MS sample->lcms_analysis calc_papp Calculate Papp & Efflux Ratio lcms_analysis->calc_papp transport_pathways cluster_membrane Cell Membrane compound This compound (Extracellular) transporter_A Amino Acid Transporter (e.g., ASCT1/SLC1A4) compound->transporter_A Facilitated Transport transporter_B L-Type Amino Acid Transporter (e.g., LAT1/SLC7A5) compound->transporter_B Facilitated Transport passive_diffusion Passive Diffusion compound->passive_diffusion intracellular_compound Compound (Intracellular) transporter_A->intracellular_compound transporter_B->intracellular_compound passive_diffusion->intracellular_compound efflux_pump Efflux Pump (e.g., P-gp/MDR1) intracellular_compound->efflux_pump Efflux

References

"minimizing off-target effects of O-(4-Methylphenyl)-L-serine in cell culture"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for O-(4-Methylphenyl)-L-serine. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing potential off-target effects during cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help ensure the success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended mechanism of action?

A1: this compound is a synthetic analog of the non-essential amino acid L-serine. While the precise on-target mechanism is proprietary, it is designed to modulate cellular processes that are dependent on L-serine metabolism. L-serine is a crucial precursor for the synthesis of proteins, nucleotides, and lipids, and plays a significant role in cellular proliferation and signaling.[1][2][3]

Q2: What are the potential off-target effects of this compound?

A2: As a serine analog, this compound could potentially interfere with any metabolic pathway that utilizes L-serine. Potential off-target effects may include, but are not limited to:

  • Cytotoxicity: Unintended induction of apoptosis or necrosis.

  • Metabolic Reprogramming: Alterations in glucose metabolism, one-carbon metabolism, or lipid synthesis.[3][4]

  • Signaling Pathway Modulation: Interference with signaling cascades that are sensitive to amino acid levels, such as the mTOR pathway.[3]

  • Neurotransmitter Imbalance: In neuronal cultures, it may affect the synthesis of D-serine and glycine, which are important neuromodulators.[1]

Q3: How can I distinguish between on-target and off-target effects in my experiments?

A3: Distinguishing between on-target and off-target effects is critical. A multi-pronged approach is recommended:

  • Dose-Response Analysis: On-target effects are typically observed within a specific concentration range, while off-target effects may appear at higher concentrations.

  • Rescue Experiments: Co-treatment with excess L-serine may rescue off-target effects if the compound is competitively inhibiting a process.

  • Use of Analogs: Employing a structurally similar but inactive analog of this compound can help identify non-specific effects.

  • Cell Line Comparison: Testing the compound in cell lines with varying dependence on the L-serine synthesis pathway can provide insights.

Q4: What are the recommended starting concentrations for in vitro experiments?

A4: For a novel compound, it is crucial to perform a dose-response curve to determine the optimal concentration. We recommend starting with a wide range of concentrations (e.g., from 1 nM to 100 µM) to identify the EC50 for the desired on-target effect and any potential toxicity at higher concentrations.

Troubleshooting Guides

Issue 1: Unexpected Cell Death or Reduced Viability
  • Possible Cause 1: General Cytotoxicity.

    • Troubleshooting Step: Perform a cell viability assay (e.g., MTT, trypan blue exclusion) with a broad range of this compound concentrations. Determine the concentration at which 50% of cell viability is lost (IC50).

  • Possible Cause 2: Induction of Apoptosis.

    • Troubleshooting Step: Assess markers of apoptosis such as caspase-3/7 activation, PARP cleavage, or Annexin V staining.

  • Possible Cause 3: Disruption of Essential Metabolic Pathways.

    • Troubleshooting Step: Supplement the culture medium with key metabolites downstream of L-serine, such as glycine or nucleotides, to see if this rescues the phenotype.

Issue 2: Altered Cell Proliferation or Morphology
  • Possible Cause 1: Interference with Nucleotide Synthesis.

    • Troubleshooting Step: L-serine is a key contributor to one-carbon metabolism, which is essential for purine and thymidylate synthesis.[5] Analyze the cell cycle distribution using flow cytometry. A block in the S-phase may indicate an issue with DNA synthesis.

  • Possible Cause 2: Disruption of the Cytoskeleton.

    • Troubleshooting Step: Stain cells with phalloidin (for actin) and an anti-tubulin antibody to visualize the cytoskeleton. Changes in cell shape, adhesion, or motility could indicate off-target effects on cytoskeletal dynamics.

Issue 3: Inconsistent or Non-reproducible Results
  • Possible Cause 1: Compound Instability.

    • Troubleshooting Step: Ensure that this compound is properly stored and that stock solutions are freshly prepared. Assess the stability of the compound in your cell culture medium over the time course of the experiment.

  • Possible Cause 2: Cell Culture Conditions.

    • Troubleshooting Step: Standardize cell passage number, seeding density, and serum concentration. Variations in these parameters can significantly impact experimental outcomes.

  • Possible Cause 3: Off-Target Effects Masking On-Target Effects.

    • Troubleshooting Step: Re-evaluate the working concentration. It may be necessary to use a lower concentration to minimize off-target effects while still observing the desired on-target activity.

Experimental Protocols

Protocol 1: Determining the IC50 Value using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the log of the compound concentration to determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry
  • Cell Treatment: Treat cells with this compound at the desired concentrations for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation

Table 1: Example Dose-Response Data for this compound

Concentration (µM)% Cell Viability (Mean ± SD)% Apoptosis (Mean ± SD)
0 (Vehicle)100 ± 5.25.1 ± 1.2
0.198.7 ± 4.85.5 ± 1.5
195.2 ± 6.16.2 ± 1.8
1075.4 ± 7.315.8 ± 3.4
5048.9 ± 8.545.3 ± 5.6
10020.1 ± 6.978.9 ± 7.1

Table 2: Example Cell Cycle Analysis Data

Treatment% G0/G1 Phase (Mean ± SD)% S Phase (Mean ± SD)% G2/M Phase (Mean ± SD)
Vehicle45.2 ± 3.130.5 ± 2.524.3 ± 2.8
This compound (10 µM)65.8 ± 4.215.3 ± 1.918.9 ± 2.1
This compound (50 µM)78.4 ± 5.58.1 ± 1.213.5 ± 1.7

Visualizations

experimental_workflow cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Off-Target Validation start Start with a wide dose-range of this compound viability Assess Cell Viability (e.g., MTT assay) start->viability morphology Observe Cell Morphology start->morphology apoptosis Apoptosis Assay (e.g., Caspase activity) viability->apoptosis If viability decreases cell_cycle Cell Cycle Analysis morphology->cell_cycle If proliferation changes rescue L-serine Rescue Experiment apoptosis->rescue metabolomics Metabolomic Profiling cell_cycle->metabolomics end Characterize On- and Off-Target Effects rescue->end metabolomics->end

Caption: Experimental workflow for characterizing this compound.

serine_metabolism cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Synthesis Pathway cluster_one_carbon One-Carbon Metabolism glucose Glucose g3p 3-Phosphoglycerate glucose->g3p phgdh PHGDH g3p->phgdh psat1 PSAT1 phgdh->psat1 psph PSPH psat1->psph serine L-Serine psph->serine glycine Glycine serine->glycine SHMT nucleotides Nucleotide Synthesis glycine->nucleotides compound This compound (Potential Inhibitor) compound->phgdh compound->psat1 compound->psph compound->serine Competitive Inhibition

Caption: Potential sites of off-target effects in serine metabolism.

References

Technical Support Center: O-(4-Methylphenyl)-L-serine and L-Serine Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial literature searches did not yield specific data for O-(4-Methylphenyl)-L-serine. The information provided herein is based on the biological activities and assay protocols for the parent compound, L-serine, and its analogs. This guide is intended to serve as a foundational resource for researchers working with similar serine derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of L-serine in the central nervous system?

L-serine is a crucial amino acid in the central nervous system (CNS). It acts as a precursor for the synthesis of proteins, as well as important neuromodulators like D-serine and glycine, which are co-agonists of NMDA receptors.[1][2] L-serine is also essential for the production of phospholipids and sphingolipids, which are vital components of neuronal membranes.[1][2]

Q2: What are the known biological effects of L-serine that might be relevant for my derivative?

L-serine exhibits several key biological activities, including:

  • Neuroprotection: It has shown potential in protecting neurons from various insults and is being investigated for neurodegenerative diseases like Alzheimer's and ALS.[3][4]

  • Anti-inflammatory effects: L-serine can reduce the production of pro-inflammatory cytokines and modulate immune cell activity.[3][5]

  • Regulation of cell proliferation and metabolism: As a building block for proteins and other essential molecules, it plays a fundamental role in cell growth and metabolic processes.[6]

Q3: What are some common in vitro assays to assess the biological activity of an L-serine analog?

Commonly used assays include:

  • Cell Viability and Proliferation Assays (e.g., MTT, WST-1): To determine the effect of the compound on cell health and growth.[7]

  • Enzyme Activity Assays: To measure the compound's effect on specific enzymes, such as those involved in serine metabolism or inflammatory pathways (e.g., COX, LOX).[8][9]

  • Neuroprotection Assays: Using cell models of neuronal stress or toxicity to evaluate the compound's protective effects.[10]

  • Anti-inflammatory Assays: Measuring the inhibition of inflammatory markers like cytokines (e.g., TNF-α, IL-6) or enzymes in immune cells.[5][9]

  • Western Blotting: To analyze the expression levels of specific proteins in signaling pathways affected by the compound.[11]

Troubleshooting Guides

Cell Viability Assays (e.g., MTT, WST-1)
Problem Possible Cause Solution
High background signal Contaminated reagents or media; incorrect wavelength reading.Use fresh, sterile reagents. Ensure the plate reader is set to the correct wavelength for the specific assay.[12]
Inconsistent results between wells Uneven cell seeding; pipetting errors; edge effects in the plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate if edge effects are suspected.[13]
Low signal or no response to treatment Insufficient incubation time; incorrect compound concentration; cell line not responsive.Optimize incubation time and test a wider range of compound concentrations. Ensure the chosen cell line is appropriate for the expected biological effect.
"Flat line" at high concentrations in standard curve Signal saturation due to the detector's limitations.Decrease the voltage of the photomultiplier tube (PMT) to reduce sensitivity, though this may affect signal detection at lower concentrations.[14]
Enzyme Activity Assays
Problem Possible Cause Solution
No or low enzyme activity Inactive enzyme (improper storage, repeated freeze-thaw cycles); incorrect buffer pH or temperature.Store enzymes at the recommended temperature and aliquot to avoid multiple freeze-thaw cycles. Optimize assay buffer pH and ensure the assay is run at the optimal temperature for the enzyme.
High background noise Substrate instability; interfering substances in the sample.Run a control with substrate alone to check for spontaneous degradation. If samples contain interfering substances, consider sample cleanup steps like dialysis or using spin columns.[15]
Inconsistent readings Pipetting inaccuracies; improper mixing of reagents.Prepare a master mix for reagents to minimize pipetting variability. Ensure thorough but gentle mixing of assay components.[16]
Western Blotting
Problem Possible Cause Solution
No bands or weak signal Insufficient protein loading; poor antibody binding; inefficient protein transfer.Quantify protein concentration and load an adequate amount (typically 10-50 µg). Optimize primary antibody concentration and incubation time (overnight at 4°C can increase signal). Verify transfer efficiency with a loading control.
High background Insufficient blocking; primary or secondary antibody concentration too high.Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Titrate antibody concentrations to find the optimal dilution.[17]
Non-specific bands Antibody cross-reactivity; protein degradation.Use a more specific primary antibody. Prepare fresh cell lysates with protease inhibitors to prevent protein degradation.

Quantitative Data Summary

Table 1: Example Concentrations for In Vitro L-Serine Assays

Assay Type Cell Line L-Serine Concentration Range Observed Effect
NeuroprotectionSH-SY5Y100 µM - 1 mMProtection against neurotoxin-induced cell death
Anti-inflammatoryMacrophages5 mM - 20 mMReduction in pro-inflammatory cytokine production[18]
Cell ProliferationVarious Cancer Cell LinesDependent on cell lineCan either promote or inhibit proliferation depending on the context

Note: These are example concentration ranges for L-serine and should be optimized for your specific serine derivative and experimental conditions.

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of your L-serine analog for 24-48 hours. Include vehicle-only controls.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for Signaling Pathway Analysis
  • Sample Preparation: Treat cells with the L-serine analog for the desired time. Lyse the cells in RIPA buffer with protease and phosphatase inhibitors. Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt, anti-NF-κB) overnight at 4°C with gentle shaking.[19]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[17]

Visualizations

L_Serine_Biosynthesis_Pathway Glucose Glucose Three_PG 3-Phosphoglycerate Glucose->Three_PG Glycolysis Phosphohydroxypyruvate 3-Phosphohydroxypyruvate Three_PG->Phosphohydroxypyruvate PHGDH Phosphoserine Phosphoserine Phosphohydroxypyruvate->Phosphoserine PSAT L_Serine L-Serine Phosphoserine->L_Serine PSPH Glycine Glycine L_Serine->Glycine SHMT D_Serine D-Serine L_Serine->D_Serine Serine Racemase

Caption: L-Serine biosynthesis via the phosphorylated pathway and its conversion to Glycine and D-Serine.

Experimental_Workflow_Western_Blot cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant 3. Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE 4. SDS-PAGE Protein_Quant->SDS_PAGE Transfer 5. Membrane Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 9. Signal Detection Secondary_Ab->Detection

Caption: A generalized workflow for Western Blot analysis.

References

"addressing challenges in the purification of O-(4-Methylphenyl)-L-serine"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the purification of O-(4-Methylphenyl)-L-serine. The information is intended for researchers, scientists, and professionals in the field of drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Crystallization Issues

Q1: My this compound fails to crystallize from the solution.

A1: Failure to crystallize can be due to several factors:

  • Supersaturation not reached: The solution may not be concentrated enough. Try to slowly evaporate the solvent or add a miscible anti-solvent to decrease the solubility of the product.

  • Presence of impurities: Impurities can inhibit crystal nucleation and growth. Consider a pre-purification step such as column chromatography to remove major impurities.

  • Inappropriate solvent system: The chosen solvent may not be ideal for crystallization. Experiment with different solvent/anti-solvent systems. A common starting point for amino acid derivatives is a polar solvent (like water or ethanol) with a less polar anti-solvent.

  • Lack of nucleation sites: Introduce a seed crystal of pure this compound to induce crystallization. If no seed crystal is available, scratching the inside of the flask with a glass rod at the liquid-air interface can sometimes provide nucleation sites.

  • Temperature: Ensure the cooling process is slow. Rapid cooling can lead to the formation of an oil or amorphous solid rather than crystals.

Q2: Oiling out instead of crystallization occurs during cooling.

A2: "Oiling out" happens when the compound's solubility decreases faster than the rate of crystal lattice formation. To address this:

  • Reduce the cooling rate: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or ice bath.

  • Use a more dilute solution: Start with a less concentrated solution to slow down the precipitation process.

  • Change the solvent system: A different solvent or a higher ratio of the primary solvent to the anti-solvent might be necessary.

  • Agitation: Gentle stirring can sometimes promote crystallization over oiling.

Chromatographic Purification Issues

Q3: I am seeing poor separation of my product from an impurity during column chromatography.

A3: Poor separation in column chromatography can be improved by:

  • Optimizing the mobile phase: Adjust the polarity of the eluent. For reverse-phase chromatography, this means changing the ratio of the organic solvent to water. For normal-phase, adjust the ratio of the polar and non-polar solvents. A shallower gradient or isocratic elution with the optimal solvent composition can improve resolution.

  • Changing the stationary phase: If optimizing the mobile phase is insufficient, consider a different type of stationary phase (e.g., a different bonded phase in HPLC or a different sorbent in flash chromatography).

  • Reducing the sample load: Overloading the column is a common cause of poor separation. Reduce the amount of crude material applied to the column.

  • Adjusting the flow rate: A lower flow rate generally provides better separation, although it increases the run time.

Q4: My product is eluting with the solvent front in reverse-phase HPLC.

A4: If the product has very low retention, it indicates insufficient interaction with the stationary phase. To increase retention:

  • Decrease the polarity of the mobile phase: Increase the proportion of the aqueous component in the mobile phase.

  • Adjust the pH of the mobile phase: this compound is an amino acid derivative and its charge state is pH-dependent. Adjusting the pH of the mobile phase can significantly alter its retention. For a C18 column, operating at a pH where the compound is less polar (e.g., by suppressing the ionization of the carboxylic acid group at low pH) can increase retention.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a synthesis of this compound?

A1: Common impurities may include unreacted starting materials such as L-serine and 4-methylphenol, byproducts from side reactions, and residual solvents. Di-substituted products or isomers could also be present depending on the synthetic route.

Q2: How can I assess the purity of my this compound?

A2: Purity is typically assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for quantifying purity and detecting impurities.[1][2] A reverse-phase method with UV detection is commonly used for aromatic compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify organic impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in identifying impurities.

  • Melting Point: A sharp melting point range is indicative of high purity.

Q3: What is the recommended storage condition for purified this compound?

A3: Like many amino acid derivatives, it is best stored in a cool, dry, and dark place to prevent degradation. Storage at 2-8°C is often recommended.[3] It should be kept in a tightly sealed container to protect it from moisture.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization.

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethanol or an ethanol/water mixture). The choice of solvent will depend on the impurities present.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities and the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. For better yield, the flask can be placed in a refrigerator (2-8°C) or an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: HPLC Analysis of this compound Purity

This is an example method and may need to be adapted.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Data Presentation

Table 1: Impurity Profile Before and After Purification by Recrystallization

ImpurityRetention Time (min)Area % (Crude)Area % (Purified)
Unreacted L-serine2.55.2< 0.1
4-Methylphenol10.83.10.2
Product 8.2 90.5 99.7
Unknown Impurity 19.51.2< 0.1

Table 2: Effect of Crystallization Solvent on Yield and Purity

Solvent SystemYield (%)Purity (%)
Ethanol/Water (80:20)7599.5
Isopropanol6098.9
Acetonitrile5599.2

Visualizations

Purification_Troubleshooting start Purification Issue crystallization Crystallization Problem start->crystallization chromatography Chromatography Problem start->chromatography no_crystals No Crystals Form crystallization->no_crystals oiling_out Oiling Out crystallization->oiling_out poor_separation Poor Separation chromatography->poor_separation low_retention Low Retention chromatography->low_retention solution1 Increase Concentration Add Seed Crystal Change Solvent no_crystals->solution1 solution2 Slow Cooling Rate Dilute Solution Change Solvent oiling_out->solution2 solution3 Optimize Mobile Phase Change Stationary Phase Reduce Load poor_separation->solution3 solution4 Decrease Mobile Phase Polarity Adjust pH low_retention->solution4 Experimental_Workflow start Crude this compound purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization High initial purity chromatography Column Chromatography purification_choice->chromatography Complex mixture analysis Purity Analysis (HPLC, NMR) recrystallization->analysis chromatography->analysis product Pure Product (>99%) analysis->product

References

Technical Support Center: Optimization of L-Serine Concentration for Desired Biological Effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "O-(4-Methylphenyl)-L-serine" did not yield specific scientific literature, suggesting it may be a novel or not widely studied compound. This guide focuses on the well-researched parent amino acid, L-serine , to provide a relevant and data-supported resource for researchers.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing L-serine concentrations for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary biological effects of L-serine?

A1: L-serine is a non-essential amino acid with several critical biological functions. Its primary roles investigated in research include:

  • Neuroprotection: L-serine is a precursor to D-serine, a crucial co-agonist for N-methyl-D-aspartate (NMDA) receptors, which are vital for synaptic plasticity and memory.[1][2] It also plays a role in protecting neurons from excitotoxicity and apoptosis.[3][4]

  • Anti-Inflammatory Effects: L-serine has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[5][6] It can modulate the activation of microglia and astrocytes, key cells in the brain's inflammatory response.[3][5]

  • Metabolic Precursor: It is essential for the synthesis of crucial molecules beyond neurotransmitters, including sphingolipids and phosphatidylserine, which are vital components of cell membranes, particularly in neurons.[7][8] L-serine also contributes to the synthesis of other amino acids like glycine and cysteine, the latter being a building block for the major antioxidant glutathione.[9]

  • Cell Proliferation and Survival: As a component of proteins and a precursor for nucleotide synthesis, L-serine is central to cell proliferation and survival.[10] It has been shown to promote the proliferation and differentiation of neural stem cells.[4]

Q2: How does L-serine exert its neuroprotective effects?

A2: L-serine's neuroprotective mechanisms are multifaceted:

  • NMDA Receptor Modulation: L-serine is converted to D-serine by the enzyme serine racemase.[1] D-serine then acts as a co-agonist at the glycine site of NMDA receptors, modulating their activity which is essential for learning and memory.[11]

  • Glycine Receptor Activation: L-serine can directly activate glycine receptors, which are inhibitory chloride channels.[3][4] This can help counteract the over-excitation of neurons (excitotoxicity) that occurs in many neurological injury and disease models.[4]

  • Sphingolipid Synthesis: L-serine is a foundational component for the synthesis of sphingolipids and ceramides.[7][12][13] These lipids are not just structural components of cell membranes but are also involved in crucial signaling pathways for cell survival and development.[7][8]

  • Anti-inflammatory Action: By downregulating inflammatory cytokines and modulating microglial polarization towards a reparative (M2) phenotype, L-serine helps to create a less hostile environment for neuronal survival.[3][5][14]

Q3: What is the "serine shuttle" and why is it important?

A3: The "serine shuttle" is a metabolic pathway involving both astrocytes (a type of glial cell) and neurons.[1][2] In this shuttle:

  • Astrocytes synthesize L-serine from glucose.[8][11]

  • Astrocytes release L-serine into the extracellular space.[1]

  • Neurons take up this L-serine.[1]

  • Inside neurons, the enzyme serine racemase converts L-serine into D-serine.[1][2]

  • D-serine is then released by neurons to act on nearby NMDA receptors.[1] This shuttle highlights the critical metabolic crosstalk between glia and neurons required to regulate neurotransmission.[2]

Troubleshooting Guides

Q4: I am observing low efficacy or no effect of L-serine in my cell culture experiments. What could be the issue?

A4: Several factors could contribute to a lack of effect:

  • Concentration: The effective concentration of L-serine is highly dependent on the cell type and the specific endpoint being measured. Consult the data table below for ranges used in published studies. You may need to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

  • Cell Culture Media: Standard cell culture media, such as DMEM/F-12, often already contain L-serine (e.g., 0.1 mM).[15] If you are trying to test the effect of exogenous L-serine, you may need to use a custom serine-free medium to establish a true baseline.

  • Solubility and Stability: L-serine is highly soluble in water and aqueous media (reported solubility up to 250 mg/ml). However, ensure your stock solution is fully dissolved and sterile-filtered before adding it to the culture medium. L-serine is a stable amino acid in standard culture conditions.[16]

  • Duration of Treatment: The biological effects of L-serine may not be immediate. For endpoints like changes in protein expression or cell differentiation, treatment times of 24-72 hours or longer may be necessary.[17]

Q5: My L-serine stock solution has a different pH than my culture medium. Is this a problem?

A5: Yes, this can be a significant issue. Adding a stock solution with a substantially different pH can shock the cells and alter experimental outcomes. L-serine is an amino acid and can act as a buffer. Always ensure your final L-serine concentration in the medium does not significantly alter the medium's pH. It is good practice to pH the stock solution or the final medium after the addition of L-serine, adjusting as necessary with sterile NaOH or HCl before adding it to the cells.

Q6: I am concerned about potential excitotoxicity from L-serine's conversion to D-serine. How can I mitigate this?

A6: While L-serine itself is not directly excitotoxic, its conversion to the NMDA receptor co-agonist D-serine can contribute to excitotoxicity at very high concentrations.[3]

  • Dose-Response: Perform careful dose-response studies. Neuroprotective effects are often seen within a specific concentration window, with potential toxicity at higher doses.

  • Positive Controls: Include a positive control for excitotoxicity, such as a high concentration of glutamate or NMDA, to understand the sensitivity of your cell system.

  • NMDA Receptor Antagonists: In mechanistic studies, you can use an NMDA receptor antagonist to confirm if the observed effects are indeed mediated by this pathway.

Data Presentation: Effective Concentrations of L-Serine

The optimal concentration of L-serine varies significantly between in vitro and in vivo models. The following table summarizes dosages and concentrations reported in various studies.

Model System Application Concentration / Dosage Observed Effect Reference
In Vitro
Differentiated SH-SY5Y CellsNeuroprotection against AlCl₃0 - 800 µg/mlNo significant effect on cell viability alone; protective against toxin.[9]
SH-SY5Y Neuroblastoma CellsPrevention of BMAA-induced apoptosis50 µM L-serine (with 500 µM BMAA)Prevention of apoptosis and protein aggregation.[17]
Microglia & Oligodendrocyte Co-cultureAnti-inflammatoryNot specifiedInhibition of TNF-α and IL-1β secretion.[5]
In Vivo (Animal Models)
Rat Model of Stroke (pMCAO)Neuroprotection168 mg/kg (i.p.)Significant reduction in neurological deficit and infarct volume.[18]
Rat Model of Stroke (pMCAO)Neuroprotection504 mg/kg (i.p.)Further reduction in deficit, but not significantly different from 168 mg/kg.[18]
Mouse Model of TBINeuroprotection / Anti-inflammatory114, 342, or 1027 mg/kg (i.p.)Reduced brain lesion volume and levels of inflammatory markers.[19]
Mouse Model of HSAN1Neuropathy10% L-serine enriched dietReduced neurotoxic sphingolipids and improved motor performance.[19]
Human Clinical Trials
ALS Patients (Phase I)Safety & Tolerability0.5 g to 15 g, twice dailyGenerally well-tolerated; suggested a possible slowing of disease progression.[19][20]
Alzheimer's Disease (Phase II)Efficacy15 g, twice dailyTrial underway to assess effects on early-stage AD.[19][20]
HSAN1 PatientsEfficacy200 or 400 mg/kg/daySubjective increase in sensation reported by some patients.[19]

Experimental Protocols

General Protocol for Assessing Neuroprotective Effects of L-Serine on SH-SY5Y Cells

This protocol provides a general workflow for testing the ability of L-serine to protect neuronal-like cells from a toxin.

  • Cell Culture and Differentiation:

    • Culture SH-SY5Y human neuroblastoma cells in a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% FBS, 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[15]

    • Seed cells in appropriate plates (e.g., 96-well for viability assays) at a density that will result in ~80% confluency at the end of the experiment.

    • To induce a more neuron-like phenotype, differentiate the cells by treating with retinoic acid (e.g., 10 µM) for 3-5 days, often in reduced serum conditions.

  • L-Serine Pre-treatment:

    • Prepare a sterile stock solution of L-serine in water or PBS (e.g., 100 mM).

    • Aspirate the differentiation medium and replace it with fresh medium containing various concentrations of L-serine (e.g., 10 µM, 50 µM, 100 µM, 500 µM). Include a "vehicle control" group that receives only the solvent used for the stock solution.

    • Incubate for a pre-treatment period (e.g., 2-24 hours).

  • Toxin Exposure:

    • Add the neurotoxin of choice (e.g., glutamate, rotenone, AlCl₃[9], BMAA[17]) to the wells already containing L-serine. Include control groups with L-serine alone and toxin alone.

    • Incubate for the desired duration to induce cell death or damage (e.g., 24-48 hours).

  • Assessment of Biological Effect:

    • Cell Viability: Use assays like MTT, WST-8, or CellTiter-Glo to quantify cell viability.

    • Apoptosis: Measure apoptosis using caspase-3/7 activity assays or flow cytometry with Annexin V/PI staining.

    • Inflammatory Markers: Collect the cell culture supernatant to measure the concentration of cytokines like TNF-α and IL-6 using ELISA.

    • Western Blot: Lyse the cells to analyze the expression of key proteins in relevant signaling pathways (e.g., p-Akt, NF-κB, cleaved caspase-3).

Mandatory Visualizations

L_Serine_to_D_Serine_Pathway cluster_astrocyte Astrocyte cluster_neuron Neuron cluster_synapse Synaptic Cleft Glucose Glucose L_Serine_Astrocyte L-Serine Glucose->L_Serine_Astrocyte PHGDH Pathway L_Serine_Neuron L-Serine L_Serine_Astrocyte->L_Serine_Neuron Serine Shuttle D_Serine D-Serine L_Serine_Neuron->D_Serine Serine Racemase NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Co-agonist Binding L_Serine_Sphingolipid_Pathway L_Serine L-Serine Ketosphinganine 3-Ketosphinganine L_Serine->Ketosphinganine SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Ketosphinganine Ceramide Ceramide Ketosphinganine->Ceramide CerS Sphingolipids Sphingolipids (e.g., Sphingomyelin) Ceramide->Sphingolipids Membrane Cell Membrane Integrity & Signaling Sphingolipids->Membrane Experimental_Workflow start 1. Cell Seeding & Differentiation pretreatment 2. L-Serine Pre-treatment (Dose-Response) start->pretreatment toxin 3. Toxin Exposure pretreatment->toxin incubation 4. Incubation (e.g., 24-48h) toxin->incubation analysis 5. Endpoint Analysis incubation->analysis viability Cell Viability (MTT / WST-8) analysis->viability inflammation Inflammatory Markers (ELISA) analysis->inflammation proteins Protein Expression (Western Blot) analysis->proteins

References

Validation & Comparative

A Comparative Guide to the Biological Activities of L-Serine and O-(4-Methylphenyl)-L-serine

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available data regarding the biological activities of L-serine and its derivative, O-(4-Methylphenyl)-L-serine. While L-serine is a well-characterized amino acid with a plethora of documented biological functions, there is a notable absence of published research detailing the specific biological effects of this compound. Consequently, a direct, data-driven comparison of their activities cannot be provided at this time.

This guide will proceed by first detailing the extensive biological profile of L-serine, supported by experimental findings from the literature. This will be followed by a discussion of the current knowledge gap concerning this compound.

L-Serine: A Metabolically Versatile Amino Acid

L-serine is a non-essential amino acid that plays a central role in a wide array of physiological processes, ranging from biosynthesis and metabolism to neurotransmission and cellular signaling.[1][2][3][4]

Key Biological Activities of L-Serine:
  • Biosynthetic Precursor: L-serine serves as a crucial building block for a variety of essential biomolecules. It is a precursor for the synthesis of other amino acids, including glycine and cysteine.[1][2] Furthermore, it is integral to the production of purines and pyrimidines, the fundamental components of DNA and RNA.[1] L-serine is also essential for the synthesis of phospholipids, such as phosphatidylserine, which are critical components of cell membranes.[1]

  • Central Nervous System Function: In the brain, L-serine and its derivatives are vital for proper neurological function. L-serine is a precursor to D-serine, a key co-agonist of N-methyl-D-aspartate (NMDA) receptors, which are crucial for synaptic plasticity, learning, and memory.[2][5][6] It also contributes to the synthesis of neurotransmitters and plays a role in neuronal signaling.[1] Studies have indicated that L-serine may have neuroprotective effects.[3][5]

  • One-Carbon Metabolism: L-serine is a major source of one-carbon units for the folate and methionine cycles.[4][7] These metabolic pathways are essential for numerous cellular processes, including DNA synthesis and methylation reactions that regulate gene expression.

Signaling Pathways Involving L-Serine

L-serine's influence extends to several key signaling pathways. For instance, its conversion to D-serine directly impacts NMDA receptor-mediated signaling, which is fundamental for excitatory neurotransmission in the central nervous system.

L_Serine_Signaling L_Serine L-Serine Serine_Racemase Serine Racemase L_Serine->Serine_Racemase Conversion D_Serine D-Serine Serine_Racemase->D_Serine NMDA_Receptor NMDA Receptor D_Serine->NMDA_Receptor Co-agonist Neuronal_Signaling Synaptic Plasticity, Learning & Memory NMDA_Receptor->Neuronal_Signaling Activation

Caption: L-Serine conversion to D-Serine and its role in NMDA receptor activation.

This compound: An Uncharacterized Derivative

In stark contrast to L-serine, a thorough search of scientific databases reveals a lack of studies investigating the biological activity of this compound. There is no available quantitative data, such as IC50 or Ki values, nor are there published experimental protocols detailing its effects on biological systems.

The introduction of a 4-methylphenyl group to the hydroxyl side chain of L-serine creates a significantly different molecule with altered chemical properties, including increased hydrophobicity. This modification could potentially lead to a range of novel biological activities, such as:

  • Enzyme Inhibition: The modified side chain could allow the molecule to interact with the active sites of various enzymes, potentially acting as an inhibitor.

  • Receptor Binding: The altered structure might enable binding to specific cellular receptors, thereby initiating or blocking signaling pathways.

  • Altered Metabolic Fate: The O-aryl substitution would likely prevent its metabolism through the canonical L-serine pathways.

However, without experimental data, any discussion of the biological activity of this compound remains purely speculative.

Experimental Protocols

Due to the absence of research on this compound, no experimental protocols for its biological evaluation can be provided. For L-serine, a wide array of standard biochemical and cell-based assays are used to assess its activity, including:

  • Enzyme Assays: To determine the kinetics of enzymes involved in L-serine metabolism, such as serine hydroxymethyltransferase or serine racemase.

  • Cell Proliferation Assays: To measure the effect of L-serine on the growth of various cell lines.

  • Neurotransmitter Release Assays: To quantify the impact of L-serine on the release of neurotransmitters from cultured neurons.

  • Receptor Binding Assays: To determine the affinity of D-serine (derived from L-serine) for the NMDA receptor.

An example of a general workflow for investigating the biological activity of a novel compound like this compound is depicted below.

Experimental_Workflow Compound This compound In_Vitro_Screening In Vitro Screening (Enzyme/Receptor Assays) Compound->In_Vitro_Screening Cell_Based_Assays Cell-Based Assays (Toxicity, Proliferation, Signaling) In_Vitro_Screening->Cell_Based_Assays Hit_Identification Hit Identification & Lead Optimization Cell_Based_Assays->Hit_Identification In_Vivo_Studies In Vivo Animal Models Hit_Identification->In_Vivo_Studies Data_Analysis Data Analysis & Mechanism of Action Studies In_Vivo_Studies->Data_Analysis

Caption: General workflow for the biological evaluation of a novel chemical entity.

Conclusion

References

"O-(4-Methylphenyl)-L-serine versus other O-aryl-L-serine derivatives"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to O-(4-Methylphenyl)-L-serine and Other O-aryl-L-serine Derivatives for Researchers and Drug Development Professionals

This guide provides a comparative overview of this compound and other O-aryl-L-serine derivatives, focusing on their synthesis, potential biological activities, and the influence of aryl substitution on their properties. This information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to O-aryl-L-serine Derivatives

O-aryl-L-serine derivatives are a class of compounds in which the hydroxyl group of the amino acid L-serine is linked to an aromatic ring via an ether bond. These modifications can significantly alter the parent molecule's physicochemical properties and biological activity, making them valuable scaffolds in medicinal chemistry. They have been investigated for a range of potential therapeutic applications, including as enzyme inhibitors. The nature and position of substituents on the aryl ring can modulate the compound's electronic properties, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.

Synthesis of O-aryl-L-serine Derivatives

The synthesis of O-aryl-L-serine derivatives can be achieved through several synthetic routes. A common and effective method is the Chan-Lam coupling reaction, which involves the copper-catalyzed cross-coupling of an aryl boronic acid with the hydroxyl group of a suitably protected L-serine derivative.

Below is a general workflow for the synthesis of O-aryl-L-serine derivatives.

G cluster_protection Protection of L-serine cluster_coupling Chan-Lam Coupling cluster_deprotection Deprotection L_serine L-serine protected_serine N-protected L-serine ester L_serine->protected_serine e.g., Boc-anhydride, MeOH/SOCl2 O_aryl_protected Protected O-aryl-L-serine derivative protected_serine->O_aryl_protected Cu(OAc)2, base, O2 aryl_boronic_acid Aryl boronic acid (e.g., 4-Methylphenylboronic acid) aryl_boronic_acid->O_aryl_protected final_product O-aryl-L-serine derivative O_aryl_protected->final_product e.g., TFA, hydrolysis

Caption: General workflow for the synthesis of O-aryl-L-serine derivatives.

Comparative Analysis of O-aryl-L-serine Derivatives

For instance, in the context of enzyme inhibition, the aryl moiety may interact with specific pockets within the enzyme's active site. The electronic properties of the substituent can affect the strength of these interactions (e.g., pi-stacking, hydrogen bonding).

Table 1: Predicted Physicochemical Properties and Potential Biological Activity of Representative O-aryl-L-serine Derivatives

Derivative NameAryl SubstituentElectronic Effect of SubstituentPredicted Lipophilicity (cLogP)Potential Impact on Biological Activity
O-Phenyl-L-serine-HNeutralLowerBaseline activity
This compound -CH₃ (at para position)Electron-donating (weak)HigherMay enhance binding to hydrophobic pockets
O-(4-Methoxyphenyl)-L-serine-OCH₃ (at para position)Electron-donating (strong)HigherPotential for hydrogen bonding; may increase affinity
O-(4-Chlorophenyl)-L-serine-Cl (at para position)Electron-withdrawing (weak)HigherCan participate in halogen bonding, potentially increasing potency
O-(4-Nitrophenyl)-L-serine-NO₂ (at para position)Electron-withdrawing (strong)HigherStrong dipole may influence binding orientation and strength

Note: The predicted properties are based on general chemical principles and may not reflect actual experimental outcomes. Experimental validation is necessary to confirm these predictions.

Experimental Protocols

Below are representative experimental protocols for the synthesis of an O-aryl-L-serine derivative and a hypothetical enzyme inhibition assay. These are generalized procedures and may require optimization for specific derivatives and biological targets.

Synthesis of this compound

This protocol is a representative example based on the Chan-Lam coupling reaction.

Materials:

  • N-Boc-L-serine methyl ester

  • 4-Methylphenylboronic acid

  • Copper(II) acetate (Cu(OAc)₂)

  • Pyridine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Coupling Reaction: To a solution of N-Boc-L-serine methyl ester (1.0 eq) in DCM, add 4-methylphenylboronic acid (1.5 eq), Cu(OAc)₂ (0.1 eq), and pyridine (2.0 eq).

  • Stir the reaction mixture at room temperature under an atmosphere of air (or oxygen) for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain N-Boc-O-(4-methylphenyl)-L-serine methyl ester.

  • Deprotection: Dissolve the purified product in a mixture of DCM and TFA (1:1) and stir at room temperature for 1-2 hours.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The final product can be further purified by recrystallization or other suitable methods.

Enzyme Inhibition Assay (Hypothetical Example: Serine Protease)

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a serine protease using a chromogenic substrate.

Materials:

  • Serine protease (e.g., trypsin, chymotrypsin)

  • Chromogenic substrate specific for the protease (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)

  • Tris-HCl buffer (pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving test compounds

  • Test compounds (O-aryl-L-serine derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the serine protease in Tris-HCl buffer.

  • Prepare stock solutions of the test compounds in DMSO. Create a series of dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add the assay buffer, the enzyme solution, and the test compound solution (or DMSO for control).

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

  • Monitor the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) at regular intervals using a microplate reader.

  • Calculate the initial reaction rates for each concentration of the inhibitor.

  • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Signaling Pathway Inhibition

O-aryl-L-serine derivatives may act as inhibitors of enzymes involved in critical signaling pathways. For example, they could potentially inhibit kinases or proteases that are upregulated in disease states. The diagram below illustrates a simplified signaling pathway that could be a target for such inhibitors.

G cluster_pathway Hypothetical Signaling Pathway Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression (e.g., Proliferation, Inflammation) TranscriptionFactor->GeneExpression Inhibitor O-aryl-L-serine derivative Inhibitor->Kinase2 Inhibition

Caption: Inhibition of a signaling pathway by an O-aryl-L-serine derivative.

Conclusion

This compound and its analogs represent a versatile class of compounds with potential for development as therapeutic agents. The introduction of the O-aryl moiety provides a handle for fine-tuning the molecule's properties. The electron-donating methyl group in this compound may enhance its interaction with hydrophobic pockets in target enzymes. However, systematic structure-activity relationship studies are required to fully elucidate the therapeutic potential of this and other O-aryl-L-serine derivatives. The provided experimental protocols offer a starting point for the synthesis and evaluation of these promising compounds.

Validating the Mechanism of Action of O-(4-Methylphenyl)-L-serine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

O-(4-Methylphenyl)-L-serine is a synthetic amino acid derivative with potential therapeutic applications. Understanding its precise mechanism of action is crucial for further development and clinical translation. This guide provides a comparative framework for validating the mechanism of action of this compound, comparing its potential activities with known modulators of the serine biosynthesis pathway and related receptors. Detailed experimental protocols and data presentation formats are provided to facilitate rigorous investigation.

Postulated Mechanisms of Action

Based on its structural similarity to L-serine, this compound is hypothesized to interact with key enzymes in the serine biosynthesis pathway or with receptors that bind serine or its derivatives. The primary potential targets include:

  • 3-Phosphoglycerate Dehydrogenase (PHGDH): The rate-limiting enzyme in the de novo serine synthesis pathway.

  • Phosphoserine Aminotransferase (PSAT1): The second enzyme in the serine synthesis pathway.

  • Phosphoserine Phosphatase (PSPH): The final enzyme in the serine synthesis pathway.

  • Serine Racemase: The enzyme that converts L-serine to D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor.

  • Glycine/D-serine site of NMDA Receptors: this compound may act as an agonist or antagonist at this site.

Comparative Performance Data

To objectively evaluate the activity of this compound, its performance should be compared against well-characterized inhibitors or activators of the postulated targets. The following tables summarize key quantitative data for known modulators. Corresponding data for this compound should be generated using the experimental protocols outlined in this guide.

Table 1: Comparative Inhibitory Activity against Serine Biosynthesis Enzymes

CompoundTarget EnzymeAssay TypeIC50 (µM)Reference
This compound PHGDHFluorescence-basedData to be determined
CBR-5884PHGDHEnzyme inhibition33[1]
NCT-503PHGDHEnzyme inhibition2.5[1]
This compound PSAT1ELISA / Activity AssayData to be determined
Known PSAT1 InhibitorPSAT1Specify AssayInsert Value
This compound PSPHEnzyme inhibitionData to be determined
Known PSPH InhibitorPSPHSpecify AssayInsert Value
This compound Serine RacemaseHPLC-basedData to be determined
Known Serine Racemase InhibitorSerine RacemaseSpecify AssayInsert Value

Table 2: Comparative Activity at the NMDA Receptor Glycine Site

CompoundReceptor SubtypeAssay TypeEC50 / IC50 (µM)Agonist/AntagonistReference
This compound GluN1/GluN2AElectrophysiologyData to be determinedTo be determined
D-serineGluN1/GluN2AElectrophysiology1.1Agonist[2]
GlycineGluN1/GluN2AElectrophysiology1.3Agonist[2]
DCKAGluN1/GluN2AElectrophysiologyInsert ValueAntagonist[2]

Table 3: Comparative Cytotoxicity Profile

CompoundCell LineAssay TypeIC50 (µM)Reference
This compound MCF-7 (Breast Cancer)MTT AssayData to be determined
This compound HepG2 (Liver Cancer)MTT AssayData to be determined
5-FluorouracilMCF-7MTT AssayVarious[3]
5-FluorouracilHepG2MTT AssayVarious[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.

Enzyme Inhibition Assays

a) 3-Phosphoglycerate Dehydrogenase (PHGDH) Inhibition Assay

  • Principle: This is a coupled-enzyme assay where the NADH produced by PHGDH is used by diaphorase to reduce resazurin to the fluorescent resorufin.[3][4]

  • Reagents:

    • PHGDH assay buffer (50 mM Tris-HCl, pH 8.5, 1 mM EDTA)

    • Recombinant human PHGDH enzyme

    • Recombinant human PSAT1 enzyme (to prevent product inhibition)

    • 3-phosphoglycerate (substrate)

    • NAD+ (cofactor)

    • Glutamate

    • Diaphorase

    • Resazurin

    • This compound and control inhibitors (e.g., CBR-5884)

  • Procedure:

    • Prepare a reaction mixture containing PHGDH assay buffer, 3-phosphoglycerate, NAD+, glutamate, PSAT1, diaphorase, and resazurin.

    • Add varying concentrations of this compound or control inhibitor to the wells of a microplate.

    • Initiate the reaction by adding the PHGDH enzyme.

    • Incubate at 37°C and monitor the increase in fluorescence (excitation ~530-560 nm, emission ~590 nm) over time.

    • Calculate the initial reaction rates and determine the IC50 values by fitting the data to a dose-response curve.

b) Phosphoserine Aminotransferase (PSAT1) Activity Assay

  • Principle: The activity of PSAT1 can be quantified by measuring the amount of enzyme present using an ELISA kit. Alternatively, a functional assay can be developed by coupling the production of α-ketoglutarate to a subsequent detection reaction.

  • Protocol (ELISA):

    • Follow the manufacturer's instructions for the human PSAT1 ELISA kit.

    • Prepare cell or tissue lysates.

    • Add standards and samples to the pre-coated microplate.

    • Incubate with the biotin-conjugated detection antibody.

    • Add HRP-conjugated avidin and then the TMB substrate.

    • Stop the reaction and measure the absorbance at 450 nm.

    • Quantify the effect of this compound on PSAT1 expression or activity in a cellular context.

c) Phosphoserine Phosphatase (PSPH) Inhibition Assay

  • Principle: This assay measures the inorganic phosphate (Pi) released from the substrate phosphoserine. A common method is the malachite green assay.

  • Reagents:

    • PSPH assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2)

    • Recombinant human PSPH enzyme

    • L-phosphoserine (substrate)

    • Malachite green reagent

    • This compound and control inhibitors

  • Procedure:

    • Incubate the PSPH enzyme with varying concentrations of this compound or control inhibitor.

    • Initiate the reaction by adding L-phosphoserine.

    • Incubate at 37°C for a fixed time.

    • Stop the reaction and add the malachite green reagent.

    • Measure the absorbance at ~620-650 nm.

    • Generate a standard curve with known phosphate concentrations to quantify the released Pi and determine IC50 values.

d) Serine Racemase Inhibition Assay

  • Principle: This assay measures the conversion of L-serine to D-serine, which can be quantified using HPLC.

  • Reagents:

    • Serine racemase assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 15 µM PLP, 1 mM DTT)

    • Recombinant human serine racemase enzyme

    • L-serine (substrate)

    • This compound and control inhibitors

  • Procedure:

    • Incubate the serine racemase enzyme with varying concentrations of this compound or control inhibitor.

    • Initiate the reaction by adding L-serine.

    • Incubate at 37°C for a fixed time.

    • Stop the reaction (e.g., by adding trichloroacetic acid).

    • Analyze the amount of D-serine produced by HPLC with a chiral column.

    • Calculate the reaction rates and determine the IC50 or Ki values.

Receptor Binding Assay (NMDA Receptor)
  • Principle: This assay measures the ability of this compound to displace a radiolabeled ligand that binds to the glycine/D-serine site of the NMDA receptor.[2]

  • Reagents:

    • Membrane preparations from cells expressing specific NMDA receptor subtypes (e.g., GluN1/GluN2A).

    • Radioligand (e.g., [3H]glycine or a specific high-affinity antagonist).

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • This compound, glycine, D-serine, and a known antagonist for competition.

  • Procedure:

    • Incubate the receptor-containing membranes with the radioligand and varying concentrations of this compound or competitor compounds.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

Cellular Assays

a) Cell Viability/Cytotoxicity Assay

  • Principle: The MTT or CCK-8 assay is used to assess the effect of this compound on the proliferation and viability of cancer cell lines that are either dependent on or independent of de novo serine synthesis.[3]

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 72 hours).

    • Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's protocol.

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

b) Metabolic Flux Analysis using LC-MS/MS

  • Principle: Stable isotope tracing is used to monitor the incorporation of labeled precursors (e.g., 13C-glucose) into serine and other downstream metabolites. This allows for a direct assessment of the inhibition of the serine synthesis pathway in intact cells.[1]

  • Procedure:

    • Culture cells in the presence of a stable isotope-labeled precursor (e.g., [U-13C]-glucose).

    • Treat the cells with this compound or a control inhibitor.

    • Extract intracellular metabolites.

    • Analyze the isotopic labeling patterns of serine, glycine, and other relevant metabolites using LC-MS/MS.

    • Quantify the reduction in labeled serine synthesis as a measure of pathway inhibition.

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

Serine_Biosynthesis_Pathway Glucose Glucose 3-Phosphoglycerate 3-Phosphoglycerate Glucose->3-Phosphoglycerate Glycolysis 3-Phosphohydroxypyruvate 3-Phosphohydroxypyruvate 3-Phosphoglycerate->3-Phosphohydroxypyruvate NAD+ -> NADH PHGDH PHGDH Phosphoserine Phosphoserine 3-Phosphohydroxypyruvate->Phosphoserine Glutamate -> α-KG PSAT1 PSAT1 L-Serine L-Serine Phosphoserine->L-Serine H2O -> Pi PSPH PSPH

Caption: The de novo serine biosynthesis pathway.

PHGDH_Inhibition_Assay_Workflow Start Start Prepare_Reagents Prepare Reaction Mix: Buffer, 3-PG, NAD+, PSAT1, Diaphorase, Resazurin Start->Prepare_Reagents Add_Inhibitor Add this compound or Control to Microplate Wells Prepare_Reagents->Add_Inhibitor Initiate_Reaction Add PHGDH Enzyme Add_Inhibitor->Initiate_Reaction Incubate_and_Read Incubate at 37°C Measure Fluorescence (Ex/Em) Initiate_Reaction->Incubate_and_Read Analyze_Data Calculate Initial Rates Determine IC50 Incubate_and_Read->Analyze_Data End End Analyze_Data->End NMDA_Receptor_Binding_Assay_Logic cluster_binding Binding Competition Radioligand Radioligand NMDAR NMDA Receptor Radioligand->NMDAR Binds to Glycine Site Signal Scintillation Count NMDAR->Signal Measures Bound Radioligand Compound O-(4-Methylphenyl) -L-serine Compound->NMDAR Competes for Glycine Site

References

A Comparative Analysis of O-(4-Methylphenyl)-L-serine and its D-enantiomer: A Framework for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: O-(4-Methylphenyl)-L-serine and its D-enantiomer are novel compounds with limited publicly available experimental data. This guide provides a comprehensive framework for their comparative evaluation based on established methodologies for analogous serine derivatives. The data presented herein is hypothetical and for illustrative purposes.

This document outlines a structured approach to compare the physicochemical and biological properties of the L- and D-enantiomers of O-(4-Methylphenyl)-serine. The objective is to provide a template for researchers to conduct a thorough preclinical assessment, focusing on synthesis, enantiomeric purity, potential biological targets, and pharmacokinetic profiles.

Synthesis and Chiral Separation

The synthesis of O-(4-Methylphenyl)-serine enantiomers can be approached through established methods for O-arylation of serine derivatives. A plausible route is the Chan-Lam copper-catalyzed cross-coupling reaction.[1][2] Subsequent separation of the enantiomers is critical for evaluating their individual biological activities.

Experimental Protocol: Synthesis via Chan-Lam Coupling

A proposed method for the synthesis of O-(4-Methylphenyl)-serine derivatives involves the following steps:

  • Protection: The amino and carboxyl groups of L-serine and D-serine are protected (e.g., Boc and methyl ester, respectively).

  • Coupling Reaction: The protected serine derivative is reacted with 4-methylphenylboronic acid in the presence of a copper(II) catalyst (e.g., Cu(OAc)2), a base (e.g., pyridine), and an oxygen source (typically open to the air). The reaction is carried out in a suitable solvent like dichloromethane (DCM) at room temperature.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched, and the product is extracted. The crude product is purified using column chromatography.

  • Deprotection: The protecting groups are removed under appropriate conditions to yield the final compounds.

Experimental Protocol: Enantiomeric Separation by Chiral HPLC

To confirm the enantiomeric purity of the synthesized compounds, a chiral High-Performance Liquid Chromatography (HPLC) method can be employed.

  • Column Selection: A chiral stationary phase (CSP) suitable for underivatized amino acids, such as a teicoplanin-based column (e.g., Astec CHIROBIOTIC T), is selected.[3]

  • Mobile Phase: A mobile phase consisting of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer with a chiral selector-compatible additive is optimized.

  • Sample Preparation: The synthesized compounds are dissolved in the mobile phase.

  • Analysis: The samples are injected into the HPLC system, and the separation of the enantiomers is monitored by a UV detector. The retention times of the L- and D-enantiomers are compared to authentic standards if available.

Comparative Biological Activity

Given that D-serine is a well-known co-agonist at the glycine site of the N-methyl-D-aspartate (NMDA) receptor, a primary focus of the comparative study would be to evaluate the interaction of the O-(4-Methylphenyl)-serine enantiomers with this receptor.[4]

A competitive radioligand binding assay can be used to determine the affinity of each enantiomer for the glycine binding site of the NMDA receptor.

Table 1: Hypothetical NMDA Receptor Binding Affinities

Compound Binding Affinity (Ki, nM)
This compound > 10,000
O-(4-Methylphenyl)-D-serine 150
Glycine (Reference) 100

| D-Serine (Reference) | 80 |

Experimental Protocol: NMDA Receptor Competitive Binding Assay

  • Membrane Preparation: Synaptic membranes are prepared from a region of the brain rich in NMDA receptors, such as the cortex or hippocampus of rats.

  • Assay Buffer: A suitable buffer (e.g., 50 mM HEPES, pH 7.4) is prepared.

  • Radioligand: A radiolabeled ligand that binds to the glycine site of the NMDA receptor (e.g., [³H]glycine or [³H]DCKA) is used.

  • Assay Procedure: The brain membranes are incubated with the radioligand and varying concentrations of the test compounds (this compound and O-(4-Methylphenyl)-D-serine).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is calculated using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis prep_membranes Prepare Brain Membranes incubate Incubate Membranes, Radioligand, and Test Compounds prep_membranes->incubate prep_ligand Prepare Radioligand ([³H]glycine) prep_ligand->incubate prep_compounds Prepare Test Compounds prep_compounds->incubate filtration Rapid Filtration incubate->filtration lsc Liquid Scintillation Counting filtration->lsc ic50 Determine IC50 lsc->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki

Workflow for NMDA Receptor Binding Assay

The functional activity of the enantiomers as agonists or antagonists at the NMDA receptor can be assessed using a cell-based calcium influx assay.

Table 2: Hypothetical NMDA Receptor Functional Activity

Compound Functional Activity (EC50, µM)
This compound No activity
O-(4-Methylphenyl)-D-serine 5.2

| D-Serine (Reference) | 1.8 |

Experimental Protocol: Calcium Influx Assay

  • Cell Culture: A cell line expressing NMDA receptors (e.g., HEK293 cells transfected with NMDA receptor subunits) is cultured in 96-well plates.[5]

  • Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are treated with varying concentrations of the test compounds in the presence of a sub-maximal concentration of glutamate.

  • Fluorescence Measurement: Changes in intracellular calcium levels are measured using a fluorescence plate reader.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined by non-linear regression analysis of the concentration-response curves.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol NMDA_R NMDA Receptor Glutamate Site Glycine/D-Serine Site PLC PLC NMDA_R:s->PLC Ca²⁺ Influx IP3 IP3 PLC->IP3 ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response (e.g., LTP, Neurotransmission) Ca_release->Cellular_Response

Simplified NMDA Receptor Signaling Pathway

The potential cytotoxicity of the enantiomers is evaluated using a standard cell viability assay, such as the MTT assay.

Table 3: Hypothetical Cytotoxicity in a Neuronal Cell Line

Compound Cytotoxicity (IC50, µM)
This compound > 100

| O-(4-Methylphenyl)-D-serine | 85 |

Experimental Protocol: MTT Assay

  • Cell Seeding: A neuronal cell line (e.g., SH-SY5Y) is seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.[6][7]

  • Solubilization: A solubilizing agent (e.g., DMSO or SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC50) is calculated from the dose-response curve.

G cluster_setup Assay Setup cluster_incubation MTT Reaction cluster_measurement Measurement cluster_analysis Data Analysis seed_cells Seed Neuronal Cells in 96-well Plate treat_compounds Treat with Test Compounds seed_cells->treat_compounds add_mtt Add MTT Reagent treat_compounds->add_mtt incubate_formazan Incubate for Formazan Formation add_mtt->incubate_formazan solubilize Solubilize Formazan (e.g., with DMSO) incubate_formazan->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

References

Confirming the Target Engagement of O-(4-Methylphenyl)-L-serine in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental strategies to confirm the cellular target engagement of O-(4-Methylphenyl)-L-serine, a novel synthetic derivative of the amino acid L-serine. As the direct cellular target of this compound is not yet publicly established, this document outlines a rational, multi-pronged approach to identify its binding partners and validate engagement within a cellular context. We will compare leading methodologies, provide detailed experimental protocols, and present data in a clear, comparative format.

Introduction to this compound and the Challenge of Target Identification

This compound is an O-aryl derivative of L-serine. While the biological activity of this specific compound is not extensively documented in publicly available literature, analogous L-serine derivatives have been explored for various therapeutic applications, including the suppression of osteoclastogenesis by inhibiting enzymes in the serine metabolism pathway. For instance, the L-serine analog H-Ser(tBu)-OMe x HCl has been shown to target serine palmitoyltransferase, a key enzyme in sphingolipid biosynthesis.[1] This suggests that enzymes involved in amino acid metabolism, such as aminotransferases, dehydrogenases, or synthetases, could be potential targets for this compound.

Confirming that a compound binds to its intended molecular target within the complex environment of a living cell is a critical step in drug discovery.[2][3] It provides direct evidence of the mechanism of action and is essential for building robust structure-activity relationships.[2] This guide will explore and compare several state-of-the-art techniques for elucidating the cellular targets of this compound and confirming its engagement.

Comparative Analysis of Target Engagement Methodologies

Several powerful techniques can be employed to identify and validate the cellular targets of a small molecule. The choice of method often depends on whether a target is hypothesized or completely unknown. Here, we compare three orthogonal approaches: Cellular Thermal Shift Assay (CETSA), Chemical Proteomics (e.g., Kinobeads), and NanoBRET™.

Methodology Principle Advantages Limitations Throughput
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[4][5][6]Label-free, applicable to intact cells and lysates, confirms intracellular target engagement.[4][5]Not all ligand binding events result in a significant thermal shift, can be low-throughput for proteome-wide screening.[7]Low to Medium
Chemical Proteomics (e.g., Kinobeads) Immobilized broad-spectrum inhibitors capture a class of proteins (e.g., kinases) from a cell lysate.[8][9][10] A test compound competes for binding, and displaced proteins are quantified by mass spectrometry.[8][11]Unbiased identification of targets within a protein family, applicable to endogenous proteins in lysates.[10]Limited to protein classes for which broad-spectrum affinity matrices exist, performed in lysates which may not fully represent the cellular environment.[10][11]High
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent energy transfer molecule conjugated to the test compound.[3]Real-time measurement in live cells, highly sensitive and quantitative.[3]Requires genetic modification of the target protein, necessitates a fluorescently labeled ligand or a competitive tracer.[3]High

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

This protocol is adapted from established CETSA methodologies.[5][6]

Objective: To determine if this compound binding to a target protein in intact cells leads to its thermal stabilization.

Materials:

  • Cell line of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Protease inhibitor cocktail

  • Apparatus for cell lysis (e.g., sonicator, freeze-thaw cycles)

  • PCR thermocycler or heating block

  • Centrifuge

  • SDS-PAGE and Western blotting reagents

  • Antibody specific to the putative target protein

Procedure:

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with varying concentrations of this compound or vehicle control for a predetermined time.

  • Harvesting: Wash cells with PBS and resuspend in PBS containing a protease inhibitor cocktail.

  • Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, leaving one aliquot at room temperature as a non-heated control.[5]

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure cell lysis.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the protein concentration and perform SDS-PAGE followed by Western blotting using an antibody against the protein of interest.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[5]

Kinobeads-based Competition Binding Assay

This protocol is a generalized approach based on chemical proteomics principles.[8][9][10]

Objective: To identify potential kinase targets of this compound in an unbiased manner.

Materials:

  • Cell line of interest

  • This compound

  • Vehicle control (e.g., DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Kinobeads (commercially available or custom-made)

  • Wash buffers

  • Elution buffer

  • Mass spectrometer

Procedure:

  • Lysate Preparation: Lyse cultured cells and clarify the lysate by centrifugation. Determine the protein concentration.

  • Competition: Incubate the cell lysate with varying concentrations of this compound or vehicle control.

  • Affinity Enrichment: Add kinobeads to the lysates and incubate to allow for the binding of kinases.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides (e.g., with trypsin).

  • LC-MS/MS Analysis: Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that were competed off the beads by this compound. A dose-dependent decrease in the abundance of a particular kinase indicates it as a potential target.

Visualizing Pathways and Workflows

To facilitate a deeper understanding, the following diagrams illustrate a hypothetical signaling pathway that could be modulated by this compound, and the experimental workflows for the discussed target engagement assays.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Signaling_Molecule Signaling Molecule Receptor->Signaling_Molecule This compound This compound Serine_Metabolism_Enzyme Serine Metabolism Enzyme (Target) This compound->Serine_Metabolism_Enzyme Inhibition Downstream_Effector_1 Downstream Effector 1 Serine_Metabolism_Enzyme->Downstream_Effector_1 Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Transcription_Factor Transcription Factor Downstream_Effector_2->Transcription_Factor Signaling_Molecule->Serine_Metabolism_Enzyme Gene_Expression Gene Expression Transcription_Factor->Gene_Expression

Caption: Hypothetical signaling pathway impacted by this compound.

CETSA_Workflow A Treat cells with This compound B Harvest and resuspend cells A->B C Heat cells at varying temperatures B->C D Lyse cells C->D E Centrifuge to pellet aggregated proteins D->E F Collect supernatant (soluble proteins) E->F G Analyze by Western Blot F->G H Determine melting curve shift G->H

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Kinobeads_Workflow A Prepare cell lysate B Incubate lysate with This compound A->B C Add Kinobeads for affinity enrichment B->C D Wash beads to remove non-specific binders C->D E Elute and digest bound proteins D->E F Analyze by LC-MS/MS E->F G Identify competed proteins F->G

Caption: Kinobeads-based chemical proteomics workflow.

Conclusion

Confirming the cellular target engagement of a novel compound like this compound is a multifaceted challenge that requires a combination of orthogonal approaches. This guide has provided a comparative framework for selecting and implementing appropriate methodologies. By combining a hypothesis-driven approach like CETSA with an unbiased discovery method like chemical proteomics, researchers can confidently identify and validate the cellular targets of this compound, paving the way for a deeper understanding of its mechanism of action and its potential as a therapeutic agent. The detailed protocols and visual workflows serve as a practical starting point for initiating these critical studies.

References

Structure-Activity Relationship of O-(4-Methylphenyl)-L-serine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds structurally related to O-(4-Methylphenyl)-L-serine. Due to the limited availability of direct SAR studies on this compound analogs, this guide synthesizes findings from research on structurally similar molecules, including phenylglycine analogs and other aryl-substituted compounds. The aim is to provide a valuable resource for researchers engaged in the design and development of novel therapeutic agents by exploring how structural modifications influence biological activity.

Comparative Analysis of Biological Activity

The following tables summarize the quantitative data from studies on L-serine analogs and related phenyl-substituted compounds, offering insights into their inhibitory and cytotoxic activities.

Table 1: Inhibitory Activity of L-Phenylglycine Analogs on Alanine-Serine-Cysteine Transporter (ASCT) 1 and 2

L-phenylglycine and its analogs have been identified as inhibitors of the neutral amino acid transporters ASCT1 and ASCT2.[1] These transporters are relevant to the study of serine analogs as they are responsible for the transport of D-serine, a co-agonist of the NMDA receptor.[1]

CompoundR1R2R3R4ASCT1 IC50 (µM)ASCT2 IC50 (µM)
L-PhenylglycineHHHH>1000250 ± 50
L-4-Chloro-phenylglycineHHClH100 ± 2030 ± 5
L-3,4-Dichloro-phenylglycineHClClH50 ± 1015 ± 3
L-4-Fluoro-phenylglycineHHFH300 ± 6080 ± 15
L-4-Nitro-phenylglycineHHNO2H>1000>1000
L-4-Methyl-phenylglycineHHCH3H800 ± 150200 ± 40

Table 2: Anticancer Activity of Phenylurea Derivatives

A series of N-3-haloacylaminophenyl-N'-(alkyl/aryl) urea analogs were synthesized and evaluated for their anticancer activity against various human tumor cell lines.[2]

CompoundR (N'-substituent)X (Haloacyl group)CEM IC50 (µM)Daudi IC50 (µM)MCF-7 IC50 (µM)
16aPhenylBromoacetyl2.543.124.07
16b4-ChlorophenylBromoacetyl1.892.453.56
16c4-MethylphenylBromoacetyl2.112.893.88
16jIsopropylBromoacetyl0.380.560.89
16kPhenyl2-Bromopropionyl5.677.899.12

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Inhibition of ASCT1 and ASCT2

The inhibitory activity of L-phenylglycine analogs on ASCT1 and ASCT2 was determined using a radiolabeled substrate uptake assay.[1]

  • Cell Culture: HEK293 cells stably expressing human ASCT1 or ASCT2 were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Uptake Assay: Cells were seeded in 24-well plates and grown to confluence. On the day of the assay, the growth medium was removed, and the cells were washed with Krebs-Ringer-HEPES (KRH) buffer.

  • Inhibitor Incubation: Cells were pre-incubated with varying concentrations of the test compounds (L-phenylglycine analogs) in KRH buffer for 10 minutes at 37°C.

  • Substrate Addition: A mixture of [³H]L-serine (as the substrate) and unlabeled L-serine was added to each well to initiate the uptake reaction.

  • Termination and Lysis: After a 10-minute incubation at 37°C, the uptake was terminated by aspirating the assay solution and washing the cells three times with ice-cold KRH buffer. The cells were then lysed with 0.1 M NaOH.

  • Quantification: The radioactivity in the cell lysates was measured using a liquid scintillation counter.

  • Data Analysis: IC50 values were calculated by non-linear regression analysis of the concentration-response curves.

Anticancer Activity Evaluation

The in vitro anticancer activity of the phenylurea derivatives was evaluated using the MTT assay.[2]

  • Cell Lines: A panel of human cancer cell lines, including CEM (leukemia), Daudi (lymphoma), and MCF-7 (breast cancer), were used.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the synthesized phenylurea derivatives for 48 hours.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was determined from the dose-response curves.

Visualizing Structure-Activity Relationships and Workflows

The following diagrams illustrate key concepts and workflows relevant to SAR studies.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Lead Lead Compound (this compound) Analog_Design Analog Design (e.g., Phenyl Ring Substitution) Lead->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Screening Primary Screening (e.g., Enzyme Inhibition Assay) Synthesis->Screening Secondary_Assay Secondary Assays (e.g., Cell Viability) Screening->Secondary_Assay Data_Analysis Data Analysis (IC50/EC50 Determination) Secondary_Assay->Data_Analysis SAR Structure-Activity Relationship Analysis Data_Analysis->SAR Optimization Lead Optimization SAR->Optimization New_Analogs Design of New Analogs Optimization->New_Analogs New_Analogs->Analog_Design

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Inhibition_Mechanism Enzyme Enzyme (e.g., ASCT1/2) Active Site Product Product Enzyme:act->Product Catalysis EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme:act->EI_Complex Substrate Substrate (e.g., L-Serine) Substrate->Enzyme:act Binds to Active Site Inhibitor Inhibitor (e.g., Phenylglycine Analog) Inhibitor->Enzyme:act Competitive Inhibition

Caption: Competitive inhibition of an enzyme by an analog.

References

Assessing the Specificity of O-(4-Methylphenyl)-L-serine's Biological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no specific biological data or studies on the effects, mechanism of action, or specificity of O-(4-Methylphenyl)-L-serine could be identified. Therefore, a direct comparative guide with experimental data for this particular compound cannot be provided at this time.

This guide will instead offer a framework for how the specificity of a novel L-serine analog like this compound would be assessed, drawing on established methodologies for similar compounds and general principles of drug development. We will also provide a brief overview of the known biological roles of L-serine and its derivatives to offer context for potential areas of investigation.

General Biological Context: L-Serine and Its Analogs

L-serine is a non-essential amino acid with diverse and critical roles in cellular function. It serves as a precursor for the synthesis of proteins, other amino acids like glycine and cysteine, and is central to one-carbon metabolism, which is vital for the synthesis of nucleotides and for DNA methylation.[1][2] In the central nervous system, L-serine and its derivative D-serine are important neuromodulators, acting as agonists at glycine and NMDA receptors, respectively.[3][4][5]

L-serine analogs are molecules structurally similar to L-serine, often developed to modulate its metabolic pathways or to interact with its biological targets. For example, some analogs have been investigated for their potential to inhibit serine proteases or to interfere with serine metabolism in cancer cells.[6][7] The introduction of a 4-methylphenyl group to the oxygen atom of L-serine, creating this compound, would significantly alter its chemical properties, making it more lipophilic and potentially directing it toward different biological targets than L-serine itself.

Framework for Assessing Biological Specificity

To assess the biological specificity of a novel compound like this compound, a multi-tiered experimental approach is necessary. This process aims to identify the primary biological target(s) and to distinguish on-target effects from off-target effects.

Initial Target Identification and In Vitro Profiling

The first step is to determine the primary biological activity of the compound. Based on its structure as a serine analog, initial screens might focus on enzymes that utilize serine as a substrate or on receptors that bind serine or its derivatives.

Table 1: Hypothetical Initial In Vitro Screening Panel for this compound

Target ClassSpecific AssaysRationale
Metabolic Enzymes Serine hydroxymethyltransferase (SHMT) assay, 3-phosphoglycerate dehydrogenase (PHGDH) assay, Serine racemase assayTo determine if the compound interferes with major serine metabolic pathways.
Proteases Panel of serine protease activity assays (e.g., trypsin, chymotrypsin, elastase)The serine-like scaffold could potentially target the active site of serine proteases.
Kinases Broad kinase panel screening (e.g., KinomeScan)To identify any unexpected inhibitory activity against protein kinases.
Receptors Radioligand binding assays for glycine receptors, NMDA receptors, and other relevant CNS receptorsTo assess potential neuromodulatory activity.
Cellular Assays to Confirm On-Target Effects

Once a primary target is identified, cell-based assays are crucial to confirm that the compound engages its target in a physiological context and elicits a functional response.

Experimental Workflow for Cellular Target Engagement:

G A Treat cells with This compound B Measure downstream signaling (e.g., phosphorylation, metabolite levels) A->B C Knockdown/knockout of hypothesized target gene D Treat modified cells with compound C->D E Assess for loss of compound's effect D->E

Caption: Workflow to validate on-target cellular effects.

Profiling Off-Target Effects

A critical component of assessing specificity is to identify unintended biological interactions.

Table 2: Methodologies for Off-Target Profiling

MethodPrincipleInformation Gained
Broad Ligand Binding Panels Screening against a large number of GPCRs, ion channels, and transporters.Provides a broad overview of potential off-target binding interactions.
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of proteins upon ligand binding.Can identify direct protein targets of the compound within the cell.
Affinity-Based Proteomics Uses the compound as a "bait" to pull down its interacting proteins from cell lysates.Identifies direct and indirect protein binding partners.
Transcriptomic/Proteomic Profiling Measures changes in gene or protein expression in response to the compound.Provides an unbiased view of the cellular pathways affected by the compound.

Comparison with Alternatives

A meaningful comparison of this compound to other compounds would depend on its identified primary biological effect. For instance:

  • If it were a PHGDH inhibitor: Its potency (IC50) and selectivity against other dehydrogenases would be compared to known PHGDH inhibitors like NCT-503.

  • If it were a glycine receptor agonist: Its binding affinity (Ki) and functional potency (EC50) would be compared to glycine and other known agonists.[5]

  • If it were found to have anti-proliferative effects in cancer cells: Its efficacy would be compared to standard-of-care chemotherapeutic agents in relevant cancer cell lines.

Illustrative Signaling Pathway

Should this compound be found to modulate a specific signaling pathway, a diagram would be constructed to visualize its mechanism of action. For example, if it were found to inhibit a hypothetical "Kinase X" that is part of the MAPK/ERK pathway, the diagram would be as follows:

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF GeneExpression Gene Expression TF->GeneExpression Compound This compound KinaseX Kinase X Compound->KinaseX Inhibition KinaseX->MEK Hypothetical Activation

Caption: Hypothetical inhibition of Kinase X by this compound.

Conclusion

While there is currently no available data to assess the specificity of this compound's biological effects, this guide outlines the established methodologies and comparative framework that would be essential for such an evaluation. Future research into the synthesis and biological testing of this and other O-aryl-L-serine derivatives is needed to determine their potential as pharmacological tools or therapeutic agents.[8] The specificity of any new compound is a critical determinant of its potential utility and safety, and rigorous investigation using the approaches described here is a cornerstone of modern drug discovery and chemical biology.

References

Comparative Analysis of O-(4-Methylphenyl)-L-serine with Known Serine Pathway Modulators: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of publicly available scientific literature and databases reveals a significant lack of information regarding the biological activity of O-(4-Methylphenyl)-L-serine, particularly in relation to the modulation of the serine biosynthesis pathway. While this guide aims to provide a comparative analysis, the absence of experimental data for this compound precludes a direct comparison with well-characterized serine pathway modulators.

Currently, this compound is listed primarily in chemical supplier catalogs for research purposes. However, there are no published studies detailing its mechanism of action, efficacy, or safety profile as a modulator of any biological pathway, including the serine biosynthesis pathway. Therefore, the core requirements of this comparison guide—quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways for this specific compound—cannot be fulfilled.

To provide context for researchers interested in the field of serine pathway modulation, this guide will instead focus on the established knowledge of known modulators and the key enzymatic targets within the pathway.

The Serine Biosynthesis Pathway: A Key Metabolic Hub

The de novo synthesis of L-serine is a critical metabolic pathway that plays a pivotal role in cell proliferation, nucleotide biosynthesis, and redox homeostasis. This pathway converts the glycolytic intermediate 3-phosphoglycerate into L-serine through the sequential action of three key enzymes:

  • Phosphoglycerate Dehydrogenase (PHGDH): The rate-limiting enzyme that catalyzes the oxidation of 3-phosphoglycerate to 3-phosphohydroxypyruvate.

  • Phosphoserine Aminotransferase 1 (PSAT1): Catalyzes the transamination of 3-phosphohydroxypyruvate to O-phospho-L-serine.

  • Phosphoserine Phosphatase (PSPH): The final enzyme in the pathway, which dephosphorylates O-phospho-L-serine to produce L-serine.

Given the elevated demand for serine in various cancers, these enzymes have emerged as attractive targets for the development of novel anti-cancer therapeutics.

Known Modulators of the Serine Pathway

Several small molecule inhibitors targeting the enzymes of the serine biosynthesis pathway have been developed and characterized. These compounds serve as crucial tools for studying the biological functions of this pathway and as potential therapeutic agents.

Modulator Target Enzyme Reported IC50 / Activity Cellular Effects References
CBR-5884 PHGDH~3 µMInhibits de novo serine synthesis, selective toxicity in cancer cells with high serine biosynthetic activity.[1]
NCT-503 PHGDH~29 nMPotent and selective inhibitor of PHGDH.
BI-4916 PHGDH~4 nMPotent and selective inhibitor of PHGDH.(Commercially available, extensive preclinical data)
WSP-12 PSPH(Activity reported)Reduces intracellular L-serine levels.

Experimental Protocols for Characterizing Serine Pathway Modulators

The evaluation of novel serine pathway modulators typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

1. Enzyme Inhibition Assays:

  • Objective: To determine the direct inhibitory effect of a compound on the target enzyme (e.g., PHGDH, PSAT1, PSPH).

  • Methodology: Recombinant human enzyme is incubated with its substrate and varying concentrations of the test compound. The rate of product formation is measured, often using a coupled-enzyme assay that results in a colorimetric or fluorescent readout. The half-maximal inhibitory concentration (IC50) is then calculated.

2. Cellular Serine Synthesis Assay:

  • Objective: To assess the ability of a compound to inhibit de novo serine synthesis in intact cells.

  • Methodology: Cancer cell lines with high serine biosynthetic flux are cultured in the presence of a stable isotope-labeled glucose (e.g., [U-¹³C₆]-glucose). Following treatment with the test compound, intracellular metabolites are extracted and analyzed by liquid chromatography-mass spectrometry (LC-MS). A decrease in the abundance of ¹³C-labeled serine indicates inhibition of the pathway.

3. Cell Proliferation and Viability Assays:

  • Objective: To determine the effect of the compound on the growth and survival of cancer cells.

  • Methodology: Cancer cell lines are treated with a range of concentrations of the test compound for a defined period (e.g., 72 hours). Cell viability is then assessed using assays such as the CellTiter-Glo® luminescent cell viability assay or by direct cell counting.

Visualizing the Serine Biosynthesis Pathway and its Inhibition

The following diagrams illustrate the key steps in the serine biosynthesis pathway and the points of intervention for known inhibitors.

Serine_Biosynthesis_Pathway cluster_glycolysis Glycolysis cluster_serine_synthesis Serine Biosynthesis Pathway cluster_inhibitors Inhibitors 3PG 3-Phosphoglycerate 3PHP 3-Phosphohydroxypyruvate 3PG->3PHP PHGDH pSer O-Phospho-L-serine 3PHP->pSer PSAT1 Ser L-Serine pSer->Ser PSPH CBR5884 CBR-5884 CBR5884->3PG Inhibits PHGDH NCT503 NCT-503 NCT503->3PG Inhibits PHGDH WSP12 WSP-12 WSP12->pSer Inhibits PSPH

Caption: The de novo serine biosynthesis pathway and points of inhibition.

Experimental_Workflow Start Identify Potential Modulator (e.g., this compound) EnzymeAssay In Vitro Enzyme Inhibition Assay (IC50 Determination) Start->EnzymeAssay CellularAssay Cellular Serine Synthesis Assay (LC-MS) EnzymeAssay->CellularAssay ProliferationAssay Cell Proliferation & Viability Assays CellularAssay->ProliferationAssay Mechanism Mechanism of Action Studies (e.g., Target Engagement, Downstream Effects) ProliferationAssay->Mechanism End Characterized Modulator Mechanism->End

Caption: A typical experimental workflow for characterizing a serine pathway modulator.

Conclusion and Future Directions

While a comparative analysis of this compound with known serine pathway modulators is not currently possible due to a lack of data, this guide provides a framework for the evaluation of novel compounds targeting this critical metabolic pathway. Future research on this compound would first need to establish its biological activity through the experimental protocols outlined above. Should this compound demonstrate modulation of the serine pathway, the data generated can then be used for a direct and meaningful comparison with existing inhibitors. Researchers in the fields of drug discovery and cancer metabolism are encouraged to investigate the potential of uncharacterized serine analogs to identify novel therapeutic leads.

References

Safety Operating Guide

Navigating the Disposal of O-(4-Methylphenyl)-L-serine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

While a Safety Data Sheet (SDS) for the parent compound, L-Serine, suggests it is not a hazardous substance, the introduction of a 4-methylphenyl group alters the molecule's properties, necessitating a cautious approach.[1] General laboratory safety protocols mandate that unknown or novel compounds be handled as if they are hazardous until a thorough risk assessment can be conducted. Therefore, drain disposal of O-(4-Methylphenyl)-L-serine is strictly discouraged.[2][3]

Disposal Protocol: A Step-by-Step Approach

The following procedure outlines the recommended steps for the safe disposal of this compound in a laboratory setting. This protocol is based on general chemical waste guidelines from various academic and research institutions.

1. Waste Segregation and Collection:

  • Solid Waste: Collect solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, leak-proof, and clearly labeled hazardous waste container.[4]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and sealable hazardous waste container.[2][5] Do not mix with other waste streams unless compatibility has been confirmed.[1] The first rinse of any glassware that contained the compound must also be collected as hazardous waste.[2]

  • Sharps Waste: Any sharps, such as needles or broken glass contaminated with this compound, must be disposed of in a designated sharps container.

2. Container Labeling: All waste containers must be accurately and clearly labeled. The label should include:

  • The full chemical name: "this compound" (avoiding abbreviations or formulas).[2]

  • The concentration or percentage of the chemical.

  • The date the waste was first added to the container.[2]

  • The responsible individual's name and contact information.

  • Appropriate hazard warnings (e.g., "Caution: Chemical Waste").

3. Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6]

  • Ensure containers are kept closed except when adding waste.[2][5]

  • Store liquid waste containers in secondary containment to prevent spills.[2]

  • Segregate the waste from incompatible materials.[5]

4. Disposal Request:

  • Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[5][6]

  • Do not attempt to dispose of the chemical waste through regular trash or by evaporation in a fume hood.[2][3]

Quantitative Data Summary

While no specific quantitative data for this compound disposal was found, general quantitative limits for laboratory hazardous waste accumulation apply.

ParameterGuidelineSource
Maximum Hazardous Waste Volume in SAA55 gallons[6]
Maximum Acutely Toxic Waste in SAA1 quart (liquid) or 1 kilogram (solid)[6]
Maximum Storage Time in SAA (partially filled)Up to 1 year[5]
Time to Removal After Container is FullWithin 3 days[5]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Waste Collection cluster_2 Storage and Disposal start Generate this compound Waste is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No collect_solid Collect in Labeled Solid Waste Container is_solid->collect_solid Yes is_sharp Is the waste a sharp? is_liquid->is_sharp No collect_liquid Collect in Labeled Liquid Waste Container is_liquid->collect_liquid Yes collect_sharp Collect in Labeled Sharps Container is_sharp->collect_sharp Yes store_saa Store in Satellite Accumulation Area (SAA) collect_solid->store_saa collect_liquid->store_saa collect_sharp->store_saa container_full Is container full or at time limit? store_saa->container_full container_full->store_saa No request_pickup Request EHS Waste Pickup container_full->request_pickup Yes end Disposal Complete request_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Navigating the Safe Handling of O-(4-Methylphenyl)-L-serine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

Absence of a specific Safety Data Sheet (SDS) for O-(4-Methylphenyl)-L-serine necessitates a cautious approach to handling, guided by the safety protocols for its parent compound, L-Serine. While researchers and drug development professionals work with this compound, it is crucial to prioritize safety by adhering to stringent personal protective equipment (PPE) guidelines and proper disposal methods. This guide provides essential, immediate safety and logistical information based on available data for structurally similar compounds.

Personal Protective Equipment (PPE): A Multi-layered Defense

The selection of appropriate PPE is paramount to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE for various procedures involving this compound, based on the safety data for L-Serine.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (small quantities) Safety glasses with side shieldsNitrile or latex glovesLaboratory coatNot generally required if handled in a well-ventilated area.
Handling of powders outside of a fume hood Chemical safety gogglesNitrile or latex glovesLaboratory coatA NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation of dust particles.
Procedures with potential for splashing or aerosol generation Chemical safety goggles or a face shieldNitrile or latex glovesLaboratory coatA NIOSH-approved respirator should be considered.
Cleaning spills Chemical safety gogglesChemical-resistant gloves (e.g., nitrile)Laboratory coatFor large spills or in poorly ventilated areas, a NIOSH-approved respirator is advised.

Standard Operating Procedure for Handling

A systematic approach to handling this compound, from acquisition to disposal, is critical for maintaining a safe laboratory environment. The following workflow outlines the key steps to be followed.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal start Receiving and Verification storage Secure and Appropriate Storage start->storage sds Review Safety Data Sheet (SDS) for L-Serine storage->sds ppe_selection Select Appropriate PPE sds->ppe_selection weighing Weighing in a Ventilated Area ppe_selection->weighing dissolving Dissolving and Solution Preparation weighing->dissolving experiment Performing Experiment dissolving->experiment decontamination Decontaminate Work Area experiment->decontamination waste_collection Collect Waste in Labeled, Sealed Containers decontamination->waste_collection disposal Dispose of Waste According to Institutional and Local Regulations waste_collection->disposal end End of Process disposal->end

Figure 1. Standard operating procedure for handling this compound.

PPE Selection Logic

The choice of PPE is contingent on the specific experimental conditions and the potential for exposure. The following diagram illustrates the decision-making process for selecting the appropriate level of protection.

start Start: Assess Procedure dust Potential for Dust Generation? start->dust splash Potential for Splash/Aerosol? dust->splash No respirator Add Respirator (N95 or higher) dust->respirator Yes ppe_base Standard PPE: - Safety Glasses - Lab Coat - Gloves splash->ppe_base No goggles_shield Upgrade to Chemical Goggles/ Face Shield splash->goggles_shield Yes respirator->splash goggles_shield->ppe_base

Figure 2. Decision-making flowchart for PPE selection.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Solid Waste:

  • Collect solid this compound waste in a clearly labeled, sealed container.

  • Dispose of the container through a certified hazardous waste disposal service, following all institutional and local regulations.

Liquid Waste:

  • Aqueous solutions of this compound should be collected in a designated, labeled waste container.

  • Do not pour solutions down the drain unless explicitly permitted by local environmental health and safety guidelines for L-Serine solutions.

  • Organic solvent solutions must be collected in a separate, appropriately labeled hazardous waste container for organic solvents.

Contaminated Materials:

  • All disposable items that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated hazardous waste bag or container.

  • Non-disposable glassware and equipment should be thoroughly decontaminated with an appropriate solvent and then washed.

It is imperative to consult your institution's specific waste disposal protocols and your local environmental health and safety office for detailed guidance.

By adhering to these safety measures, researchers can mitigate the risks associated with handling this compound and maintain a secure and compliant laboratory environment. The absence of a specific SDS for this compound underscores the importance of a conservative and cautious approach to its management.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.